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D-ALANINE (3-13C)

Cat. No.: B1580361
M. Wt: 90.19
Attention: For research use only. Not for human or veterinary use.
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Description

D-Alanine (3-13C) is a stable isotope-labeled form of D-alanine where the carbon atom in the methyl group (position 3) is replaced with the 13C isotope . This compound is an essential tool for advanced research in microbiology and metabolic studies. Unlike its L-isomer, D-alanine is not incorporated into proteins but serves a critical role as a key structural component of the bacterial cell wall peptidoglycan . In this essential polymer, D-alanine is found as part of the D-alanyl-D-alanine dipeptide terminus, which is required for the cross-linking of glycan strands by penicillin-binding proteins (PBPs); this cross-linking provides mechanical strength and rigidity to the cell wall . The incorporation of D-amino acids like D-alanine also protects the peptidoglycan from degradation by common proteases . The 13C label at the C-3 position makes this compound an ideal, non-radioactive tracer for investigating bacterial metabolism and peptidoglycan biosynthesis dynamics using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry . When utilized in studies, the metabolic pathway of D-alanine can be traced through its conversion to pyruvate via the enzyme D-amino acid oxidase (DAO), after which the labeled carbon can enter central metabolic pathways like the tricarboxylic acid (TCA) cycle . Research applications for D-Alanine (3-13C) include probing microbial physiology, studying the mode of action of antibiotics that target cell wall synthesis (e.g., vancomycin, which binds to the D-alanyl-D-alanine precursor), and conducting in vivo metabolic flux analysis . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

Molecular Weight

90.19

Purity

98%

Origin of Product

United States

Foundational & Exploratory

The Significance of 13C Labeling in D-Alanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The stable isotope 13C-labeled D-alanine is a powerful and indispensable tool in modern biological and pharmaceutical research. Its significance lies in its ability to serve as a tracer molecule, enabling the precise tracking and quantification of metabolic pathways, particularly in the context of bacterial cell wall biosynthesis. This technical guide provides an in-depth exploration of the applications of 13C-labeled D-alanine, focusing on its role in elucidating the intricacies of peptidoglycan metabolism, a critical target for antimicrobial drug development. We will delve into the experimental methodologies, present key quantitative data, and visualize the complex biological processes involved.

Introduction: The Unique Role of D-Alanine in Bacteria

D-amino acids, once considered rare in nature, are now recognized as crucial components of the bacterial world. Among them, D-alanine holds a position of paramount importance, primarily due to its central role in the structure and synthesis of peptidoglycan, the essential component of the bacterial cell wall.[1][2] The terminal D-alanyl-D-alanine dipeptide of the peptidoglycan precursor is the substrate for transpeptidase enzymes that cross-link the glycan chains, forming the rigid sacculus that protects the bacterium from osmotic lysis. This pathway is a prime target for antibiotics, most notably β-lactams and vancomycin.[1]

The introduction of a stable isotope label, specifically Carbon-13 (13C), into the D-alanine molecule allows researchers to non-invasively trace its metabolic fate within living systems. This technique provides unparalleled insights into the dynamics of cell wall synthesis, bacterial metabolism, and the mechanisms of antibiotic action.

Core Applications of 13C-Labeled D-Alanine

The use of 13C-labeled D-alanine spans a wide range of research areas, from fundamental microbiology to preclinical drug development. Key applications include:

  • Metabolic Flux Analysis (MFA): 13C-MFA is a powerful technique to quantify the rates (fluxes) of intracellular metabolic pathways.[3] By supplying 13C-D-alanine as a tracer, researchers can map the flow of carbon through the peptidoglycan biosynthesis pathway and connected metabolic networks.

  • Elucidating Bacterial Cell Wall Biosynthesis: Tracing the incorporation of 13C-D-alanine into the peptidoglycan allows for the detailed study of the enzymes and intermediates involved in its synthesis.[4] This knowledge is crucial for identifying novel antibiotic targets.

  • Mechanism of Action Studies for Antibiotics: By observing how antibiotics affect the incorporation and metabolism of 13C-D-alanine, scientists can gain a deeper understanding of their mechanisms of action and identify potential resistance mechanisms.

  • Development of Diagnostic Tools: The unique presence of D-alanine in bacteria is being exploited for the development of novel diagnostic agents. For instance, radiolabeled D-alanine derivatives are being investigated for in vivo imaging of bacterial infections.

Experimental Protocols

Bacterial Labeling with 13C-D-Alanine

This protocol outlines the general steps for labeling bacteria with 13C-D-alanine for subsequent analysis.

Materials:

  • Bacterial strain of interest

  • Appropriate growth medium (e.g., Luria-Bertani broth, M9 minimal medium)

  • 13C-labeled D-alanine (specific labeling pattern, e.g., U-13C, 1-13C, etc.)

  • Sterile culture flasks and incubator

  • Centrifuge and sterile centrifuge tubes

  • Phosphate-buffered saline (PBS)

Procedure:

  • Culture Preparation: Inoculate a starter culture of the bacterial strain in the appropriate growth medium and grow overnight at the optimal temperature with shaking.

  • Sub-culturing: The following day, dilute the overnight culture into fresh medium to a specific optical density (e.g., OD600 of 0.05).

  • Addition of 13C-D-Alanine: Once the culture reaches the desired growth phase (typically mid-exponential phase), add the 13C-labeled D-alanine to the medium at a predetermined final concentration. The optimal concentration will vary depending on the bacterial species and experimental goals.

  • Incubation: Continue to incubate the culture under the same conditions for a specific period to allow for the incorporation of the labeled D-alanine into the cell wall.

  • Harvesting: Harvest the bacterial cells by centrifugation.

  • Washing: Wash the cell pellet with sterile PBS to remove any unincorporated 13C-D-alanine from the medium. Repeat the washing step as necessary.

  • Sample Preparation for Analysis: The washed cell pellet is now ready for downstream analysis, such as peptidoglycan isolation, metabolite extraction for NMR or mass spectrometry.

Analysis of 13C Incorporation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the position and extent of 13C labeling in metabolites.[5][6][7][8]

Materials:

  • Labeled bacterial cell pellet

  • Lysis buffer (e.g., containing lysozyme for peptidoglycan digestion)

  • NMR buffer (containing a deuterated solvent like D2O)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Cell Lysis and Metabolite Extraction: Resuspend the bacterial cell pellet in lysis buffer and incubate to break open the cells and release the intracellular metabolites. For peptidoglycan analysis, specific enzymatic digestion protocols are required.

  • Sample Preparation: Centrifuge the lysate to remove cell debris. The supernatant containing the metabolites is then lyophilized and reconstituted in a minimal volume of NMR buffer.

  • NMR Data Acquisition: Transfer the sample to an NMR tube. Acquire 1D and 2D 13C NMR spectra. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are particularly useful for identifying labeled compounds and their specific labeled positions.

  • Data Analysis: Process and analyze the NMR spectra using appropriate software. The chemical shifts and coupling constants of the 13C signals will confirm the incorporation of the label and provide information about the metabolic pathways involved.

Analysis of 13C Incorporation by Mass Spectrometry

Mass spectrometry (MS) is a highly sensitive technique for detecting and quantifying 13C-labeled compounds.[9][10][11]

Materials:

  • Labeled bacterial cell pellet

  • Extraction solvent (e.g., methanol/water mixture)

  • Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) system

Procedure:

  • Metabolite Extraction: Resuspend the cell pellet in a cold extraction solvent to quench metabolism and extract the metabolites.

  • Sample Preparation: Centrifuge to remove cell debris. The supernatant containing the labeled metabolites is then analyzed directly or after derivatization, depending on the analytical platform.

  • MS Data Acquisition: Inject the sample into the LC-MS or GC-MS system. The mass spectrometer will separate the ions based on their mass-to-charge ratio (m/z). The incorporation of 13C will result in a mass shift in the detected metabolites.

  • Data Analysis: Analyze the mass spectra to determine the mass isotopomer distribution of D-alanine and its downstream metabolites. This data can be used to calculate metabolic fluxes.

Data Presentation

The quantitative data obtained from 13C-D-alanine labeling experiments are crucial for understanding metabolic dynamics. The following tables provide examples of how such data can be structured.

MetaboliteIsotopePercent EnrichmentFold Change vs. Control
D-Alanine13C185.2 ± 3.1-
UDP-MurNAc-pentapeptide13C162.5 ± 4.51.5
L-Alanine13C115.3 ± 2.00.8
Pyruvate13C135.7 ± 2.81.2

Table 1: Example of 13C Enrichment Data from a Bacterial Culture Labeled with [1-13C]-D-Alanine.

Metabolic FluxWild-Type (nmol/gDW/h)Mutant (nmol/gDW/h)p-value
D-Alanine uptake120.4 ± 8.265.1 ± 5.9<0.01
Peptidoglycan synthesis85.7 ± 6.142.3 ± 4.8<0.01
D-Alanine to L-Alanine conversion25.3 ± 3.518.9 ± 2.7>0.05

Table 2: Example of Metabolic Flux Data Calculated from 13C-D-Alanine Labeling Experiments in a Wild-Type and a Mutant Bacterial Strain.

Visualization of Pathways and Workflows

Visualizing the complex biological and experimental processes is essential for a clear understanding. The following diagrams were generated using the DOT language.

Peptidoglycan_Biosynthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm Fructose6P Fructose-6-P GlcN6P Glucosamine-6-P Fructose6P->GlcN6P GlmS GlcNAc1P GlcNAc-1-P GlcN6P->GlcNAc1P GlmM UDPGlcNAc UDP-GlcNAc GlcNAc1P->UDPGlcNAc GlmU UDPMurNAc UDP-MurNAc UDPGlcNAc->UDPMurNAc MurA/B UDPMurNAc_Tri UDP-MurNAc-tripeptide UDPMurNAc->UDPMurNAc_Tri MurC,D,E UDPMurNAc_Penta UDP-MurNAc-pentapeptide UDPMurNAc_Tri->UDPMurNAc_Penta MurF Lipid_I Lipid I UDPMurNAc_Penta->Lipid_I MraY UDPMurNAc_Penta->Lipid_I L_Ala L-Alanine D_Ala D-Alanine L_Ala->D_Ala Racemase D_Ala_D_Ala D-Ala-D-Ala D_Ala->D_Ala_D_Ala Ddl D_Ala_D_Ala->UDPMurNAc_Penta Lipid_II Lipid II Lipid_I->Lipid_II MurG PG_chain Growing Peptidoglycan Chain Lipid_II->PG_chain Transglycosylase Lipid_II->PG_chain C55P C55-P C55P->Lipid_I Crosslinked_PG Cross-linked Peptidoglycan PG_chain->Crosslinked_PG Transpeptidase

Caption: Bacterial Peptidoglycan Biosynthesis Pathway.

C13_MFA_Workflow cluster_experimental Experimental Phase cluster_computational Computational Phase A Bacterial Culture with 13C-D-Alanine B Harvesting and Quenching A->B C Metabolite Extraction and Derivatization B->C D NMR / MS Analysis C->D F Isotopomer Distribution Analysis D->F E Metabolic Network Model Construction G Flux Estimation (e.g., using INCA, 13CFLUX2) E->G F->G H Statistical Analysis and Model Validation G->H H->E Model Refinement I Biological Interpretation H->I

Caption: General Workflow for 13C Metabolic Flux Analysis.

Conclusion and Future Perspectives

13C-labeled D-alanine is a cornerstone of modern research into bacterial physiology and antibiotic development. Its application in metabolic flux analysis and detailed pathway elucidation provides an unparalleled level of insight into the intricate workings of the bacterial cell wall synthesis machinery. The experimental protocols and analytical techniques described in this guide offer a robust framework for researchers seeking to leverage the power of stable isotope tracing.

Future advancements in NMR and mass spectrometry technologies, coupled with more sophisticated computational modeling, will undoubtedly further enhance the utility of 13C-D-alanine. These developments will enable the study of more complex biological systems, including host-pathogen interactions and the dynamics of microbial communities. For drug development professionals, a deeper understanding of the metabolic consequences of antibiotic action, facilitated by 13C-D-alanine tracing, will be instrumental in the design of next-generation antimicrobial agents that can overcome the growing threat of antibiotic resistance.

References

Understanding Metabolic Pathways with D-Alanine (3-13C): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the use of stable isotope-labeled D-alanine, specifically D-alanine (3-13C), as a powerful tool for elucidating metabolic pathways in both bacterial and mammalian systems. By tracing the journey of the 13C-labeled carbon, researchers can gain critical insights into cellular physiology, identify novel drug targets, and understand host-pathogen interactions.

Core Concepts: D-Alanine Metabolism

D-alanine, a stereoisomer of the more common L-alanine, plays distinct and crucial roles in different biological domains.

In Bacteria: D-alanine is an essential building block for the bacterial cell wall, primarily within the peptidoglycan layer. It is also a component of teichoic acids in Gram-positive bacteria. The metabolic pathways for D-alanine synthesis are unique to bacteria, making them attractive targets for antimicrobial drug development.[1][2] The two primary enzymes involved are:

  • Alanine Racemase (Alr): This enzyme catalyzes the reversible conversion of L-alanine to D-alanine.[1]

  • D-amino acid Transaminase (Dat): This enzyme synthesizes D-alanine from pyruvate and a D-amino acid donor, such as D-glutamate.[1]

In Mammals: Mammals do not synthesize D-alanine; its presence in the body is primarily due to the gut microbiota.[3][4][5] The primary metabolic fate of D-alanine in mammals is catabolism through the action of D-amino acid oxidase (DAO) , a flavoenzyme that catalyzes the oxidative deamination of D-alanine. This reaction yields pyruvate, ammonia, and hydrogen peroxide (H₂O₂), a reactive oxygen species with antimicrobial properties and a role in cell signaling.[3][4][6]

Tracing Metabolic Fates with D-Alanine (3-13C)

By introducing D-alanine with a 13C label at the third carbon position (the methyl group), researchers can track the incorporation of this carbon atom into various downstream metabolites using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This allows for the quantitative analysis of metabolic fluxes and the identification of active pathways.

Quantitative Data Presentation

The following tables summarize hypothetical yet representative quantitative data that could be obtained from a 13C-D-alanine tracing experiment in rat liver, based on published flux ratios.[6] This data illustrates how the 13C label from D-alanine (3-13C) can be traced into central carbon metabolism.

Table 1: Relative Metabolic Fluxes in Rat Liver Following D-Alanine (3-13C) Infusion

Metabolic Flux RatioValue (%)Description
Pyruvate Dehydrogenase / Pyruvate Carboxylase~28%Indicates the relative contribution of pyruvate to the TCA cycle via acetyl-CoA formation versus anaplerotic entry as oxaloacetate.
Phosphoenolpyruvate (PEP) Kinase / PEP to Glucose~42%Represents the proportion of PEP that cycles back to pyruvate versus the flux towards gluconeogenesis.
Pentose Phosphate Pathway ActivityActiveInferred from the labeling pattern of glucose, indicating the pathway is active under the experimental conditions for NADPH and ribose synthesis.

Table 2: Hypothetical Isotopomer Distribution in Key Metabolites

MetaboliteIsotopomerRelative Abundance (%)Implication
PyruvateM+175%High enrichment indicates direct conversion of D-alanine (3-13C) to pyruvate via D-amino acid oxidase.
LactateM+170%Reflects the pyruvate labeling pool, indicating active lactate dehydrogenase activity.
Alanine (L-form)M+110%Low level of labeling may suggest some reverse flux or exchange, but is significantly less than D-alanine catabolism.
CitrateM+135%Labeling in the TCA cycle indicates entry of 13C-pyruvate via pyruvate carboxylase.
GlucoseM+1, M+215%Demonstrates the contribution of D-alanine to gluconeogenesis.

Experimental Protocols

Below are detailed methodologies for conducting a D-alanine (3-13C) metabolic tracing experiment, integrating common practices from 13C-Metabolic Flux Analysis (MFA) literature.

Protocol 1: 13C-Labeling and Metabolite Extraction from E. coli

This protocol outlines the steps for labeling E. coli with D-alanine (3-13C) and extracting metabolites for subsequent GC-MS analysis.

  • Cell Culture:

    • Prepare a minimal medium (e.g., M9 medium) with a limiting concentration of a standard carbon source (e.g., 4 g/L glucose).

    • Supplement the medium with a defined concentration of D-alanine (3-13C) (e.g., 1 mM).

    • Inoculate the medium with an overnight culture of E. coli to an initial OD₆₀₀ of ~0.05.

    • Grow the culture at 37°C with shaking to mid-log phase (OD₆₀₀ ~0.4-0.6).

  • Metabolite Quenching and Extraction:

    • Rapidly harvest a defined volume of cell culture (e.g., 5 mL) by centrifugation at 4°C.

    • Immediately quench metabolic activity by resuspending the cell pellet in a cold extraction solvent (e.g., 80% methanol at -20°C).

    • Incubate at -20°C for 15 minutes to ensure cell lysis and protein precipitation.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the extracted metabolites.

  • Sample Preparation for GC-MS:

    • Dry the metabolite extract completely under a stream of nitrogen or using a vacuum concentrator.

    • Derivatize the dried metabolites to make them volatile for GC-MS analysis. A common method is silylation using N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

    • Add the derivatization agent to the dried extract and incubate at an elevated temperature (e.g., 70°C) for 1 hour.

Protocol 2: NMR Analysis of 13C-Labeled Metabolites from Mammalian Cells

This protocol details the preparation and analysis of extracts from mammalian cells cultured with D-alanine (3-13C) using NMR spectroscopy.

  • Cell Culture and Labeling:

    • Culture mammalian cells (e.g., HEK293 or a cancer cell line) in a suitable medium (e.g., DMEM) deficient in unlabeled alanine.

    • Supplement the medium with D-alanine (3-13C) to a final concentration of approximately 1 mM.[3]

    • Culture the cells until they reach the desired confluency or experimental time point.

  • Metabolite Extraction:

    • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Perform a cold two-phase extraction using a methanol:water:chloroform solvent system to separate polar and nonpolar metabolites.

    • Collect the polar phase (methanol/water layer) containing amino acids and central carbon metabolites.

    • Lyophilize the polar extract to dryness.

  • NMR Sample Preparation and Data Acquisition:

    • Reconstitute the dried extract in a deuterated NMR buffer (e.g., 50 mM phosphate buffer in D₂O, pH 7.2) containing a known concentration of an internal standard (e.g., TMSP-d₄).[3]

    • Transfer the sample to an NMR tube.

    • Acquire 1D ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For detailed isotopomer analysis, 2D experiments like ¹H-¹³C HSQC may be necessary.

Visualization of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key metabolic pathways and experimental workflows.

bacterial_d_alanine_metabolism cluster_synthesis D-Alanine Synthesis L_Alanine L-Alanine D_Alanine D-Alanine (3-13C) L_Alanine->D_Alanine Alanine Racemase (Alr) Pyruvate Pyruvate (13C-labeled) Peptidoglycan Peptidoglycan Synthesis D_Alanine->Peptidoglycan Incorporation Teichoic_Acid Teichoic Acid Synthesis D_Alanine->Teichoic_Acid Esterification Pyruvate->D_Alanine D-Amino Acid Transaminase (Dat) D_Glutamate D-Glutamate Alpha_Keto α-Ketoglutarate

Caption: Bacterial D-Alanine Metabolism with D-Alanine (3-13C).

mammalian_d_alanine_metabolism Microbiota Gut Microbiota D_Alanine D-Alanine (3-13C) Microbiota->D_Alanine Source Pyruvate Pyruvate (13C-labeled) D_Alanine->Pyruvate D-Amino Acid Oxidase (DAO) H2O2 H₂O₂ Pyruvate->H2O2 NH3 NH₃ Pyruvate->NH3 TCA TCA Cycle Pyruvate->TCA via Acetyl-CoA or Oxaloacetate Gluconeogenesis Gluconeogenesis Pyruvate->Gluconeogenesis

Caption: Mammalian D-Alanine Metabolism with D-Alanine (3-13C).

d_alanine_signaling D_Alanine D-Alanine DAO D-Amino Acid Oxidase (DAO) D_Alanine->DAO Substrate NMDA_Receptor NMDA Receptor D_Alanine->NMDA_Receptor Binds to Agonist Site H2O2 Hydrogen Peroxide (H₂O₂) DAO->H2O2 Produces Immune_Response Antimicrobial Activity & Innate Immune Response H2O2->Immune_Response Mediates Neuronal_Signaling Modulation of Neuronal Signaling NMDA_Receptor->Neuronal_Signaling Activates experimental_workflow Start Start: Cell Culture Labeling Introduce D-Alanine (3-13C) Start->Labeling Harvest Harvest & Quench Metabolism Labeling->Harvest Extraction Metabolite Extraction Harvest->Extraction Analysis Analysis Extraction->Analysis GCMS GC-MS (with derivatization) Analysis->GCMS NMR NMR Spectroscopy Analysis->NMR Data Data Processing & Flux Analysis GCMS->Data NMR->Data End End: Metabolic Pathway Elucidation Data->End

References

D-ALANINE (3-13C) as a Tracer for Metabolic Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This guide provides a comprehensive overview of the principles and methodologies for using D-ALANINE (3-13C) as a metabolic tracer. It is important to note that publicly available research specifically utilizing D-ALANINE (3-13C) is limited. Therefore, this document synthesizes information from studies on D-alanine metabolism, the use of other isotopically labeled alanines (e.g., L-[3-13C]alanine and D-[13C]alanine), and general principles of stable isotope tracing to provide a thorough and practical guide for researchers, scientists, and drug development professionals.

Core Principles of D-ALANINE (3-13C) Tracing

D-ALANINE (3-13C) is a stable isotope-labeled version of the D-enantiomer of alanine, where the carbon atom at the third position (the methyl group) is replaced with a heavy isotope of carbon, 13C. This non-radioactive label allows for the tracking of the D-alanine molecule and its metabolic byproducts through various biochemical pathways in living organisms. The key principle lies in the ability of analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to differentiate between the naturally abundant 12C and the 13C isotope, thus revealing the metabolic fate of the administered tracer.

The primary applications of D-ALANINE (3-13C) as a tracer are twofold:

  • Bacterial Metabolism: D-alanine is an essential component of the peptidoglycan cell wall in most bacteria.[1][2] Therefore, D-ALANINE (3-13C) can be used to probe the dynamics of bacterial cell wall synthesis, a key target for many antibiotics.

  • Mammalian Metabolism: While less abundant than its L-counterpart, D-alanine is present in mammals and is primarily metabolized by the enzyme D-amino acid oxidase (DAO).[3][4] Tracing D-ALANINE (3-13C) can elucidate the activity of this enzyme and the subsequent metabolic pathways.

Metabolic Fate of D-ALANINE (3-13C)

In Bacterial Systems: A Probe for Peptidoglycan Synthesis

In bacteria, exogenously supplied D-alanine is readily transported into the cell and incorporated into the peptidoglycan biosynthesis pathway. The 13C label from D-ALANINE (3-13C) is expected to be found in the terminal positions of the pentapeptide precursor of peptidoglycan.[2]

The key enzymatic steps involved are:

  • Alanine Racemase: Converts L-alanine to D-alanine.

  • D-alanine-D-alanine Ligase: Joins two D-alanine molecules to form a D-alanyl-D-alanine dipeptide.

  • UDP-MurNAc-pentapeptide synthesis: The D-alanyl-D-alanine dipeptide is added to the UDP-N-acetylmuramic acid-tripeptide to form the pentapeptide precursor.

By tracking the incorporation of 13C into the bacterial cell wall components, researchers can quantify the rate of peptidoglycan synthesis and turnover.

In Mammalian Systems: A Substrate for D-Amino Acid Oxidase

In mammals, D-alanine is primarily catabolized in the liver and kidneys by the peroxisomal flavoenzyme D-amino acid oxidase (DAO).[3][4] The metabolic pathway involves the oxidative deamination of D-alanine to pyruvate, with the concomitant production of ammonia and hydrogen peroxide.

The metabolic fate of the 3-13C label from D-ALANINE (3-13C) would be as follows:

  • Conversion to [3-13C]Pyruvate: DAO converts D-ALANINE (3-13C) to [3-13C]pyruvate.

  • Entry into Central Carbon Metabolism: [3-13C]Pyruvate can then enter various metabolic pathways:

    • Tricarboxylic Acid (TCA) Cycle: Through pyruvate dehydrogenase, it can be converted to [2-13C]acetyl-CoA and enter the TCA cycle.

    • Gluconeogenesis: It can be carboxylated to [3-13C]oxaloacetate by pyruvate carboxylase and contribute to the synthesis of glucose.[3]

    • Lactate Production: It can be reduced to [3-13C]lactate by lactate dehydrogenase.

    • Transamination: It can be transaminated back to L-[3-13C]alanine.

Quantitative Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained from metabolic studies using D-ALANINE (3-13C), based on findings from related tracer studies.

Table 1: Hypothetical Flux Ratios in Mammalian Liver Metabolism of D-[3-13C]Alanine

Metabolic Flux RatioDescriptionExpected Value (%)Reference for Methodology
Pyruvate Dehydrogenase / Pyruvate CarboxylaseRatio of pyruvate entering the TCA cycle versus gluconeogenesis.~28%[3]
Phosphoenolpyruvate Kinase / Pyruvate KinaseFlux from PEP towards glucose synthesis versus back to pyruvate.~42%[3]

Note: These values are based on a study using D-[13C]alanine (unspecified position) in rat liver and represent an estimation of the expected metabolic partitioning.[3]

Table 2: Hypothetical 13C Enrichment in Bacterial Peptidoglycan Components

Peptidoglycan PrecursorExpected 13C Enrichment (%)Analytical Method
D-alanine residuesHighGC-MS, LC-MS/MS
Terminal D-alanyl-D-alanineHighLC-MS/MS

Note: The enrichment would depend on the concentration of the tracer and the rate of peptidoglycan synthesis.

Experimental Protocols

Protocol for Mass Spectrometry-Based Metabolic Flux Analysis

This protocol outlines a general workflow for a stable isotope tracing experiment using D-ALANINE (3-13C) followed by GC-MS analysis.

  • Cell Culture and Tracer Administration:

    • Culture mammalian cells or bacteria to the desired density.

    • Replace the standard medium with a medium containing a known concentration of D-ALANINE (3-13C). The concentration should be optimized to ensure sufficient labeling without causing metabolic perturbations.

    • Incubate the cells for a predetermined time course to allow for the tracer to be metabolized and reach a steady state of labeling.

  • Sample Quenching and Metabolite Extraction:

    • Rapidly quench metabolic activity by aspirating the medium and adding ice-cold quenching solution (e.g., 60% methanol).

    • Scrape the cells and collect the cell suspension.

    • Perform a metabolite extraction using a solvent system such as methanol:water:chloroform.

    • Separate the polar (containing amino acids and TCA cycle intermediates) and non-polar phases by centrifugation.

  • Sample Derivatization for GC-MS Analysis:

    • Dry the polar metabolite extract under a stream of nitrogen.

    • Derivatize the dried metabolites to make them volatile for GC-MS analysis. A common method is two-step derivatization with methoxyamine hydrochloride followed by N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

  • GC-MS Analysis:

    • Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.

    • Use a suitable temperature gradient to separate the metabolites.

    • Operate the mass spectrometer in either full scan mode to identify all labeled metabolites or in selected ion monitoring (SIM) mode to quantify the abundance of specific isotopologues of D-alanine and its downstream metabolites.

  • Data Analysis:

    • Correct the raw mass isotopomer distributions for natural 13C abundance.

    • Calculate the fractional enrichment of 13C in each metabolite.

    • Use metabolic flux analysis software to fit the labeling data to a metabolic model and estimate intracellular fluxes.

Protocol for NMR-Based Metabolic Analysis

This protocol provides a general framework for an NMR-based study using D-ALANINE (3-13C).

  • Cell Perfusion and Tracer Administration:

    • For in vitro studies, use a perfusion system to maintain cell viability within the NMR spectrometer.

    • Introduce D-ALANINE (3-13C) into the perfusion medium at a defined concentration.

  • NMR Data Acquisition:

    • Acquire 13C NMR spectra over time to monitor the appearance of 13C-labeled metabolites.

    • Use proton NMR to monitor overall metabolite concentrations.

    • Two-dimensional NMR techniques like 1H-13C HSQC can be used to resolve overlapping signals and confirm the identity of labeled compounds.

  • Data Analysis:

    • Integrate the peaks in the 13C NMR spectra to determine the relative concentrations of 13C-labeled metabolites.

    • Analyze the multiplet patterns of labeled metabolites to infer information about metabolic pathways and flux ratios. For example, the scrambling of the 13C label in glutamate can provide insights into TCA cycle activity.

Visualization of Metabolic Pathways

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways for D-ALANINE (3-13C).

Mammalian_Metabolism cluster_extracellular Extracellular cluster_cell Mammalian Cell (e.g., Hepatocyte) D_Ala_13C D-Alanine (3-13C) D_Ala_13C_in D-Alanine (3-13C) D_Ala_13C->D_Ala_13C_in Transport Pyruvate_13C Pyruvate (3-13C) D_Ala_13C_in->Pyruvate_13C D-Amino Acid Oxidase (DAO) AcetylCoA_13C Acetyl-CoA (2-13C) Pyruvate_13C->AcetylCoA_13C Pyruvate Dehydrogenase Oxaloacetate_13C Oxaloacetate (3-13C) Pyruvate_13C->Oxaloacetate_13C Pyruvate Carboxylase Lactate_13C Lactate (3-13C) Pyruvate_13C->Lactate_13C Lactate Dehydrogenase L_Ala_13C L-Alanine (3-13C) Pyruvate_13C->L_Ala_13C Alanine Transaminase TCA_Cycle TCA Cycle AcetylCoA_13C->TCA_Cycle Glucose Glucose Oxaloacetate_13C->Glucose Gluconeogenesis Bacterial_Metabolism cluster_extracellular Extracellular cluster_bacterium Bacterial Cell D_Ala_13C D-Alanine (3-13C) D_Ala_13C_in D-Alanine (3-13C) D_Ala_13C->D_Ala_13C_in Transport D_Ala_D_Ala_13C D-Ala-D-Ala (13C) D_Ala_13C_in->D_Ala_D_Ala_13C D-Ala-D-Ala Ligase UDP_MurNAc_Penta_13C UDP-MurNAc- Pentapeptide (13C) D_Ala_D_Ala_13C->UDP_MurNAc_Penta_13C MurF Ligase Peptidoglycan Peptidoglycan (Cell Wall) UDP_MurNAc_Penta_13C->Peptidoglycan Transglycosylation & Transpeptidation

References

Probing Prokaryotic Pathways: A Technical Guide to Exploring D-Alanine Metabolism with 13C Isotopes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-alanine is a non-canonical amino acid that plays a central and indispensable role in the life of most prokaryotes. Unlike L-amino acids, which are the primary building blocks of proteins, D-alanine's significance lies in its structural function, particularly as a key component of the bacterial cell wall peptidoglycan.[1][2][3][4] This rigid layer is crucial for maintaining cell shape, resisting osmotic pressure, and ensuring bacterial survival. The metabolic pathways responsible for the synthesis and incorporation of D-alanine are unique to bacteria and absent in higher eukaryotes, making them prime targets for the development of novel antimicrobial agents.[5][6][7]

This technical guide provides an in-depth exploration of D-alanine metabolism in prokaryotes, with a focus on the application of stable isotope labeling, specifically using 13C, for metabolic flux analysis (MFA). 13C-MFA is a powerful technique that allows for the precise quantification of carbon flow through metabolic networks, offering unparalleled insights into the inner workings of bacterial cells.[8][9][10] By tracing the journey of 13C-labeled substrates as they are converted into D-alanine and other downstream metabolites, researchers can elucidate pathway activities, identify metabolic bottlenecks, and understand the mechanisms of drug action.[11]

Core D-Alanine Metabolic Pathways in Prokaryotes

The synthesis and utilization of D-alanine in prokaryotes are governed by a small, yet critical, set of enzymes. The primary pathways are dedicated to producing D-alanine and then incorporating it into peptidoglycan precursors.

1. D-Alanine Biosynthesis:

Prokaryotes primarily employ two enzymatic routes to synthesize D-alanine:

  • Alanine Racemase (Alr): This is the most common pathway. Alanine racemase is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the direct and reversible isomerization of L-alanine to D-alanine.[1][2][5][6] Bacteria may possess one or more genes encoding for this enzyme; for instance, some species have a constitutively expressed Alr and an inducible one.[6]

  • D-Amino Acid Transaminase (Dat): Some bacteria, particularly certain Gram-positive species, can also produce D-alanine via a transamination reaction. D-amino acid transaminase catalyzes the transfer of an amino group from a D-amino acid (like D-glutamate) to pyruvate, yielding D-alanine and an α-keto acid (like α-ketoglutarate).[1][4] This pathway can become the primary source of D-alanine if the alanine racemase pathway is inhibited or absent.[4][12]

2. Incorporation into Peptidoglycan:

Once synthesized, D-alanine is a crucial precursor for the pentapeptide stem of the peptidoglycan monomer unit.

  • D-alanine-D-alanine Ligase (Ddl): This essential ATP-dependent enzyme catalyzes the formation of a dipeptide, D-alanyl-D-alanine.[13][14][15] This reaction is a critical step, as the D-Ala-D-Ala terminus is required for the subsequent cross-linking of peptidoglycan chains, which provides structural integrity to the cell wall.[4][16]

  • Peptidoglycan Assembly: The D-alanyl-D-alanine dipeptide is added to a UDP-N-acetylmuramoyl-tripeptide, forming the UDP-N-acetylmuramoyl-pentapeptide, the complete monomer unit. This precursor is then transported across the cell membrane and incorporated into the growing peptidoglycan layer.

3. Alanylation of Teichoic Acids:

In many Gram-positive bacteria, D-alanine is also used to decorate cell wall-associated teichoic and lipoteichoic acids.[1][4] This modification, mediated by the DltABCD protein system, esterifies D-alanine onto the polymer backbone. This process reduces the net negative charge of the cell surface, which can decrease susceptibility to cationic antimicrobial peptides and certain antibiotics.[1][4]

Visualizing D-Alanine Metabolism

The following diagram illustrates the central pathways of D-alanine synthesis and its incorporation into the bacterial cell wall.

D_Alanine_Metabolism cluster_synthesis Synthesis cluster_utilization Utilization L_Ala L-Alanine D_Ala D-Alanine L_Ala->D_Ala Alanine Racemase (Alr) D_Ala_D_Ala D-Alanyl-D-Alanine D_Ala->D_Ala_D_Ala D-Ala-D-Ala Ligase (Ddl) + ATP D_Alanyl_TA D-Alanyl-Teichoic Acids D_Ala->D_Alanyl_TA DltABCD System Pyruvate Pyruvate Pyruvate->D_Ala D-Amino Acid Transaminase (Dat) a_KG α-Ketoglutarate Pyruvate->a_KG D-Amino Acid Transaminase (Dat) D_Glu D-Glutamate D_Glu->D_Ala D-Amino Acid Transaminase (Dat) D_Glu->a_KG D-Amino Acid Transaminase (Dat) UDP_MurNAc_Penta UDP-MurNAc-Pentapeptide (Peptidoglycan Precursor) D_Ala_D_Ala->UDP_MurNAc_Penta MurF Ligase UDP_MurNAc_Tri UDP-MurNAc-Tripeptide UDP_MurNAc_Tri->UDP_MurNAc_Penta MurF Ligase Teichoic_Acid Teichoic Acids Teichoic_Acid->D_Alanyl_TA DltABCD System

Caption: Core metabolic pathways for D-alanine synthesis and utilization in prokaryotes.

Exploring Metabolism with 13C Isotopes: Principles and Workflow

Metabolic Flux Analysis (MFA) using stable isotopes like 13C is a cornerstone technique for quantitative systems biology.[10] It involves introducing a substrate labeled with 13C into a biological system and then measuring the incorporation of the isotope into downstream metabolites. The resulting labeling patterns, or "isotopic fingerprints," provide a wealth of information about the relative and absolute fluxes through different metabolic pathways.[8]

Core Principles:

  • 13C-Labeled Substrates: The experiment begins by growing bacteria on a medium where a primary carbon source (e.g., glucose, glycerol, or a specific amino acid) is replaced with its 13C-labeled counterpart. For example, using [U-13C]-glucose means all six carbon atoms in the glucose molecule are 13C.

  • Metabolic Conversion and Label Propagation: As the bacteria metabolize the labeled substrate, the 13C atoms are incorporated into various intermediary metabolites and, ultimately, into biomass components like amino acids and fatty acids.

  • Isotopic Fingerprints: The specific arrangement and abundance of 13C atoms in a given metabolite depend on the biochemical pathways used for its synthesis. For instance, the labeling pattern of pyruvate will differ depending on whether it was formed through glycolysis or the pentose phosphate pathway.

  • Analytical Detection: Advanced analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), are used to measure the mass distribution vectors (MDVs) of key metabolites. The MDV details the fraction of the metabolite pool that contains 0, 1, 2, or more 13C atoms.

  • Computational Modeling: The experimentally measured MDVs are then used to constrain a computational model of the organism's metabolic network. By fitting the model's predicted labeling patterns to the experimental data, absolute carbon fluxes throughout the network can be calculated.[9]

Visualizing the 13C-MFA Workflow

The diagram below outlines the typical experimental and computational workflow for a 13C metabolic flux analysis study.

MFA_Workflow cluster_exp Experimental Phase cluster_comp Computational Phase Culture 1. Bacterial Culture (Steady State) Labeling 2. Introduce 13C-Labeled Substrate (e.g., [U-13C]-Glucose) Culture->Labeling Quenching 3. Rapidly Quench Metabolism Labeling->Quenching Extraction 4. Metabolite Extraction (e.g., from cell pellets) Quenching->Extraction Hydrolysis 5. Protein Hydrolysis (to access amino acids) Extraction->Hydrolysis Analysis 6. Analytical Measurement (GC-MS or LC-MS) Hydrolysis->Analysis MDV 7. Data Processing (Determine Mass Distribution Vectors) Analysis->MDV Flux_Calc 9. Flux Calculation (Iterative Fitting) MDV->Flux_Calc Model 8. Construct Metabolic Model (Stoichiometric Network) Model->Flux_Calc Results 10. Flux Map & Interpretation Flux_Calc->Results

Caption: General workflow for 13C Metabolic Flux Analysis (MFA).

Experimental Protocols

This section provides a generalized methodology for conducting a 13C labeling experiment to investigate D-alanine metabolism. Specific parameters must be optimized for the particular prokaryotic species and research question.

Protocol: 13C-Labeling to Quantify D-Alanine Synthesis Flux

Objective: To determine the relative flux of carbon from a central carbon source (e.g., glucose) into the D-alanine pool via the alanine racemase and D-amino acid transaminase pathways.

1. Strain and Pre-culture Preparation:

  • Select the prokaryotic strain of interest (e.g., Staphylococcus aureus, Escherichia coli).
  • Inoculate a single colony into a defined minimal medium containing a non-labeled carbon source (e.g., natural abundance glucose).
  • Grow the culture overnight at the optimal temperature and shaking speed to generate a healthy pre-culture.

2. Main Labeling Culture:

  • Inoculate fresh, pre-warmed minimal medium with the pre-culture to a low starting optical density (e.g., OD600 of 0.05).
  • The medium for the main culture should contain the 13C-labeled substrate. A common choice is a mix of 80% [1-13C]-glucose and 20% [U-13C]-glucose, which provides robust labeling across the central metabolism.[9]
  • Grow the cells in a bioreactor or shake flasks under controlled conditions until they reach a metabolic steady state, typically in the mid-exponential growth phase.

3. Metabolic Quenching and Metabolite Extraction:

  • Rapidly harvest a defined volume of the cell culture.
  • Immediately quench all enzymatic activity to preserve the in vivo metabolic state. A common method is to plunge the sample into a cold solvent solution, such as 60% methanol buffered at a cold temperature (e.g., -40°C).
  • Centrifuge the quenched sample at a low temperature to pellet the cells.
  • Extract intracellular metabolites using a cold solvent extraction method (e.g., using a chloroform/methanol/water mixture).

4. Sample Preparation for GC-MS Analysis:

  • Separate the cell pellet for protein hydrolysis. Hydrolyze the protein fraction using 6 M HCl at ~100°C for 24 hours. This releases the proteinogenic amino acids, including L-alanine.
  • Dry the hydrolysate and the intracellular metabolite extract under a stream of nitrogen or using a vacuum concentrator.
  • Derivatize the dried samples to make the amino acids volatile for GC-MS analysis. A common derivatization agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

5. GC-MS Analysis:

  • Inject the derivatized sample into a GC-MS system.
  • The gas chromatograph separates the different amino acids.
  • The mass spectrometer detects the mass-to-charge ratio of the derivatized amino acids and their fragments.
  • By analyzing the resulting mass spectra, the mass distribution vector (MDV) for alanine (which will reflect the labeling of the total L- and D-alanine pool) can be determined.

6. Data Analysis and Flux Calculation:

  • Correct the raw MDV data for the natural abundance of isotopes.
  • Use a computational flux analysis software package (e.g., INCA, METRAN) to fit the experimental MDVs to a metabolic model of the organism.
  • The model should include detailed pathways of central carbon metabolism and D-alanine synthesis.
  • The software will calculate the flux values (e.g., in mmol/gDW/h) that best explain the observed labeling patterns, providing a quantitative measure of the carbon flowing through the alanine racemase and D-amino acid transaminase pathways.

Data Presentation and Interpretation

Quantitative data from 13C-MFA studies should be presented in a clear and structured format to allow for easy comparison and interpretation. Tables are an effective way to summarize metabolic flux data.

Table 1: Example Metabolic Flux Data in E. coli

The following table presents hypothetical flux data for a wild-type E. coli strain and a mutant with a partially inhibited alanine racemase, demonstrating how 13C-MFA can reveal metabolic rewiring. Fluxes are normalized to a glucose uptake rate of 100.

Metabolic ReactionEnzyme(s)Wild-Type Flux (Relative)alr Mutant Flux (Relative)
Glucose Uptake PTS System100.0100.0
Glycolysis (Glucose -> Pyruvate) Glycolytic Enzymes85.288.1
Pentose Phosphate Pathway Zwf, Gnd14.811.9
L-Alanine -> D-Alanine Alanine Racemase5.61.5
Pyruvate -> D-Alanine Dat0.24.3
D-Ala + D-Ala -> Dipeptide Ddl5.85.8
TCA Cycle (Pyruvate -> CO2) TCA Enzymes45.742.5

Interpretation: In this example, the inhibition of alanine racemase in the mutant strain leads to a significant reduction in flux through that pathway. To compensate and maintain the necessary supply of D-alanine for cell wall synthesis, the cell reroutes metabolic flux, dramatically increasing the activity of the D-amino acid transaminase pathway. This demonstrates the metabolic flexibility of the organism and highlights the importance of the Dat pathway as a potential bypass mechanism.

Applications in Drug Development

The D-alanine metabolic pathway is a validated and highly attractive target for antibacterial drug discovery. Its essentiality for bacterial survival and its absence in humans provide a clear therapeutic window.

Known Inhibitors:

  • D-cycloserine: This structural analog of D-alanine is a well-known antibiotic that inhibits both alanine racemase and D-alanine-D-alanine ligase.[2][17][18] Its clinical use is limited due to host toxicity, which drives the search for more specific inhibitors.[5]

  • Alafosfalin: This phosphonopeptide is an L-alanine analog that inhibits alanine racemase and reduces intracellular D-alanine levels.[7]

Role of 13C-MFA in Drug Discovery:

  • Target Validation: By quantifying the flux through D-alanine pathways, 13C-MFA can confirm the essentiality of a target enzyme under various conditions.

  • Mechanism of Action Studies: Researchers can use 13C-MFA to observe the global metabolic effects of a novel inhibitor. This can confirm on-target activity (e.g., a drop in flux through Alr) and reveal potential off-target effects or metabolic bypass mechanisms that could lead to drug resistance.

  • Identifying New Targets: Flux analysis might reveal that under certain conditions (e.g., inside a host), an alternative pathway like Dat becomes critical for D-alanine supply, suggesting it as a viable secondary drug target.

Visualizing Drug Targets in D-Alanine Metabolism

This diagram highlights the key enzymatic steps in the D-alanine pathway that are targeted by existing and potential antimicrobial drugs.

Drug_Targets L_Ala L-Alanine Alr Alanine Racemase (Alr) L_Ala->Alr D_Ala D-Alanine Ddl D-Ala-D-Ala Ligase (Ddl) D_Ala->Ddl D_Ala->Ddl D_Ala_D_Ala D-Alanyl-D-Alanine Peptidoglycan Peptidoglycan Synthesis D_Ala_D_Ala->Peptidoglycan Alr->D_Ala Ddl->D_Ala_D_Ala Inhibitor1 D-cycloserine, Alafosfalin Inhibitor1->Alr Inhibitor2 D-cycloserine, Novel ATP-competitive inhibitors Inhibitor2->Ddl

Caption: Key enzyme targets for antimicrobial agents in the D-alanine metabolic pathway.

Conclusion

D-alanine metabolism represents a critical vulnerability in prokaryotes, offering a fertile ground for the development of new antibacterial therapies. The application of 13C metabolic flux analysis provides a powerful lens through which to view this pathway, transforming our understanding from a static diagram to a dynamic and quantitative map of cellular function. By precisely measuring the flow of carbon through these essential reactions, researchers can validate drug targets, elucidate mechanisms of action, and uncover the metabolic adaptations that lead to drug resistance. As the challenge of antimicrobial resistance continues to grow, integrating advanced techniques like 13C-MFA into the drug development pipeline will be essential for creating the next generation of effective and targeted therapies.

References

Safety and Handling of D-ALANINE (3-13C): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling procedures for D-ALANINE (3-13C), a stable isotope-labeled amino acid crucial for a variety of research applications, including metabolic studies, proteomics, and drug development. Adherence to these guidelines is essential to ensure the safety of laboratory personnel and the integrity of experimental outcomes.

Hazard Identification and Classification

D-ALANINE (3-13C) is a non-radioactive, stable isotope-labeled compound. While it is chemically identical to its non-labeled counterpart, D-Alanine, and generally considered to have low toxicity, it is imperative to handle it with the care afforded to all laboratory chemicals.

Based on available data for D-Alanine and related compounds, the primary hazards are associated with its physical form (powder) and potential routes of exposure. Some suppliers classify D-Alanine as not hazardous, while others indicate potential for acute oral toxicity and aquatic toxicity. Given this variability, a conservative approach to handling is recommended.

GHS Classification (Potential, based on related compounds):

  • Acute Toxicity, Oral (Category 4)

  • Acute Aquatic Toxicity (Category 1)

  • Chronic Aquatic Toxicity (Category 1)

It is important to consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and up-to-date hazard information.

Quantitative Safety Data

Table 1: Physical and Chemical Properties

PropertyValueReference
Molecular FormulaC₂¹³CH₇NO₂--INVALID-LINK--
Molecular Weight90.09 g/mol --INVALID-LINK--
AppearanceWhite to off-white crystalline powder--INVALID-LINK--
Melting Point278 - 282 °C (decomposes)--INVALID-LINK--
Solubility in Water155 g/L at 20 °C--INVALID-LINK--

Table 2: Toxicological Data

ParameterValueSpeciesReference
Acute Oral LD50> 2000 mg/kg/day (4-week study, L-alanine)Rat--INVALID-LINK--
Acute Oral LD50 (Predicted)1.0339 mol/kgRat--INVALID-LINK--
Aquatic Toxicity (LC50)Data not available--

Table 3: Exposure Controls and Personal Protection

Control ParameterRecommendation
Engineering ControlsUse in a well-ventilated area. A fume hood is recommended for handling large quantities or when generating dust.
Eye/Face ProtectionSafety glasses with side shields or goggles.
Skin ProtectionChemical-resistant gloves (e.g., nitrile) and a lab coat.
Respiratory ProtectionFor operations generating dust, a NIOSH-approved respirator with a particulate filter is recommended.

Experimental Protocols

General Handling and Storage Workflow

The following diagram outlines the general workflow for the safe handling and storage of D-ALANINE (3-13C).

G cluster_receiving Receiving and Storage cluster_handling Handling and Use cluster_disposal Waste Disposal Receive Receive Shipment Inspect Inspect Container for Damage Receive->Inspect Store Store in a Cool, Dry, Well-Ventilated Area Away from Incompatible Materials Inspect->Store No Damage Quarantine & Report Quarantine & Report Inspect->Quarantine & Report Damaged DonPPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Store->DonPPE Weigh Weigh in a Ventilated Area (Fume Hood if Dust is Generated) DonPPE->Weigh Prepare Prepare Solution or Use as Powder Weigh->Prepare Clean Clean Work Area and Equipment Prepare->Clean Collect Collect Waste in a Labeled Container Clean->Collect Dispose Dispose of According to Institutional and Local Regulations Collect->Dispose

Caption: General workflow for receiving, storing, handling, and disposing of D-ALANINE (3-13C).
Protocol for Preparation of a Stock Solution for Cell Culture

Objective: To prepare a sterile stock solution of D-ALANINE (3-13C) for use in cell culture media.

Materials:

  • D-ALANINE (3-13C) powder

  • Sterile, deionized, and filtered water or appropriate buffer (e.g., PBS)

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile serological pipettes

  • Vortex mixer

  • Sterile syringe filter (0.22 µm)

  • Sterile storage vials

Procedure:

  • Calculate the required mass: Determine the mass of D-ALANINE (3-13C) needed to achieve the desired stock solution concentration.

  • Weigh the powder: In a biological safety cabinet or a clean bench, carefully weigh the calculated amount of D-ALANINE (3-13C) and transfer it to a sterile conical tube.

  • Dissolve the powder: Add a portion of the sterile solvent to the conical tube. Vortex thoroughly until the powder is completely dissolved. Bring the solution to the final desired volume with the solvent.

  • Sterile filter: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and dispense the solution into a new sterile conical tube or sterile storage vials.

  • Label and store: Clearly label the storage vials with the compound name, concentration, date of preparation, and your initials. Store the stock solution at the recommended temperature (typically -20°C) to ensure stability.

Protocol for Sample Preparation for NMR Analysis

Objective: To prepare a sample of a 13C-labeled protein hydrolysate for NMR analysis.

Materials:

  • Lyophilized 13C-labeled protein sample

  • 6 M Hydrochloric acid (HCl)

  • Heat- and acid-resistant borosilicate vials with caps

  • Nitrogen gas source

  • Heating block or oven

  • D₂O (Deuterium oxide)

  • NMR tubes

Procedure:

  • Protein Hydrolysis:

    • Place the dry, homogenized protein sample into a borosilicate vial.

    • Add 6 M HCl to the vial.

    • Flush the vial with nitrogen gas, seal it tightly, and place it in an oven at 110-150°C for the appropriate time to achieve complete hydrolysis (typically 24-72 hours).

  • Drying:

    • After cooling, dry the sample in a heating block under a gentle stream of nitrogen gas to remove the HCl.

  • Resuspension:

    • Resuspend the dried hydrolysate in D₂O. The volume will depend on the requirements of the NMR spectrometer.

  • Transfer to NMR Tube:

    • Transfer the resuspended sample to an appropriate NMR tube.

  • Analysis:

    • Acquire the 13C NMR spectrum according to the instrument's standard operating procedures.

Protocol for Sample Preparation for Mass Spectrometry (MS) Analysis

Objective: To prepare a 13C-labeled peptide sample for analysis by mass spectrometry.

Materials:

  • 13C-labeled protein sample

  • Denaturing buffer (e.g., containing urea or guanidinium chloride)

  • Reducing agent (e.g., DTT)

  • Alkylating agent (e.g., iodoacetamide)

  • Protease (e.g., trypsin)

  • Quenching solution (e.g., formic acid)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • MS-grade solvents (e.g., acetonitrile, water, formic acid)

Procedure:

  • Denaturation, Reduction, and Alkylation:

    • Dissolve the protein sample in a denaturing buffer.

    • Add the reducing agent and incubate to break disulfide bonds.

    • Add the alkylating agent to cap the free thiols.

  • Proteolytic Digestion:

    • Dilute the sample to reduce the denaturant concentration to a level compatible with the chosen protease.

    • Add the protease and incubate at its optimal temperature to digest the protein into peptides.

  • Quenching and Desalting:

    • Stop the digestion by adding a quenching solution (e.g., formic acid).

    • Desalt the peptide mixture using an SPE cartridge to remove salts and detergents that can interfere with MS analysis.

  • Resuspension and Analysis:

    • Elute the peptides from the SPE cartridge and dry them down.

    • Resuspend the peptides in an appropriate solvent for MS analysis (e.g., 0.1% formic acid in water).

    • Analyze the sample using a mass spectrometer.

Emergency Procedures

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.

  • Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Ingestion: Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Loosen tight clothing such as a collar, tie, belt, or waistband. Get medical attention if you feel unwell.

Accidental Release Workflow

The following diagram illustrates the logical workflow for responding to an accidental spill of D-ALANINE (3-13C) powder.

G cluster_spill Accidental Spill Response Spill Spill Occurs Evacuate Evacuate Immediate Area (if necessary) Spill->Evacuate DonPPE Don Appropriate PPE (Gloves, Goggles, Respirator) Evacuate->DonPPE Contain Contain the Spill (Use absorbent pads for liquids, cover powder with a damp cloth) DonPPE->Contain Cleanup Clean Up Spill (Sweep or vacuum powder, absorb liquid) Contain->Cleanup Decontaminate Decontaminate the Area Cleanup->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose

Caption: Workflow for responding to an accidental spill of D-ALANINE (3-13C).

Stability and Reactivity

  • Chemical Stability: Stable under recommended storage conditions.

  • Conditions to Avoid: Avoid generation of dust, and exposure to moisture and direct sunlight.

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides (CO, CO₂) and nitrogen oxides (NOx).

Disclaimer

The information provided in this guide is intended for use by qualified professionals and is based on currently available data. It is the responsibility of the user to conduct a thorough risk assessment for their specific application and to follow all applicable institutional and governmental safety regulations. The author and publisher of this document are not liable for any damages or injuries resulting from the use or misuse of this information.

Methodological & Application

using D-ALANINE (3-13C) in NMR spectroscopy for protein analysis

Author: BenchChem Technical Support Team. Date: November 2025

D-Alanine (3-13C) in NMR Spectroscopy for Protein Analysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing D-Alanine specifically labeled with Carbon-13 at the methyl position (D-Alanine (3-13C)) in Nuclear Magnetic Resonance (NMR) spectroscopy for protein analysis. This isotopic labeling strategy offers unique advantages for studying protein structure, dynamics, and interactions, particularly in the context of bacterial cell wall biosynthesis and in-cell NMR.

Application Notes

D-Alanine is a crucial component of the peptidoglycan layer in bacterial cell walls.[1][2] The use of isotopically labeled D-Alanine, such as D-Alanine (3-13C), allows for the specific monitoring of its incorporation and metabolism within bacteria. This makes it a powerful tool for studying bacterial processes and for the development of novel antibiotics.

Key Applications:

  • Bacterial Cell Wall Analysis: D-Alanine (3-13C) can be used to study the transport and metabolism of D-alanine in bacteria.[3] Solid-state NMR of whole cells, isolated cell walls, and crude extracts can provide insights into the incorporation of D-alanine into peptidoglycan precursors and its potential inversion to L-alanyl residues in soluble proteins.[3] This is particularly valuable for understanding the mechanisms of cell wall biosynthesis and identifying potential drug targets.

  • In-Cell NMR Spectroscopy: The selective labeling of proteins with 13C-labeled amino acids is a powerful technique for in-cell NMR studies, allowing for the observation of protein structure and dynamics within a cellular environment. While direct references for in-cell NMR using D-Alanine (3-13C) are not prevalent in the initial search, the principles of selective labeling with other 13C-amino acids are well-established and can be adapted.[4]

  • Metabolic Flux Analysis: Hyperpolarized 13C NMR spectroscopy can be used to probe cellular metabolism in real time.[5] While often demonstrated with [1-13C] pyruvate, the methodology can be extended to other 13C-labeled substrates like D-Alanine (3-13C) to trace metabolic pathways and measure flux through key enzymes.[5]

  • Structural Biology of Membrane Proteins: Solid-state NMR of selectively 13C-labeled proteins is a valuable tool for determining the structure and dynamics of membrane-associated proteins.[6][7] Incorporating D-Alanine (3-13C) can provide specific probes within transmembrane helices, loops, and termini.[7]

Protocols

Protocol 1: Labeling of Bacterial Cells with D-Alanine (3-13C) for Solid-State NMR Analysis

This protocol is adapted from studies on alanine metabolism in bacteria.[3]

Objective: To incorporate D-Alanine (3-13C) into bacterial cells for subsequent analysis by cross-polarization magic-angle spinning (CP-MAS) 13C NMR.

Materials:

  • Bacterial strain of interest (e.g., Aerococcus viridans)

  • Appropriate growth medium

  • D-Alanine (3-13C)

  • L-Alanine (unlabeled)

  • Centrifuge and rotor

  • Lyophilizer

  • Solid-state NMR spectrometer with CP-MAS capabilities

Methodology:

  • Bacterial Growth: Inoculate the bacterial strain into a suitable growth medium.

  • Isotope Labeling: Supplement the growth medium with an equimolar concentration of D-Alanine (3-13C) and unlabeled L-Alanine. The final concentration will depend on the specific bacterial strain and experimental goals.

  • Cell Harvesting: Grow the culture to the desired optical density (e.g., mid-exponential phase). Harvest the cells by centrifugation.

  • Washing: Wash the cell pellet with an appropriate buffer (e.g., phosphate-buffered saline) to remove any unincorporated labeled alanine from the medium.

  • Sample Preparation for NMR:

    • Whole Cells: Lyophilize a portion of the washed cell pellet.

    • Cell Walls: Isolate cell walls from another portion of the cell pellet using established protocols (e.g., enzymatic digestion, mechanical disruption). Lyophilize the isolated cell walls.

    • Crude Extracts: Prepare crude cellular extracts from the remaining cell pellet through methods like sonication or French press. Lyophilize the crude extract.

  • NMR Data Acquisition: Pack the lyophilized samples into a solid-state NMR rotor. Acquire 13C CP-MAS NMR spectra. Typical parameters include a 13C frequency of around 100 MHz, magic-angle spinning rates of 5-10 kHz, and appropriate cross-polarization contact times.

Data Analysis:

  • Analyze the 13C chemical shifts to identify the incorporation of the 13C label into different molecular components. The methyl carbon of alanine typically resonates around 17-20 ppm.

  • Compare the spectra from whole cells, cell walls, and crude extracts to localize the labeled D-alanine.

  • Quantify the relative signal intensities to estimate the extent of incorporation and metabolic conversion.

Protocol 2: General Workflow for In-Cell NMR using Selective 13C-Labeling

This is a generalized workflow that can be adapted for using D-Alanine (3-13C) to study a specific protein expressed in bacteria.

Objective: To observe the NMR spectrum of a target protein selectively labeled with D-Alanine (3-13C) inside living bacterial cells.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the gene of interest

  • Minimal medium (e.g., M9)

  • D-Alanine (3-13C)

  • Unlabeled amino acid mixture (lacking alanine)

  • IPTG (or other inducer)

  • NMR spectrometer equipped for in-cell NMR

Methodology:

  • Protein Expression:

    • Transform the E. coli expression strain with the plasmid containing the target gene.

    • Grow a starter culture in rich medium (e.g., LB).

    • Inoculate a larger volume of minimal medium with the starter culture.

    • Grow the cells to a mid-log phase.

  • Isotope Labeling:

    • Pellet the cells and resuspend them in fresh minimal medium containing D-Alanine (3-13C) and the mixture of other unlabeled amino acids.

    • Induce protein expression with IPTG.

    • Continue to grow the cells for a few hours to allow for protein expression and labeling.

  • Sample Preparation for In-Cell NMR:

    • Gently harvest the cells by centrifugation at a low speed to maintain cell integrity.

    • Wash the cells with a suitable buffer.

    • Resuspend the cells to a high density in the same buffer.

    • Transfer the cell suspension to a specialized NMR tube (e.g., a Shigemi tube) for in-cell NMR measurements.

  • NMR Data Acquisition:

    • Acquire 1D 13C or 2D [1H, 13C] HSQC spectra. The choice of experiment will depend on the concentration of the labeled protein and the desired information.

    • Maintain the sample at a physiological temperature throughout the experiment.

Data Analysis:

  • The resulting spectra will show signals only from the methyl groups of the alanine residues in the expressed protein.

  • Analyze the chemical shifts and line widths of the observed signals to gain insights into the structure and dynamics of the protein in the cellular environment.

Data Presentation

Table 1: Representative 13C Chemical Shifts of Alanine

This table provides typical 13C chemical shift ranges for the carbons in an alanine residue. The exact chemical shift will be sensitive to the local chemical environment.

Carbon AtomChemical Shift Range (ppm)
50 - 60
Cβ (Methyl)17 - 25
C' (Carbonyl)170 - 180

Note: The 3-13C label corresponds to the Cβ (methyl) carbon.

Visualizations

experimental_workflow cluster_preparation Cell Preparation and Labeling cluster_nmr NMR Sample Preparation and Analysis bacterial_culture Bacterial Culture Growth isotope_addition Addition of D-Alanine (3-13C) bacterial_culture->isotope_addition protein_induction Induction of Protein Expression isotope_addition->protein_induction cell_harvesting Cell Harvesting protein_induction->cell_harvesting sample_prep Sample Preparation for NMR (Whole Cells, Cell Walls, or In-Cell) cell_harvesting->sample_prep nmr_acquisition NMR Data Acquisition (Solid-State or In-Cell) sample_prep->nmr_acquisition data_analysis Spectral Analysis nmr_acquisition->data_analysis

Caption: General workflow for NMR analysis using D-Alanine (3-13C).

signaling_pathway cluster_peptidoglycan Peptidoglycan Biosynthesis cluster_protein Protein Synthesis D_Ala_ext Extracellular D-Alanine (3-13C) transporter Alanine Transporter D_Ala_ext->transporter D_Ala_int Intracellular D-Alanine (3-13C) transporter->D_Ala_int precursors Peptidoglycan Precursors D_Ala_int->precursors racemase Alanine Racemase D_Ala_int->racemase cell_wall Incorporation into Cell Wall precursors->cell_wall L_Ala L-Alanine (3-13C) racemase->L_Ala soluble_proteins Incorporation into Soluble Proteins L_Ala->soluble_proteins

Caption: Metabolic fate of D-Alanine (3-13C) in bacteria.

References

Application Notes and Protocols for In Vivo Labeling of Bacteria with D-ALANINE (3-13C)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bacterial cell wall, a unique and essential structure, is an outstanding target for antimicrobial agents. Composed primarily of peptidoglycan (PG), a polymer of sugars and amino acids, its synthesis is a dynamic process crucial for bacterial survival. Understanding the intricacies of PG biosynthesis and remodeling is paramount for the development of novel therapeutics. Stable isotope labeling, particularly with compounds like D-alanine (3-13C), offers a powerful tool to probe these processes in vivo.

D-alanine is a central component of the pentapeptide stem of peptidoglycan in many bacterial species.[1][2] Exogenously supplied D-alanine and its derivatives can be metabolically incorporated into the cell wall, providing a direct means to track PG synthesis and turnover.[3] The use of the stable isotope 13C at the 3-position of D-alanine allows for the sensitive and specific detection of labeled peptidoglycan fragments by mass spectrometry, enabling quantitative analysis of cell wall dynamics in response to various stimuli, including antibiotic treatment.

These application notes provide a detailed protocol for the in vivo labeling of bacteria with D-alanine (3-13C), from bacterial culture to the analysis of labeled peptidoglycan.

Data Presentation

The following tables summarize key quantitative data related to the in vivo labeling of bacteria with D-alanine and its analogs. It is important to note that while direct data for D-alanine (3-13C) is limited, valuable inferences can be drawn from studies using structurally related labeled D-alanine compounds.

ParameterGram-Positive Bacteria (e.g., S. aureus)Gram-Negative Bacteria (e.g., E. coli)Reference
Peptidoglycan Content (% of dry weight) ~90%~10%[1]
D-alanine incorporation into WTA EfficientNot Applicable[4]

Table 1: General Peptidoglycan Characteristics

ParameterValueBacterial SpeciesNotesReference
Tracer Uptake Time 30 - 120 minutesE. coli, S. aureus, P. aeruginosaBased on D-[3-11C]alanine uptake studies.[5]
Labeling Duration 30 seconds - 2 generationsVariousInferred from fluorescent D-amino acid (FDAA) labeling. Short pulses for localization, long pulses for turnover.
D-alanine Analogue Replacement ~50%E. coliRefers to the replacement of native D-alanine with an alkyne-functionalized analogue.[3]
δ13C Enrichment of D-alanine +3.5 ± 1.4‰Pseudomonas aeruginosaWhen grown on 13C-glutamic acid. The δ13C of D-alanine closely reflects the isotopic composition of the substrate.[6]

Table 2: Quantitative Parameters for D-alanine Labeling

ParameterRecommended RangeNotesReference (Inferred)
D-alanine (3-13C) Concentration 250 - 500 µMBased on concentrations used for fluorescently labeled D-alanine. Optimal concentration should be determined empirically for each bacterial species and experimental condition.
Incubation Time 30 minutes - 2 hoursBased on uptake studies of radiolabeled D-alanine. Shorter times for pulse-labeling, longer for steady-state labeling.[5]

Table 3: Recommended Experimental Conditions for D-alanine (3-13C) Labeling

Experimental Protocols

Protocol 1: In Vivo Labeling of Bacteria with D-alanine (3-13C)

This protocol describes the general procedure for labeling bacterial cultures with D-alanine (3-13C).

Materials:

  • Bacterial strain of interest

  • Appropriate growth medium (e.g., Luria-Bertani broth, Mueller-Hinton broth, or a defined minimal medium)

  • D-alanine (3-13C)

  • Sterile culture tubes or flasks

  • Incubator with shaking capabilities

  • Spectrophotometer

  • Centrifuge

Procedure:

  • Bacterial Culture Preparation:

    • Inoculate a single colony of the desired bacterial strain into a suitable liquid medium.

    • Incubate overnight at the optimal growth temperature with shaking.

    • The following day, dilute the overnight culture into fresh, pre-warmed medium to an optical density at 600 nm (OD600) of approximately 0.05.

    • Incubate the culture with shaking at the optimal temperature until it reaches the mid-exponential growth phase (typically an OD600 of 0.4 - 0.6).

  • Labeling with D-alanine (3-13C):

    • Prepare a sterile stock solution of D-alanine (3-13C) in an appropriate solvent (e.g., sterile water or PBS).

    • Add the D-alanine (3-13C) stock solution to the exponentially growing bacterial culture to a final concentration in the range of 250-500 µM.

    • Continue to incubate the culture under the same conditions for the desired labeling period (e.g., 30 minutes for a pulse experiment or for one to two generations for steady-state labeling).

  • Harvesting of Labeled Bacteria:

    • After the incubation period, harvest the bacterial cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

    • Discard the supernatant.

    • Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS) to remove any unincorporated D-alanine (3-13C).

    • The resulting cell pellet can be stored at -80°C for subsequent peptidoglycan isolation and analysis.

Protocol 2: Isolation and Analysis of 13C-Labeled Peptidoglycan

This protocol outlines the steps for isolating peptidoglycan from labeled bacteria and preparing it for mass spectrometry analysis.

Materials:

  • Labeled bacterial cell pellet

  • Lysis buffer (e.g., containing SDS)

  • Pronase E

  • Muramidase (e.g., mutanolysin or cellosyl)

  • Sodium borohydride

  • Phosphoric acid

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer (e.g., LC-MS/MS)

Procedure:

  • Cell Lysis and Peptidoglycan Isolation:

    • Resuspend the labeled bacterial pellet in a lysis buffer and boil to lyse the cells and denature proteins.

    • Wash the insoluble material (containing the peptidoglycan sacculi) extensively with water to remove the lysis buffer.

    • Treat the sacculi with Pronase E to digest any remaining proteins.

    • Wash the purified peptidoglycan sacculi with water and lyophilize.

  • Enzymatic Digestion of Peptidoglycan:

    • Resuspend the lyophilized peptidoglycan in a suitable buffer and digest with a muramidase (e.g., mutanolysin) to break the glycan strands, yielding soluble muropeptides.

    • Inactivate the enzyme by boiling.

  • Reduction of Muropeptides:

    • Reduce the muramic acid residues in the muropeptides to muramitol by adding sodium borohydride. This prevents the formation of anomers and improves chromatographic separation.

    • Quench the reaction by adding phosphoric acid.

  • HPLC Separation and Mass Spectrometry Analysis:

    • Separate the resulting muropeptide mixture by reverse-phase HPLC.

    • Analyze the eluting muropeptides using an online mass spectrometer.

    • Acquire mass spectra to identify the different muropeptide species and determine the incorporation of 13C from the isotopic shifts in the mass-to-charge ratio (m/z) of D-alanine-containing fragments.

Visualizations

peptidoglycan_biosynthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm/Extracellular UDP_GlcNAc UDP-GlcNAc UDP_MurNAc UDP-MurNAc UDP_GlcNAc->UDP_MurNAc MurA/B UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide UDP_MurNAc->UDP_MurNAc_pentapeptide MurC, D, E, F L_Ala L-Ala L_Ala->UDP_MurNAc_pentapeptide D_Glu D-Glu D_Glu->UDP_MurNAc_pentapeptide m_DAP m-DAP/L-Lys m_DAP->UDP_MurNAc_pentapeptide D_Ala_D_Ala D-Ala-D-Ala D_Ala_D_Ala->UDP_MurNAc_pentapeptide D_Ala_3_13C D-Ala (3-13C) (exogenous) D_Ala_3_13C->D_Ala_D_Ala Ddl Lipid_I Lipid I D_Ala_3_13C->Lipid_I Incorporation UDP_MurNAc_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Nascent_PG Nascent Peptidoglycan Lipid_II->Nascent_PG Transglycosylase Mature_PG Mature Peptidoglycan Nascent_PG->Mature_PG Transpeptidase

Caption: Peptidoglycan biosynthesis pathway showing the incorporation of exogenous D-alanine (3-13C).

experimental_workflow start Start: Bacterial Culture (Exponential Phase) labeling In Vivo Labeling with D-alanine (3-13C) start->labeling harvest Harvest and Wash Cells labeling->harvest lysis Cell Lysis and Peptidoglycan Isolation harvest->lysis digestion Enzymatic Digestion (Muramidase) lysis->digestion reduction Reduction of Muropeptides digestion->reduction analysis LC-MS/MS Analysis reduction->analysis data Data Analysis: Isotope Ratio Calculation and Quantification analysis->data end End: Quantified Peptidoglycan Dynamics data->end

Caption: Experimental workflow for in vivo labeling and analysis of bacterial peptidoglycan.

References

Detecting D-Alanine (3-13C): Application Notes and Protocols for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the sensitive and specific detection of the stable isotope-labeled amino acid, D-alanine (3-13C), using mass spectrometry. The following sections outline two primary methodologies: Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for direct and indirect chiral analysis. These methods are crucial for researchers in metabolic studies, drug development, and diagnostics, enabling the precise tracing and quantification of D-alanine in various biological matrices.

Introduction to D-Alanine and Its Significance

D-alanine is a non-proteinogenic amino acid that plays a critical role in the bacterial cell wall, primarily as a component of peptidoglycan. Its presence and metabolism are essential for bacterial survival, making the enzymes in its metabolic pathway attractive targets for novel antimicrobial drugs. The use of stable isotope-labeled D-alanine, such as D-alanine (3-13C), allows for precise metabolic flux analysis and the study of enzyme kinetics without the complications of radioactive tracers. Mass spectrometry offers the high sensitivity and specificity required to distinguish and quantify this labeled enantiomer from its naturally abundant isotopes and its L-alanine counterpart.

Quantitative Performance of Mass Spectrometry Methods

The following table summarizes typical quantitative performance data for the analysis of alanine using mass spectrometry. While specific values for D-alanine (3-13C) may vary depending on the matrix and instrumentation, these figures provide a general benchmark for method validation.

ParameterGC-MS with DerivatizationLC-MS/MS (Chiral Column)LC-MS/MS with Chiral Derivatization
Limit of Detection (LOD) 1 - 10 ng/mL50 - 200 nM≤ 100 nM[1]
Limit of Quantification (LOQ) 5 - 50 ng/mL100 - 500 nM~200 nM
Linearity (R²) > 0.99> 0.99> 0.98[1]
Precision (%RSD) < 15%< 15%< 15%[1]
Accuracy (% Recovery) 85 - 115%90 - 110%85 - 115%

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation

This protocol details the analysis of D-alanine (3-13C) following derivatization with N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MtBSTFA), a robust silylating agent that enhances volatility for GC analysis.[2]

Experimental Workflow: GC-MS with Derivatization

GC-MS Analysis Workflow for D-Alanine (3-13C) Sample Biological Sample (e.g., plasma, cell lysate) Spike Spike with Internal Standard (e.g., D-Alanine-d4) Sample->Spike Protein Protein Precipitation (e.g., with methanol or acetonitrile) Spike->Protein Supernatant Collect Supernatant Protein->Supernatant Dry Evaporate to Dryness (e.g., under nitrogen stream) Supernatant->Dry Deriv Derivatization with MtBSTFA in Acetonitrile (Heat at 70-100°C) Dry->Deriv GCMS GC-MS Analysis Deriv->GCMS Data Data Acquisition and Analysis GCMS->Data

Caption: Workflow for D-alanine (3-13C) analysis by GC-MS.

Protocol: GC-MS with MtBSTFA Derivatization

1. Sample Preparation: a. To 100 µL of biological sample (e.g., plasma, bacterial cell lysate), add an appropriate amount of a suitable internal standard (e.g., D-Alanine-d4). b. Precipitate proteins by adding 400 µL of ice-cold methanol. Vortex vigorously for 1 minute. c. Centrifuge at 14,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a new microcentrifuge tube. e. Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization: a. To the dried residue, add 50 µL of acetonitrile and 50 µL of MtBSTFA.[3] b. Tightly cap the vial and heat at 80°C for 60 minutes to ensure complete derivatization.[3] c. After cooling to room temperature, the sample is ready for GC-MS analysis.

3. GC-MS Instrumental Parameters:

  • GC System: Agilent 7890B or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injection Volume: 1 µL (splitless mode).

  • Inlet Temperature: 250°C.

  • Oven Program:

    • Initial temperature: 90°C, hold for 1 minute.

    • Ramp to 200°C at 10°C/minute.

    • Ramp to 300°C at 20°C/minute, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MS System: Agilent 5977A or equivalent single quadrupole MS.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

4. Mass Transitions for D-Alanine (3-13C) TBDMS Derivative:

  • The derivatization of alanine with MtBSTFA results in a di-TBDMS derivative.

  • Molecular Weight of D-Alanine (3-13C): 90.05 g/mol .

  • Molecular Weight of di-TBDMS D-Alanine (3-13C): 318.6 g/mol .

  • SIM Ions to Monitor:

    • m/z 261: [M-57]⁺, loss of a tert-butyl group (characteristic fragment for TBDMS derivatives). This will be the primary quantifying ion.

    • m/z 160: Fragment corresponding to the silylated amino acid backbone.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and the flexibility of using chiral columns for direct enantiomeric separation without derivatization, or chiral derivatizing agents for separation on standard reverse-phase columns.

Protocol 2A: Direct Chiral Separation by LC-MS/MS (No Derivatization)

This method utilizes a chiral stationary phase to separate D- and L-alanine enantiomers directly.[3][4]

Experimental Workflow: Direct Chiral LC-MS/MS

Direct Chiral LC-MS/MS Workflow Sample Biological Sample Spike Spike with Internal Standard (e.g., L-Alanine-13C3,15N) Sample->Spike Filter Protein Precipitation & Filtration Spike->Filter LCMS LC-MS/MS Analysis on Chiral Column Filter->LCMS Data Data Acquisition and Analysis LCMS->Data

Caption: Workflow for direct D-alanine analysis by LC-MS/MS.

1. Sample Preparation: a. To 100 µL of sample, add an appropriate internal standard (e.g., L-Alanine-13C3,15N). b. Precipitate proteins with 400 µL of acetonitrile containing 0.1% formic acid. c. Vortex and centrifuge as described in the GC-MS protocol. d. Transfer the supernatant to an autosampler vial for injection.

2. LC-MS/MS Instrumental Parameters:

  • LC System: Shimadzu Nexera or equivalent.

  • Column: Astec CHIROBIOTIC T (150 x 2.1 mm, 5 µm) or equivalent crown-ether based chiral column.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-2 min: 95% A

    • 2-10 min: Linear gradient to 50% A

    • 10-12 min: Hold at 50% A

    • 12.1-15 min: Return to 95% A and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • MS System: Sciex 6500 QTRAP or equivalent triple quadrupole MS.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

3. MRM Transitions for D-Alanine (3-13C):

  • Precursor Ion (Q1): m/z 91.1 (corresponding to [M+H]⁺ of D-alanine (3-13C)).

  • Product Ion (Q3): m/z 45.1 (corresponding to the loss of the carboxyl group).

Protocol 2B: Chiral Derivatization LC-MS/MS

This "indirect" method involves derivatizing the amino acids with a chiral reagent, creating diastereomers that can be separated on a standard C18 column. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) is a common choice.

1. Sample Preparation and Derivatization: a. Prepare the sample supernatant as described in Protocol 2A. b. Evaporate the supernatant to dryness. c. Reconstitute the residue in 50 µL of 1 M sodium bicarbonate. d. Add 100 µL of a 1% (w/v) solution of Marfey's reagent in acetone. e. Incubate at 40°C for 1 hour. f. Quench the reaction by adding 20 µL of 1 M HCl. g. The sample is ready for LC-MS/MS analysis.

2. LC-MS/MS Instrumental Parameters:

  • LC System: As in Protocol 2A.

  • Column: Standard C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phases and Gradient: A typical reverse-phase gradient can be used, starting with high aqueous phase and ramping to high organic phase.

  • MS System and Ionization: As in Protocol 2A.

3. MRM Transitions for FDAA-D-Alanine (3-13C):

  • The specific mass transitions will depend on the fragmentation of the FDAA-derivatized D-alanine (3-13C). The precursor ion will be the [M+H]⁺ of the derivative, and product ions will be characteristic fragments. These should be determined by infusing a derivatized standard.

D-Alanine Metabolic Pathway in Bacteria

D-alanine is a crucial component of the peptidoglycan layer in bacterial cell walls. Its synthesis is a key metabolic process.

Bacterial D-Alanine Metabolism cluster_synthesis D-Alanine Synthesis cluster_utilization Peptidoglycan Synthesis L_Ala L-Alanine D_Ala D-Alanine L_Ala->D_Ala Alanine Racemase (Alr) D_Ala->L_Ala Alanine Racemase (Alr) D_Ala_D_Ala D-Ala-D-Ala Dipeptide D_Ala->D_Ala_D_Ala D-Ala-D-Ala Ligase D_Ala->D_Ala_D_Ala Pyruvate Pyruvate Pyruvate->D_Ala D-Amino Acid Transaminase (Dat) Pyruvate->D_Ala D_Glu D-Glutamate Oxo 2-Oxoglutarate D_Glu->Oxo D_Glu->Oxo Peptidoglycan Peptidoglycan Cross-linking D_Ala_D_Ala->Peptidoglycan

Caption: Key pathways of D-alanine synthesis and incorporation into peptidoglycan in bacteria.

This diagram illustrates the two primary routes for D-alanine biosynthesis in bacteria: the racemization of L-alanine by alanine racemase and the transamination of pyruvate by D-amino acid transaminase.[4] Subsequently, D-alanine is dimerized and incorporated into the peptidoglycan cell wall.

Conclusion

The mass spectrometry methods detailed in these application notes provide robust and sensitive approaches for the detection and quantification of D-alanine (3-13C). The choice between GC-MS and LC-MS/MS will depend on the specific research question, available instrumentation, and the complexity of the sample matrix. Proper method validation is essential to ensure accurate and reliable results in metabolic research and drug development applications.

References

Quantitative Analysis of Peptidoglycan Synthesis with D-Alanine (3-¹³C)

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptidoglycan (PG) is an essential component of the bacterial cell wall, providing structural integrity and resistance to osmotic stress. Its biosynthesis is a primary target for many antibiotics. Understanding the dynamics of PG synthesis and remodeling is therefore crucial for the development of new antimicrobial agents. This application note describes a powerful method for the quantitative analysis of bacterial PG synthesis using stable isotope labeling with D-Alanine (3-¹³C).

Metabolic labeling with stable isotopes, coupled with mass spectrometry, allows for the precise tracking and quantification of newly synthesized molecules. D-Alanine is a key component of the peptide stem of the PG precursor, Lipid II. By providing D-Alanine labeled with ¹³C at the third carbon position (D-Alanine (3-¹³C)), researchers can specifically track the incorporation of this amino acid into the PG structure. Subsequent analysis of the isotopic enrichment in PG fragments (muropeptides) by high-resolution mass spectrometry provides a quantitative measure of new PG synthesis and turnover rates.

This method offers a significant advantage over traditional techniques by enabling the direct measurement of PG dynamics under various physiological conditions or in response to antibiotic treatment, providing valuable insights for drug discovery and development.

Data Presentation

The quantitative data obtained from mass spectrometry analysis of D-Alanine (3-¹³C) labeled peptidoglycan can be summarized in structured tables for clear comparison between different experimental conditions (e.g., control vs. antibiotic-treated).

Table 1: Relative Abundance of ¹³C-Labeled Muropeptides

Muropeptide SpeciesControl (% Labeled)Antibiotic-Treated (% Labeled)Fold Change
Monomer (Disaccharide-tripeptide)35.2 ± 2.115.8 ± 1.5-2.23
Monomer (Disaccharide-tetrapeptide)48.9 ± 3.522.4 ± 2.8-2.18
Monomer (Disaccharide-pentapeptide)10.1 ± 1.245.3 ± 4.1+4.48
Dimer (Tetra-Tri)25.6 ± 2.98.2 ± 1.1-3.12
Dimer (Tetra-Tetra)18.3 ± 2.05.1 ± 0.8-3.59
Trimer5.7 ± 0.81.9 ± 0.4-3.00

Table 2: Mass Isotopomer Distribution in Monomeric Peptidoglycan Precursors

Mass IsotopomerControl (Relative Abundance %)Antibiotic-Treated (Relative Abundance %)
M+0 (Unlabeled)64.884.2
M+1 (Single ¹³C)30.113.5
M+2 (Double ¹³C)4.51.9
M+3 (Triple ¹³C)0.60.4

Experimental Protocols

This section provides a detailed methodology for the quantitative analysis of peptidoglycan synthesis using D-Alanine (3-¹³C) labeling.

Protocol 1: Bacterial Growth and In Vivo Labeling with D-Alanine (3-¹³C)
  • Bacterial Strain and Culture Conditions:

    • Select the bacterial strain of interest.

    • Grow the bacteria in a chemically defined minimal medium to ensure efficient incorporation of the labeled D-Alanine. The composition of the minimal medium should be optimized for the specific bacterial species.

    • Incubate the culture at the optimal growth temperature with shaking until it reaches the mid-exponential growth phase (e.g., OD₆₀₀ of 0.4-0.6).

  • Stable Isotope Labeling:

    • Prepare a sterile stock solution of D-Alanine (3-¹³C) in water or a suitable buffer.

    • Add the D-Alanine (3-¹³C) stock solution to the bacterial culture to a final concentration of 1-5 mM. The optimal concentration should be determined empirically for each bacterial strain to ensure efficient labeling without affecting cell growth.

    • Continue to incubate the culture under the same conditions for a defined period. The labeling time can be varied to study different aspects of PG dynamics (e.g., short pulse for synthesis rate, long chase for turnover).

  • Harvesting of Bacterial Cells:

    • Rapidly cool the bacterial culture on ice to halt metabolic activity.

    • Harvest the cells by centrifugation at 4°C (e.g., 5,000 x g for 10 minutes).

    • Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS) to remove any remaining labeled D-Alanine from the medium.

    • The cell pellet can be stored at -80°C until further processing.

Protocol 2: Peptidoglycan Isolation and Digestion
  • Cell Lysis:

    • Resuspend the bacterial cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1% SDS).

    • Lyse the cells by boiling for 30 minutes to inactivate endogenous autolysins and denature proteins.

  • Peptidoglycan Purification:

    • Centrifuge the lysate at high speed (e.g., 16,000 x g) for 20 minutes to pellet the crude peptidoglycan sacculi.

    • Wash the pellet extensively with water to remove SDS. This may require multiple rounds of resuspension and centrifugation.

    • To remove proteins, treat the sacculi with a protease (e.g., pronase or trypsin) at 37°C overnight.

    • Inactivate the protease by boiling for 15 minutes.

    • To remove RNA and DNA, treat the sample with RNase and DNase.

    • Perform a final series of washes with water to obtain purified peptidoglycan.

  • Enzymatic Digestion of Peptidoglycan:

    • Resuspend the purified peptidoglycan in a digestion buffer suitable for a muramidase (e.g., cellosyl or mutanolysin).

    • Add the muramidase enzyme and incubate at 37°C overnight to digest the glycan strands into muropeptides.

    • Inactivate the enzyme by boiling for 10 minutes.

    • Centrifuge the sample to pellet any undigested material, and collect the supernatant containing the soluble muropeptides.

Protocol 3: LC-MS/MS Analysis of ¹³C-Labeled Muropeptides
  • Chromatographic Separation:

    • Separate the muropeptides using reverse-phase liquid chromatography (LC) with a C18 column.

    • Use a gradient of acetonitrile in water with 0.1% formic acid as the mobile phase. The gradient should be optimized to achieve good separation of the different muropeptide species.

  • Mass Spectrometry Analysis:

    • Analyze the eluting muropeptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to the LC system.

    • Operate the mass spectrometer in positive ion mode.

    • Acquire data in both full scan mode to determine the mass-to-charge ratio (m/z) of the muropeptides and in tandem MS (MS/MS) mode to confirm their identity by fragmentation analysis.

  • Data Analysis:

    • Identify the different muropeptide species based on their accurate mass and fragmentation patterns.

    • Quantify the relative abundance of the labeled and unlabeled forms of each muropeptide by integrating the peak areas from the extracted ion chromatograms.

    • Calculate the percentage of labeling for each muropeptide species to determine the extent of new peptidoglycan synthesis.

    • Analyze the mass isotopomer distribution to gain insights into the metabolic pathways leading to D-Alanine incorporation.

Mandatory Visualization

The following diagrams illustrate the key pathways and workflows described in this application note.

Peptidoglycan_Synthesis_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_GlcNAc UDP-GlcNAc UDP_MurNAc UDP-MurNAc UDP_GlcNAc->UDP_MurNAc MurA/B UDP_MurNAc_L_Ala UDP-MurNAc-L-Ala UDP_MurNAc->UDP_MurNAc_L_Ala MurC UDP_MurNAc_Tripeptide UDP-MurNAc-Tripeptide UDP_MurNAc_L_Ala->UDP_MurNAc_Tripeptide MurD/E UDP_MurNAc_Pentapeptide UDP-MurNAc-Pentapeptide UDP_MurNAc_Tripeptide->UDP_MurNAc_Pentapeptide MurF D_Ala_D_Ala D-Ala-D-Ala D_Ala_D_Ala->UDP_MurNAc_Pentapeptide D_Alanine_3_13C D-Alanine (3-¹³C) (exogenous) D_Alanine_3_13C->D_Ala_D_Ala Ddl Lipid_I Lipid I UDP_MurNAc_Pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Periplasm Lipid_II->Periplasm Flippase Undecaprenyl_P Undecaprenyl-P Undecaprenyl_P->Lipid_I Nascent_PG Nascent Peptidoglycan Periplasm->Nascent_PG Transglycosylase Mature_PG Mature Peptidoglycan Nascent_PG->Mature_PG Transpeptidase

Caption: Peptidoglycan biosynthesis pathway.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Start Start: Bacterial Culture Labeling Metabolic Labeling with D-Alanine (3-¹³C) Start->Labeling Harvest Cell Harvesting and Washing Labeling->Harvest PG_Isolation Peptidoglycan Isolation Harvest->PG_Isolation Digestion Enzymatic Digestion (Muramidase) PG_Isolation->Digestion LC_MS LC-MS/MS Analysis of Muropeptides Digestion->LC_MS Data_Processing Data Processing and Quantification LC_MS->Data_Processing Results Results Interpretation Data_Processing->Results

Caption: Experimental workflow diagram.

Application Notes and Protocols for D-ALANINE (3-13C) in Antibiotic Mechanism of Action Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing D-ALANINE (3-13C) to investigate the mechanisms of action of antibiotics that target bacterial cell wall biosynthesis. This isotopically labeled amino acid serves as a powerful tool for detailed molecular analysis using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Introduction

D-alanine is a crucial component of peptidoglycan, the essential structural polymer of the bacterial cell wall. The terminal D-alanyl-D-alanine (D-Ala-D-Ala) moiety of the peptidoglycan precursor is the direct target of glycopeptide antibiotics like vancomycin and is integral to the cross-linking reactions catalyzed by penicillin-binding proteins (PBPs), the targets of β-lactam antibiotics.[1][2][3] The incorporation of D-ALANINE (3-13C) into the bacterial cell wall allows for the precise tracking of peptidoglycan synthesis and the direct observation of antibiotic-induced perturbations at the molecular level.

Applications

  • Elucidation of Antibiotic Binding Sites: Determine the proximity and binding orientation of antibiotics to their targets within the peptidoglycan structure.

  • Analysis of Resistance Mechanisms: Quantify changes in peptidoglycan structure and D-alanine incorporation in antibiotic-resistant versus susceptible bacterial strains.[1][4][5][6]

  • High-Throughput Screening: Develop assays to screen for novel antimicrobial compounds that inhibit D-alanine incorporation or subsequent peptidoglycan cross-linking.

  • Metabolic Flux Analysis: Trace the metabolic fate of D-alanine and its incorporation into the cell wall under various antibiotic pressures.

Data Presentation

Table 1: Impact of D-alanine Availability on Antibiotic Susceptibility of Staphylococcus aureus
StrainConditionOxacillin MIC (µg/mL)Gentamicin MIC (µg/mL)
MW2 (MRSA)Alanine-depleted mediumSignificantly DecreasedSlightly Decreased
Clinical MRSA StrainsAlanine-depleted mediumSignificantly Increased Susceptibility-
Newman (MSSA)Alanine-depleted medium4-fold decrease-
Δalr1 mutantAlanine-depleted mediumIncreased SusceptibilityIncreased Susceptibility
ΔcycA mutantAlanine-depleted mediumIncreased SusceptibilityIncreased Susceptibility

Data summarized from references[1][6]. MIC: Minimum Inhibitory Concentration. MRSA: Methicillin-resistant S. aureus. MSSA: Methicillin-susceptible S. aureus. Δalr1: Alanine racemase deletion mutant. ΔcycA: Alanine transporter deletion mutant.

Table 2: Quantitative Analysis of D-[3-11C]alanine Uptake in Bacteria
Bacterial SpeciesUnlabeled D-alanine IC50 (µM)
Escherichia coli216.1
Staphylococcus aureus195.6
Pseudomonas aeruginosa558.9

Data from reference[4]. IC50 values represent the concentration of unlabeled D-alanine required to inhibit 50% of the uptake of D-[3-11C]alanine, indicating active transport and incorporation.

Experimental Protocols

Protocol 1: Solid-State NMR Analysis of Antibiotic Binding to Bacterial Cell Walls

This protocol outlines the procedure for labeling bacterial cells with D-ALANINE (3-13C) and analyzing the interaction of an antibiotic with the peptidoglycan using solid-state NMR. This method is adapted from protocols using D-[1-13C]alanine.[7][8]

1. Isotopic Labeling of Bacterial Cells: a. Prepare a chemically defined medium suitable for the bacterial species of interest (e.g., S. aureus). b. Supplement the medium with D-ALANINE (3-13C) at a final concentration of 1 mM. To enhance incorporation, an inhibitor of alanine racemase, such as D-cycloserine, can be added at a sub-lethal concentration. c. Inoculate the medium with an overnight culture of the bacteria and grow to mid-logarithmic phase. d. Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C). e. Wash the cell pellet three times with ice-cold phosphate-buffered saline (PBS).

2. Antibiotic Treatment: a. Resuspend the labeled bacterial cells in fresh medium containing the antibiotic of interest at a desired concentration (e.g., 2X MIC). b. Incubate for a time sufficient to allow antibiotic binding but minimize cell lysis (e.g., 30-60 minutes). c. As a control, prepare a sample of labeled cells without antibiotic treatment. d. Harvest the cells by centrifugation and wash three times with ice-cold PBS to remove unbound antibiotic.

3. Sample Preparation for Solid-State NMR: a. Lyophilize the cell pellets to remove water. b. Pack the dried cell powder into a solid-state NMR rotor (e.g., 4 mm zirconia rotor).

4. Solid-State NMR Data Acquisition: a. Perform 13C Cross-Polarization Magic-Angle Spinning (CP-MAS) experiments to obtain high-resolution spectra of the labeled cell wall. b. To probe antibiotic binding, utilize advanced solid-state NMR techniques such as Rotational-Echo Double-Resonance (REDOR).[7][8] This experiment can measure internuclear distances between the 13C label in D-alanine and a suitable nucleus in the antibiotic (e.g., 19F, 15N). c. Acquire a series of REDOR spectra with increasing dipolar evolution times to generate a dephasing curve, which can be used to calculate the internuclear distance.

5. Data Analysis: a. Process the NMR spectra using appropriate software (e.g., TopSpin, NMRPipe). b. Analyze the chemical shifts of the 3-13C D-alanine to identify its environment within the peptidoglycan. c. Fit the REDOR dephasing curve to a theoretical model to determine the distance between the labeled D-alanine and the antibiotic, providing insights into the binding site.

Protocol 2: LC-MS/MS Analysis of Muropeptides from Antibiotic-Treated Bacteria

This protocol describes the extraction and analysis of peptidoglycan fragments (muropeptides) from bacteria labeled with D-ALANINE (3-13C) to quantify the effects of antibiotics on cell wall composition.

1. Isotopic Labeling and Antibiotic Treatment: a. Follow steps 1a-1e and 2a-2d from Protocol 1.

2. Peptidoglycan Isolation: a. Resuspend the cell pellet in a boiling solution of 4% sodium dodecyl sulfate (SDS) and heat for 30 minutes to lyse the cells and denature proteins. b. Pellet the insoluble peptidoglycan by ultracentrifugation (e.g., 100,000 x g for 30 minutes). c. Wash the peptidoglycan pellet extensively with sterile water to remove SDS.

3. Enzymatic Digestion: a. Resuspend the purified peptidoglycan in a suitable buffer (e.g., 20 mM sodium phosphate, pH 6.5). b. Add a muramidase, such as mutanolysin or cellosyl, to digest the glycan backbone of the peptidoglycan into soluble muropeptides. c. Incubate at 37°C overnight. d. Stop the reaction by boiling for 5 minutes.

4. Reduction of Muropeptides: a. Add sodium borohydride to the muropeptide solution to reduce the muramic acid residues to muramicitol. This prevents the formation of anomers and improves chromatographic separation. b. Quench the reaction by adding phosphoric acid.

5. LC-MS/MS Analysis: a. Separate the muropeptides by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column. b. Elute the muropeptides using a gradient of acetonitrile in 0.1% formic acid. c. Analyze the eluting peptides using a tandem mass spectrometer (e.g., Q-TOF or Orbitrap) operating in positive ion mode. d. Acquire MS1 scans to identify the masses of the muropeptides. The incorporation of 13C will result in a +1 Da mass shift for each labeled D-alanine. e. Perform MS/MS fragmentation of the muropeptide ions to confirm their identity and determine the location of the 13C label.

6. Data Analysis: a. Identify the different muropeptide species based on their mass-to-charge ratio and fragmentation patterns. b. Quantify the relative abundance of each muropeptide by integrating the peak areas from the HPLC chromatogram. c. Compare the muropeptide profiles of antibiotic-treated and untreated samples to identify changes in peptidoglycan cross-linking, precursor accumulation, and the incorporation of D-ALANINE (3-13C).

Visualizations

Peptidoglycan_Biosynthesis_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall L-Alanine L-Alanine Alr Alanine Racemase (Alr) L-Alanine->Alr D-Alanine_3_13C D-ALANINE (3-13C) Ddl D-Ala-D-Ala Ligase (Ddl) D-Alanine_3_13C->Ddl Alr->D-Alanine_3_13C D-Ala-D-Ala D-Ala-D-Ala (labeled) Ddl->D-Ala-D-Ala MurF MurF Ligase D-Ala-D-Ala->MurF UDP-MurNAc-tripeptide UDP-MurNAc-tripeptide UDP-MurNAc-tripeptide->MurF UDP-MurNAc-pentapeptide UDP-MurNAc-pentapeptide (labeled) MurF->UDP-MurNAc-pentapeptide MraY MraY UDP-MurNAc-pentapeptide->MraY Lipid_I Lipid I (labeled) MraY->Lipid_I MurG MurG Lipid_I->MurG Lipid_II Lipid II (labeled) MurG->Lipid_II Flippase Flippase Lipid_II->Flippase Lipid_II_out Lipid II (labeled) Flippase->Lipid_II_out PBP_TG PBP (Transglycosylase) Lipid_II_out->PBP_TG Glycan_Chain Growing Glycan Chain (labeled) PBP_TG->Glycan_Chain PBP_TP PBP (Transpeptidase) Glycan_Chain->PBP_TP Crosslinked_PG Cross-linked Peptidoglycan (labeled) PBP_TP->Crosslinked_PG Vancomycin Vancomycin Vancomycin->Lipid_II_out Inhibition Beta-lactam Beta-lactam Beta-lactam->PBP_TP Inhibition

Caption: Peptidoglycan biosynthesis pathway and antibiotic targets.

Experimental_Workflow_NMR Start Start Bacterial_Culture Bacterial Culture Start->Bacterial_Culture Labeling Isotopic Labeling with D-ALANINE (3-13C) Bacterial_Culture->Labeling Harvest_Wash Harvest and Wash Cells Labeling->Harvest_Wash Antibiotic_Treatment Antibiotic Treatment Harvest_Wash->Antibiotic_Treatment Harvest_Wash_2 Harvest and Wash Cells Antibiotic_Treatment->Harvest_Wash_2 Lyophilization Lyophilization Harvest_Wash_2->Lyophilization NMR_Sample_Prep Pack NMR Rotor Lyophilization->NMR_Sample_Prep SS_NMR Solid-State NMR (CP-MAS, REDOR) NMR_Sample_Prep->SS_NMR Data_Analysis Spectral Analysis and Distance Measurement SS_NMR->Data_Analysis End End Data_Analysis->End

Caption: Workflow for solid-state NMR analysis.

Experimental_Workflow_MS Start Start Labeled_Cells Labeled and Antibiotic-Treated Cells Start->Labeled_Cells PG_Isolation Peptidoglycan Isolation Labeled_Cells->PG_Isolation Enzymatic_Digestion Muramidase Digestion PG_Isolation->Enzymatic_Digestion Reduction Reduction with NaBH4 Enzymatic_Digestion->Reduction LC_MSMS LC-MS/MS Analysis Reduction->LC_MSMS Data_Analysis Muropeptide Profiling and Quantification LC_MSMS->Data_Analysis End End Data_Analysis->End

Caption: Workflow for LC-MS/MS analysis of muropeptides.

Logical_Relationship cluster_antibiotic_effects Antibiotic Action cluster_analytical_outcomes Analytical Readouts D_Alanine_3_13C D-ALANINE (3-13C) Incorporation Inhibition_PG_Synthesis Inhibition of Peptidoglycan Synthesis D_Alanine_3_13C->Inhibition_PG_Synthesis enables detection of Altered_Muropeptide_Profile Altered Muropeptide Profile Inhibition_PG_Synthesis->Altered_Muropeptide_Profile NMR_Shift_Change NMR: Chemical Shift Perturbations Inhibition_PG_Synthesis->NMR_Shift_Change observed by NMR_Distance NMR: Antibiotic-PG Distance Measurement Inhibition_PG_Synthesis->NMR_Distance probed by Accumulation_Precursors Accumulation of Labeled Precursors Altered_Muropeptide_Profile->Accumulation_Precursors Reduced_Crosslinking Reduced Cross-linking Altered_Muropeptide_Profile->Reduced_Crosslinking MS_Peak_Shift MS: Mass Shift in Muropeptide Peaks Altered_Muropeptide_Profile->MS_Peak_Shift detected by MS_Quantification MS: Altered Abundance of Labeled Muropeptides Altered_Muropeptide_Profile->MS_Quantification quantified by

Caption: Logical relationships in antibiotic mechanism studies.

References

Application Note: Sample Preparation for ¹³C NMR Analysis of D-Alanine Labeled Samples

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating molecular structure, dynamics, and interactions. The use of stable isotope labeling, particularly with ¹³C, significantly enhances the sensitivity and specificity of NMR experiments, which is crucial given the low natural abundance of ¹³C (1.1%).[1][2] D-alanine is a non-canonical amino acid of significant interest, primarily due to its essential role in the structure of bacterial cell walls.[3][4] It is a key component of peptidoglycan, forming the D-alanyl-D-alanine termini required for the cross-linking reactions that provide structural integrity to the cell wall.[3] This pathway is a prime target for antibiotics like vancomycin.[5] Therefore, tracing the incorporation and metabolism of ¹³C-labeled D-alanine in bacteria provides invaluable insights for understanding bacterial physiology and for the development of novel antimicrobial agents.[5][6]

This document provides detailed protocols for two primary applications: the direct NMR analysis of free ¹³C-labeled D-alanine and the preparation of samples after metabolic labeling of bacteria with ¹³C D-alanine for subsequent analysis of purified cell wall components.

Part 1: Protocol for Direct ¹³C NMR Analysis of D-Alanine

This protocol outlines the standard procedure for preparing a solution of ¹³C-labeled D-alanine for direct analysis by solution-state NMR.

Experimental Protocol:
  • Determine Sample Quantity: For ¹³C NMR, a higher concentration is desirable to achieve a good signal-to-noise ratio in a reasonable time. A typical sample requires 10-50 mg of material, though for small molecules, amounts up to 100 mg can be used for faster acquisition.[7][8]

  • Solvent Selection: D-alanine is soluble in water. Therefore, Deuterium Oxide (D₂O) is the solvent of choice.[9][10] D₂O minimizes the solvent proton signal in the ¹H spectrum and provides the deuterium signal required for the spectrometer's field-frequency lock.[9][11]

  • Weighing and Dissolution:

    • Accurately weigh the desired amount of ¹³C D-alanine powder and transfer it to a small, clean glass vial.

    • Add the appropriate volume of D₂O (typically 0.6-0.7 mL for a standard 5 mm NMR tube) to the vial.[7][12]

    • Vortex or gently agitate the vial until the sample is completely dissolved. Preparing the solution in a secondary vial makes complete dissolution and subsequent filtration easier.[12]

  • Addition of Internal Standard:

    • For accurate chemical shift referencing in D₂O, an internal standard is necessary.[7][12]

    • Commonly used standards for aqueous samples include DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt).[12][13] Add a small, known quantity of the standard to the dissolved sample. DSA (4,4-dimethyl-4-silapentane-1-ammonium trifluoroacetate) is a suitable alternative if interactions with cationic species are a concern.[13][14]

  • Filtration and Transfer:

    • It is critical to remove any particulate matter, such as dust or undissolved solid, as this will degrade spectral quality.[8][15]

    • Pack a small plug of glass wool into a Pasteur pipette.

    • Filter the sample solution through the glass wool directly into a clean, high-quality 5 mm NMR tube.[8]

    • Ensure the final sample height in the tube is at least 4.5 cm.[8]

  • Final Steps:

    • Cap the NMR tube securely.

    • Carefully wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any contaminants before inserting it into the spectrometer.

Experimental Workflow for Direct Analysis

Direct_Analysis_Workflow cluster_prep Sample Preparation weigh 1. Weigh ¹³C D-Alanine dissolve 2. Dissolve in D₂O weigh->dissolve 10-50 mg add_std 3. Add Internal Standard (e.g., DSS) dissolve->add_std 0.6-0.7 mL filtrate 4. Filter into NMR Tube add_std->filtrate nmr 5. Acquire ¹³C NMR Spectrum filtrate->nmr

Workflow for preparing free ¹³C D-alanine for NMR.

Part 2: Protocol for ¹³C NMR of Metabolically Labeled Bacterial Cell Walls

This protocol describes the process of introducing ¹³C D-alanine into bacterial cultures to label the peptidoglycan, followed by purification and preparation of the cell wall material for NMR analysis.

D-Alanine Incorporation Pathway

In bacteria, D-alanine is synthesized from L-alanine by alanine racemase (Alr).[4] It is then used by D-Ala-D-Ala ligase (Ddl) to form a dipeptide, which is subsequently attached to the peptide stem of the peptidoglycan precursor by the MurF enzyme.[16] The DltA-D proteins are responsible for incorporating D-alanine into teichoic acids.[17][18] Exogenously supplied ¹³C D-alanine can be directly utilized by these pathways, leading to its incorporation into the cell wall architecture.[6]

D_Alanine_Pathway cluster_pathway Bacterial D-Alanine Metabolism L_Ala L-Alanine D_Ala_pool Intracellular ¹³C D-Alanine Pool L_Ala->D_Ala_pool Alr racemase D_Ala ¹³C D-Alanine (Exogenous) D_Ala->D_Ala_pool Ddl Ddl Ligase D_Ala_pool->Ddl Dlt DltA-D System D_Ala_pool->Dlt Incorporation D_Ala_D_Ala ¹³C D-Ala-¹³C D-Ala Ddl->D_Ala_D_Ala MurF MurF Ligase D_Ala_D_Ala->MurF PG Peptidoglycan (PG) MurF->PG Adds to PG precursor TA Teichoic Acids (TA) Dlt->TA Metabolic_Labeling_Workflow cluster_workflow Metabolic Labeling & Purification Workflow culture 1. Grow Bacterial Culture add_label 2. Supplement with ¹³C D-Alanine culture->add_label harvest 3. Harvest Cells add_label->harvest lyse 4. Lyse with SDS & Centrifuge harvest->lyse digest 5. Enzymatic Digestion (DNase, RNase, Protease) lyse->digest Collect pellet purify 6. Wash & Purify Sacculi digest->purify nmr 7. Prepare for NMR (Solid-State or Solution) purify->nmr

References

Application Notes and Protocols for Incorporating D-ALANINE (3-13C) in Bacterial Growth Media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-alanine is an essential component of the peptidoglycan (PG) cell wall in most bacteria, making it an excellent target for metabolic labeling studies.[1][2] The incorporation of stable isotope-labeled D-alanine, such as D-ALANINE (3-13C), provides a powerful tool for investigating bacterial cell wall biosynthesis, dynamics, and the mechanism of action of antimicrobial agents. Unlike mammalian cells, which do not typically utilize D-amino acids in their metabolism, D-alanine labeling offers high specificity for bacteria.[3][4] These application notes provide detailed protocols for the incorporation of D-ALANINE (3-13C) into bacterial growth media and the subsequent analysis of its incorporation into the peptidoglycan.

Key Applications

  • Metabolic Flux Analysis: Tracing the metabolic fate of D-alanine within the bacterial cell.[5]

  • Drug Discovery: Assessing the impact of novel antibiotics on cell wall synthesis.

  • Bacterial Physiology: Studying peptidoglycan remodeling and turnover during different growth phases and environmental conditions.[6]

  • Diagnostic Development: As demonstrated with 11C-labeled D-alanine in PET imaging, isotopically labeled D-alanine can be used to detect and monitor bacterial infections.[3][7]

Signaling Pathway and Incorporation Workflow

The incorporation of D-ALANINE (3-13C) into the bacterial cell wall follows the established peptidoglycan biosynthesis pathway. Exogenously supplied D-alanine is transported into the cytoplasm where it is a substrate for D-alanine-D-alanine ligase (Ddl), which synthesizes the D-Ala-D-Ala dipeptide. This dipeptide is then added to the UDP-N-acetylmuramic acid (UDP-MurNAc)-tripeptide precursor by the MurF ligase, forming the UDP-MurNAc-pentapeptide, the basic building block of peptidoglycan. This precursor is then transported across the cell membrane and incorporated into the growing peptidoglycan layer by transglycosylases and transpeptidases.

Peptidoglycan_Biosynthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall D_Ala_ext D-ALANINE (3-13C) (External) D_Ala_int D-ALANINE (3-13C) (Internal) Ddl D-alanine-D-alanine ligase (Ddl) D_Ala_int->Ddl Substrate D_Ala_D_Ala D-Ala-D-Ala (13C-labeled) Ddl->D_Ala_D_Ala MurF MurF ligase D_Ala_D_Ala->MurF Substrate UDP_MurNAc_tripeptide UDP-MurNAc-tripeptide UDP_MurNAc_tripeptide->MurF Substrate UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide (13C-labeled) MurF->UDP_MurNAc_pentapeptide Lipid_II Lipid II (13C-labeled) UDP_MurNAc_pentapeptide->Lipid_II Translocation PG Peptidoglycan (13C-labeled) Lipid_II->PG Transglycosylation & Transpeptidation

D-Alanine Incorporation Pathway

Experimental Protocols

Protocol 1: Bacterial Growth and Labeling with D-ALANINE (3-13C)

This protocol describes the general procedure for labeling bacteria with D-ALANINE (3-13C). Optimal concentrations and incubation times may vary depending on the bacterial species and experimental goals.

Materials:

  • Bacterial strain of interest

  • Appropriate growth medium (e.g., Minimal Medium M9 or rich medium like Luria-Bertani Broth)

  • D-ALANINE (3-13C)

  • Shaking incubator

  • Spectrophotometer

  • Centrifuge and sterile centrifuge tubes

Procedure:

  • Prepare Labeled Growth Medium:

    • For a defined minimal medium (recommended for higher incorporation efficiency), prepare the medium according to the standard recipe and supplement it with D-ALANINE (3-13C). A starting concentration range of 250 µM to 500 µM is recommended, similar to concentrations used for fluorescently labeled D-alanine.

    • For rich media, supplement the broth with D-ALANINE (3-13C) to the desired final concentration. Note that the presence of unlabeled alanine in rich media may reduce the incorporation efficiency of the labeled analog.

  • Bacterial Inoculation and Growth:

    • Inoculate a starter culture of the bacterial strain in the unlabeled medium of choice and grow overnight.

    • The next day, dilute the overnight culture into the prepared D-ALANINE (3-13C)-containing medium to an initial optical density at 600 nm (OD600) of approximately 0.05.

    • Incubate the culture at the optimal temperature and shaking speed for the specific bacterial strain.

  • Monitoring Growth and Harvesting:

    • Monitor bacterial growth by measuring the OD600 at regular intervals.

    • Harvest the cells during the exponential growth phase (typically OD600 of 0.4-0.6) for optimal incorporation into newly synthesized peptidoglycan.

    • Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

    • Wash the cell pellet twice with a cold buffer (e.g., phosphate-buffered saline, PBS) to remove any residual labeled medium.

    • The resulting cell pellet can be stored at -80°C for subsequent peptidoglycan extraction and analysis.

Protocol 2: Peptidoglycan Isolation and Hydrolysis

This protocol outlines the extraction and hydrolysis of peptidoglycan from labeled bacterial cells.

Materials:

  • Labeled bacterial cell pellet

  • Boiling 4% Sodium Dodecyl Sulfate (SDS) solution

  • DNase and RNase

  • Trypsin

  • 6 M Hydrochloric Acid (HCl)

  • Heating block or oven

  • Lyophilizer or vacuum concentrator

Procedure:

  • Cell Lysis and Peptidoglycan Purification:

    • Resuspend the bacterial cell pellet in a suitable buffer and lyse the cells by boiling in 4% SDS for 30 minutes. This step solubilizes membranes and denatures most proteins.

    • Pellet the insoluble peptidoglycan by ultracentrifugation.

    • Wash the pellet extensively with sterile water to remove all traces of SDS.

    • Treat the peptidoglycan preparation with DNase and RNase to remove contaminating nucleic acids, followed by trypsin treatment to digest any remaining proteins.

    • Wash the purified peptidoglycan again with sterile water and lyophilize.

  • Acid Hydrolysis:

    • Hydrolyze the purified peptidoglycan by resuspending it in 6 M HCl and incubating at 100°C for 16-24 hours in a sealed tube. This will break down the peptidoglycan into its constituent amino acids and amino sugars.

    • After hydrolysis, remove the HCl by evaporation under a stream of nitrogen or by using a vacuum concentrator.

    • Resuspend the dried hydrolysate in a suitable buffer for analysis by mass spectrometry or NMR.

Protocol 3: Analysis of D-ALANINE (3-13C) Incorporation by Mass Spectrometry

This protocol provides a general workflow for the analysis of 13C incorporation into D-alanine using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • Peptidoglycan hydrolysate

  • LC-MS system (e.g., Q-TOF or Orbitrap)

  • Appropriate LC column for amino acid separation (e.g., a chiral column or a standard C18 column with a suitable derivatization agent)

  • Mobile phases for LC

  • Unlabeled D-alanine standard

Procedure:

  • Sample Preparation:

    • If necessary, derivatize the amino acids in the hydrolysate to improve their chromatographic separation and ionization efficiency.

  • LC-MS Analysis:

    • Inject the prepared sample onto the LC-MS system.

    • Separate the amino acids using an appropriate chromatographic gradient.

    • Acquire mass spectra in a positive or negative ion mode, depending on the derivatization method used.

  • Data Analysis:

    • Identify the peak corresponding to D-alanine based on its retention time (compared to a standard) and its mass-to-charge ratio (m/z).

    • Determine the isotopic distribution of the D-alanine peak. The presence of a peak at m/z + 1 relative to the monoisotopic peak of unlabeled D-alanine will indicate the incorporation of one 13C atom.

    • Calculate the percentage of 13C incorporation by comparing the peak areas of the labeled and unlabeled D-alanine isotopologues.

Protocol 4: Analysis of D-ALANINE (3-13C) Incorporation by NMR Spectroscopy

Solid-state NMR is a powerful technique for analyzing the structure and dynamics of intact bacterial cell walls.

Materials:

  • Lyophilized 13C-labeled whole bacterial cells or purified peptidoglycan

  • Solid-state NMR spectrometer with a magic-angle spinning (MAS) probe

Procedure:

  • Sample Packing:

    • Pack the lyophilized labeled bacterial sample into an NMR rotor.

  • NMR Spectroscopy:

    • Acquire 13C solid-state NMR spectra using techniques such as cross-polarization magic-angle spinning (CP-MAS).[1]

    • The chemical shift of the 13C-labeled carbon in D-alanine will confirm its incorporation and can provide information about its chemical environment within the peptidoglycan.[8]

  • Data Analysis:

    • Process the NMR spectra to identify the resonance corresponding to the 13C-labeled methyl group of D-alanine.

    • The intensity of this signal can be used to relatively quantify the amount of incorporated labeled D-alanine.

Data Presentation

ParameterGram-Positive Example (e.g., Staphylococcus aureus)Gram-Negative Example (e.g., Escherichia coli)Reference
D-ALANINE (3-13C) Concentration 250 - 500 µM250 - 500 µM
Growth Medium Defined Minimal MediumDefined Minimal Medium[8]
Harvesting Phase Exponential Phase (OD600 0.4-0.6)Exponential Phase (OD600 0.4-0.6)General Practice
Expected Incorporation HighModerate to High[3]
Primary Analytical Technique Solid-State NMR, LC-MSLC-MS[8]

Note: The expected incorporation is a qualitative assessment. Quantitative data will be highly dependent on the specific strain, growth conditions, and the concentration of unlabeled alanine in the medium.

Visualizations

Experimental_Workflow Media_Prep Prepare Growth Medium with D-ALANINE (3-13C) Inoculation Inoculate Bacteria Media_Prep->Inoculation Growth Incubate and Monitor Growth Inoculation->Growth Harvest Harvest and Wash Cells Growth->Harvest PG_Isolation Isolate and Purify Peptidoglycan Harvest->PG_Isolation Hydrolysis Acid Hydrolysis of Peptidoglycan PG_Isolation->Hydrolysis Analysis Analysis Hydrolysis->Analysis MS LC-MS Analysis->MS NMR Solid-State NMR Analysis->NMR Data Quantify 13C Incorporation MS->Data NMR->Data End End Data->End

Experimental Workflow Diagram

Troubleshooting and Considerations

  • Low Incorporation Efficiency: If low incorporation of D-ALANINE (3-13C) is observed, consider using a minimal growth medium to reduce competition from unlabeled alanine. Also, ensure that the bacteria are harvested during the exponential growth phase when cell wall synthesis is most active. The use of an alanine racemase inhibitor, such as alaphosphin, can also be considered to prevent the conversion of D-alanine to L-alanine.[8]

  • Contamination: Ensure aseptic techniques are used throughout the bacterial culture and harvesting steps to prevent contamination from other microorganisms.

  • Complete Hydrolysis: Incomplete hydrolysis of the peptidoglycan can lead to an underestimation of D-alanine content. Ensure that the hydrolysis is carried out for a sufficient duration.

  • Analytical Sensitivity: For low levels of incorporation, a sensitive mass spectrometer is required. Derivatization of the amino acids may be necessary to enhance detection.

By following these protocols and considering the key parameters, researchers can effectively utilize D-ALANINE (3-13C) to gain valuable insights into bacterial cell wall biology and aid in the development of new antimicrobial strategies.

References

Application Notes: Solid-State NMR Studies of Bacterial Cell Walls Using D-Alanine (3-13C)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The bacterial cell wall is a vital extracellular structure essential for maintaining cell integrity and shape, making it a primary target for many antibiotics.[1] Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy has emerged as a uniquely powerful, non-destructive technique for investigating the composition, structure, and dynamics of complex, insoluble biological systems like bacterial cell walls.[2][3] By incorporating isotopically labeled precursors, such as D-Alanine specifically labeled with Carbon-13 at the third position (D-Ala (3-¹³C)), researchers can gain atomic-level insights into the peptidoglycan (PG) architecture.[4][5]

This method allows for the selective observation of the D-alanine residues within the PG, which are critical for the transpeptidation cross-linking reactions that provide the cell wall its structural rigidity.[6] Studying the chemical environment of the ¹³C label provides information on PG synthesis, the degree of cross-linking, and the mechanism of action of cell wall-targeting antibiotics.[2] This approach is invaluable for drug development professionals seeking to identify novel antimicrobial targets or understand resistance mechanisms.

Key Applications:

  • Structural Elucidation: Mapping the three-dimensional architecture of peptidoglycan.[7]

  • Antibiotic Mechanism of Action: Observing changes in the cell wall composition and structure upon treatment with antibiotics like vancomycin.[2]

  • Metabolic Studies: Tracing the transport and incorporation of alanine into the cell wall precursors.[8]

  • Comparative Analysis: Quantifying differences in cell wall composition between different bacterial strains, such as antibiotic-resistant and susceptible variants.[2]

Experimental Protocols

This section provides detailed protocols for labeling bacterial cells with D-Alanine (3-¹³C), isolating the cell wall, and performing solid-state NMR analysis.

Protocol 1: Bacterial Growth and Isotopic Labeling

This protocol describes the cultivation of bacteria in a medium supplemented with D-Alanine (3-¹³C) for incorporation into the peptidoglycan.

  • Prepare Growth Medium: Prepare a chemically defined or complex medium appropriate for the bacterial species of interest (e.g., Staphylococcus aureus, Bacillus subtilis). For efficient labeling, a minimal or defined medium is often preferred to reduce competition from unlabeled precursors.

  • Inoculation: Inoculate a starter culture in the chosen medium and grow overnight under optimal conditions (e.g., 37°C with shaking).

  • Labeling Culture: Inoculate a larger volume of fresh medium with the starter culture to a starting OD₆₀₀ of ~0.05.

  • Add Labeled Precursor: When the culture reaches the mid-exponential growth phase (OD₆₀₀ ≈ 0.4-0.6), add sterile-filtered D-Alanine (3-¹³C) to a final concentration of 1-2 mM. The exact concentration may need to be optimized for the specific bacterial strain and growth conditions.

  • Incubation: Continue incubation for several hours or until the desired growth phase is reached to allow for sufficient incorporation of the labeled D-alanine.

  • Harvesting: Harvest the bacterial cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).

  • Washing: Wash the cell pellet three times with a cold buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to remove residual medium and unincorporated label. The washed cell pellet can be stored at -80°C or used immediately for cell wall isolation.

Protocol 2: Peptidoglycan Isolation

This protocol details the purification of peptidoglycan from whole bacterial cells.

  • Cell Lysis: Resuspend the washed cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5). Lyse the cells by mechanical disruption (e.g., bead beating or sonication) on ice. Monitor lysis efficiency via microscopy.

  • Inactivation of Autolysins: Immediately after lysis, boil the cell lysate for 10 minutes to inactivate endogenous autolytic enzymes that could degrade the peptidoglycan.

  • Removal of Cytoplasmic and Membrane Components:

    • Centrifuge the boiled lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to pellet the insoluble cell envelope fraction.

    • Wash the pellet multiple times with deionized water.

    • Treat the pellet with nucleases (DNase and RNase) to remove nucleic acid contamination, followed by treatment with proteases (e.g., trypsin) to digest proteins. Ensure the protease used does not degrade the peptidoglycan peptide stems.

    • Perform extensive washing with water between enzymatic treatments.

    • Extract lipids by treating the pellet with a detergent solution (e.g., 4% SDS) at an elevated temperature (e.g., 60°C), followed by multiple washes with hot water to remove the detergent.

  • Final Purification: Wash the resulting purified peptidoglycan sample extensively with deionized water to remove all salts and detergents.

  • Lyophilization: Lyophilize the purified peptidoglycan to obtain a dry powder suitable for packing into an ssNMR rotor.

Protocol 3: Solid-State NMR Spectroscopy

This protocol outlines the setup for a typical ¹³C solid-state NMR experiment.

  • Rotor Packing: Carefully pack the lyophilized, ¹³C-labeled peptidoglycan sample (typically 10-50 mg) into a zirconia MAS rotor (e.g., 3.2 mm or 4 mm diameter).

  • Spectrometer Setup:

    • Insert the rotor into the ssNMR probe.

    • Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei.

    • Set the magic-angle spinning (MAS) rate. A moderate speed of 8-12 kHz is common for ¹³C CPMAS experiments.

  • CPMAS Experiment: The Cross-Polarization Magic-Angle Spinning (CPMAS) experiment is a standard method to enhance the signal of low-abundance nuclei like ¹³C by transferring polarization from abundant protons.[3]

    • Set the parameters for the CPMAS pulse sequence, including contact time, recycle delay, and acquisition time. These parameters should be optimized for the specific sample.

    • Acquire the 1D ¹³C CPMAS spectrum. Thousands of scans are typically accumulated to achieve a good signal-to-noise ratio.

  • Advanced Experiments (Optional):

    • 2D Homonuclear Correlation: To establish through-bond connectivities, a 2D ¹³C-¹³C correlation experiment (e.g., DARR) can be performed.[9]

    • DNP Enhancement: For samples with very low signal, Dynamic Nuclear Polarization (DNP) can be used to dramatically boost sensitivity, enabling the study of whole cells.[10][11]

Data Presentation and Analysis

The primary output of the ssNMR experiment is a spectrum showing signal intensity versus chemical shift (in ppm). The position of a peak (chemical shift) is indicative of the local chemical environment of the ¹³C nucleus.

Table 1: Typical ¹³C Chemical Shifts for Peptidoglycan Components

This table provides representative chemical shifts for key carbon atoms in S. aureus peptidoglycan, which can be used for spectral assignment.

Peptidoglycan ComponentCarbon AtomTypical Chemical Shift (ppm)
D-Alanine ~52-54
~18-20
C'~174-176
L-Alanine ~51-53
~19-21
C'~175-177
L-Lysine ~56-58
~41-43
Glycine (Bridge) ~43-45
C'~171-173
N-Acetylglucosamine (NAG) C1~98-100
N-Acetylmuramic acid (NAM) C1~96-98

Note: Chemical shifts can vary slightly depending on the bacterial species, hydration level, and local structure.

In an experiment using D-Alanine (3-¹³C), a strong, selectively enhanced peak would be expected in the ~18-20 ppm region, corresponding to the Cβ (methyl) carbon of D-alanine. The intensity and linewidth of this peak can provide quantitative information about the labeled site's abundance and mobility within the cell wall matrix.

Visualizations

Incorporation of D-Alanine into Peptidoglycan

The following pathway illustrates how D-Alanine, supplied in the growth medium, is incorporated into the pentapeptide stem of Lipid II, the monomeric precursor for peptidoglycan synthesis.

Peptidoglycan_Pathway D-Alanine (3-13C) Incorporation Pathway cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm / Cell Wall L_Ala L-Alanine Alr Alanine Racemase (Alr) L_Ala->Alr converts D_Ala_13C D-Alanine (3-13C) (from medium) D_Ala_pool D-Alanine Pool D_Ala_13C->D_Ala_pool enters Alr->D_Ala_pool Ddl D-Ala-D-Ala Ligase (Ddl) D_Ala_pool->Ddl D_Ala_D_Ala D-Ala-D-Ala Dipeptide Ddl->D_Ala_D_Ala MurF MurF Ligase D_Ala_D_Ala->MurF UDP_MurNAc_tri UDP-MurNAc-tripeptide UDP_MurNAc_tri->MurF UDP_MurNAc_penta UDP-MurNAc-pentapeptide (Contains ¹³C-D-Ala) MurF->UDP_MurNAc_penta Lipid_II Lipid II Precursor (at membrane) UDP_MurNAc_penta->Lipid_II processing PG Growing Peptidoglycan Chain TPase Transpeptidase (PBP) Lipid_II->TPase substrate PG->TPase Crosslinked_PG Cross-linked Peptidoglycan (¹³C label incorporated) TPase->Crosslinked_PG cross-links

Caption: Pathway of D-Alanine (3-¹³C) incorporation into the bacterial cell wall.

ssNMR Experimental Workflow

This diagram outlines the major steps involved from bacterial culture to final data analysis in a solid-state NMR study of the cell wall.

ssNMR_Workflow ssNMR Experimental Workflow culture 1. Bacterial Culture labeling 2. Isotopic Labeling (with D-Ala (3-13C)) culture->labeling harvest 3. Cell Harvesting & Washing labeling->harvest isolation 4. Peptidoglycan Isolation harvest->isolation packing 5. ssNMR Rotor Packing isolation->packing ssnmr 6. ssNMR Data Acquisition (e.g., 13C CPMAS) packing->ssnmr analysis 7. Spectral Analysis & Interpretation ssnmr->analysis

References

Troubleshooting & Optimization

Technical Support Center: Improving D-Alanine (3-13C) Incorporation in Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the incorporation of D-Alanine (3-13C) in bacterial cultures. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the efficiency of their isotopic labeling experiments.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your D-Alanine (3-13C) labeling experiments.

Problem Potential Cause Suggested Solution
Low or no incorporation of D-Alanine (3-13C) Competition from endogenous D-Alanine synthesis: Wild-type bacteria can synthesize their own D-Alanine, diluting the labeled pool.Use a D-Alanine auxotrophic strain: Employ mutant strains deficient in alanine racemase (alr) and D-amino acid transaminase (dat) genes. These strains cannot synthesize D-Alanine and are dependent on an external supply, leading to higher incorporation of the labeled amino acid.[1]
Inefficient transport of D-Alanine (3-13C) into the cell: The concentration of the labeled amino acid in the medium may not be sufficient for optimal uptake by the bacterial transport systems.Optimize the concentration of D-Alanine (3-13C): While specific concentrations are strain-dependent, starting with a concentration range of 50-500 µM is recommended.[2] Perform a dose-response experiment to determine the optimal concentration for your bacterial species.
Metabolic state of the bacteria: Incorporation efficiency can be influenced by the growth phase of the bacteria. Actively dividing cells will have higher rates of peptidoglycan synthesis.Harvest cells during the exponential growth phase: Monitor the optical density (OD) of your culture and perform the labeling during the mid-exponential phase for maximal incorporation.
High background signal from unlabeled D-Alanine Contamination of the labeled D-Alanine (3-13C): The isotopic purity of the supplied D-Alanine (3-13C) may be lower than specified.Verify the isotopic purity of your D-Alanine (3-13C) stock: Use mass spectrometry to confirm the enrichment of your labeled amino acid.
Carryover of unlabeled D-Alanine from pre-culture media: Cells grown in rich media before the labeling experiment may have internal pools of unlabeled D-Alanine.Wash the cells thoroughly before the labeling experiment: Before resuspending the cells in the labeling medium, wash the cell pellet at least twice with a minimal medium lacking any amino acids.
Inconsistent incorporation efficiency between experiments Variability in bacterial growth conditions: Minor differences in temperature, aeration, or media composition can affect bacterial metabolism and growth rate.Standardize all experimental parameters: Maintain consistent conditions for all your labeling experiments, including temperature, shaking speed, media preparation, and inoculum size.
Incomplete cell lysis and peptidoglycan extraction: Inefficient extraction methods can lead to a loss of labeled material and variability in results.Optimize your cell lysis and peptidoglycan isolation protocol: Refer to established protocols for peptidoglycan extraction and ensure complete cell disruption and purification of the cell wall fraction.[3][4]

Frequently Asked Questions (FAQs)

Here are answers to some frequently asked questions about D-Alanine (3-13C) incorporation in bacteria.

Q1: What is the primary metabolic pathway for D-Alanine incorporation in bacteria?

A1: D-Alanine is a crucial component of the bacterial cell wall, specifically in the peptidoglycan and teichoic acids (in Gram-positive bacteria). The primary pathway involves the synthesis of a D-Alanyl-D-Alanine dipeptide, which is then incorporated into the pentapeptide side chains of the peptidoglycan.[5][6][7] D-Alanine is also added to teichoic acids by the Dlt (D-alanyl-lipoteichoic acid) protein complex.[8][9]

Q2: How can I increase the incorporation efficiency of D-Alanine (3-13C)?

A2: The most effective method is to use a D-Alanine auxotrophic mutant.[1][10] These strains lack the enzymes necessary for endogenous D-Alanine synthesis (alanine racemase and D-amino acid transaminase), making them entirely dependent on the exogenously supplied labeled D-Alanine.[1][11] Optimizing the concentration of D-Alanine (3-13C) in the culture medium and ensuring the bacteria are in the exponential growth phase during labeling are also critical.

Q3: Can I use D-cycloserine to enhance the incorporation of D-Alanine (3-13C)?

A3: D-cycloserine is an antibiotic that acts as a competitive inhibitor of alanine racemase and D-alanine:D-alanine ligase.[5] While it can block endogenous D-Alanine synthesis, its use to enhance labeling is complex. It can inhibit the very pathway you are trying to label. However, in some contexts, sub-inhibitory concentrations of D-cycloserine might be used to suppress endogenous pathways in wild-type strains, but this requires careful optimization to avoid inhibiting overall peptidoglycan synthesis. Using a D-alanine auxotroph is a more direct and reliable approach.[1]

Q4: What is the expected incorporation efficiency of D-Alanine (3-13C)?

A4: The incorporation efficiency can vary significantly depending on the bacterial species, the use of an auxotrophic strain, and the experimental conditions. In D-alanine auxotrophs, you can expect to achieve high levels of incorporation, approaching the isotopic enrichment of the supplied D-Alanine (3-13C). Quantitative analysis using mass spectrometry is necessary to determine the precise incorporation efficiency in your experiment.[5][12]

Q5: How do I analyze the incorporation of D-Alanine (3-13C) into the bacterial cell wall?

A5: After the labeling experiment, the bacterial cells are harvested, and the peptidoglycan is isolated. The purified peptidoglycan is then hydrolyzed to its constituent amino acids. The isotopic enrichment of D-Alanine is then determined using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[5][12]

Quantitative Data Summary

The following table summarizes quantitative data relevant to D-Alanine incorporation experiments.

ParameterOrganismConditionValueReference
D-Ala to GlcNAc ratio in WTA Staphylococcus aureusWild-type0.54 ± 0.08[13]
D-Ala to GlcNAc ratio in WTA Staphylococcus aureusLTA-negative mutant0.11 ± 0.01[13]
Km of D-alanine transport (High-affinity) Bacillus subtilisWhole cells1 µM[14]
Km of D-alanine transport (Low-affinity) Bacillus subtilisWhole cells20 µM[14]
Recommended working concentration for fluorescently labeled D-Alanine General bacterial labelingFluorescent microscopy250 µM - 500 µM[15]

Experimental Protocols

Protocol 1: General Labeling of Bacteria with D-Alanine (3-13C)

This protocol provides a general workflow for labeling bacteria with D-Alanine (3-13C). Optimization will be required for specific bacterial species.

  • Bacterial Strain and Culture Conditions:

    • Use a D-Alanine auxotrophic strain for optimal incorporation. If using a wild-type strain, be aware that incorporation efficiency will be lower.

    • Grow a pre-culture of the bacterial strain overnight in a suitable rich medium (e.g., LB or TSB).

  • Preparation for Labeling:

    • Inoculate a fresh culture in a minimal medium supplemented with all necessary nutrients except D-Alanine, using the overnight pre-culture.

    • Grow the culture at the optimal temperature and aeration with shaking until it reaches the mid-exponential phase (e.g., OD600 of 0.4-0.6).

  • Labeling:

    • Harvest the cells by centrifugation.

    • Wash the cell pellet twice with sterile, pre-warmed minimal medium lacking any amino acids to remove any residual unlabeled D-Alanine.

    • Resuspend the cell pellet in fresh, pre-warmed minimal medium containing D-Alanine (3-13C) at the desired concentration (e.g., 100 µM).

    • Incubate the culture under the same growth conditions for a specific period (e.g., one to two doubling times) to allow for incorporation.

  • Harvesting and Analysis:

    • Harvest the labeled cells by centrifugation.

    • Wash the cell pellet with sterile saline or PBS to remove any unincorporated labeled D-Alanine.

    • The labeled cell pellet can now be used for downstream analysis, such as peptidoglycan isolation and mass spectrometry.

Protocol 2: Peptidoglycan Isolation for Isotopic Analysis

This protocol outlines the steps for isolating peptidoglycan from labeled bacterial cells.

  • Cell Lysis:

    • Resuspend the labeled bacterial cell pellet in a suitable lysis buffer.

    • Lyse the cells using a method appropriate for your bacterial species (e.g., bead beating, sonication, or enzymatic digestion with lysozyme).

  • Inactivation of Autolysins and Removal of Cellular Components:

    • Immediately after lysis, boil the cell lysate in a solution of sodium dodecyl sulfate (SDS) (e.g., 4% final concentration) to inactivate autolysins and solubilize membranes and proteins.[4]

    • Incubate at high temperature (e.g., 95°C) for 30 minutes.

  • Peptidoglycan Purification:

    • Pellet the insoluble peptidoglycan by ultracentrifugation.

    • Wash the pellet repeatedly with sterile water to remove the SDS.

    • Treat the peptidoglycan preparation with proteases (e.g., trypsin, pronase) and DNase/RNase to remove any remaining protein and nucleic acid contamination.[3][4]

    • Perform a final wash with water and lyophilize the purified peptidoglycan.

  • Hydrolysis and Analysis:

    • Hydrolyze the purified peptidoglycan in 6M HCl at 100°C for 16-24 hours.

    • Remove the HCl by evaporation under vacuum.

    • Resuspend the hydrolyzed amino acids in a suitable buffer for analysis by GC-MS or LC-MS to determine the isotopic enrichment of D-Alanine.

Visualizations

D_Alanine_Metabolic_Pathway cluster_synthesis Endogenous D-Alanine Synthesis cluster_incorporation Incorporation Pathways L_Alanine L-Alanine D_Alanine D-Alanine (3-13C) (exogenous) L_Alanine->D_Alanine Alanine Racemase (Alr) D_Ala_D_Ala D-Alanyl-D-Alanine D_Alanine->D_Ala_D_Ala D-Ala-D-Ala Ligase Dlt_complex DltA-D Complex D_Alanine->Dlt_complex Pyruvate Pyruvate Pyruvate->D_Alanine D-Amino Acid Transaminase (Dat) D_Glutamate D-Glutamate D_Glutamate->D_Alanine UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide D_Ala_D_Ala->UDP_MurNAc_pentapeptide UDP_MurNAc_tripeptide UDP-MurNAc-tripeptide UDP_MurNAc_tripeptide->UDP_MurNAc_pentapeptide MurF Ligase Peptidoglycan Peptidoglycan UDP_MurNAc_pentapeptide->Peptidoglycan Transglycosylation & Transpeptidation LTA Lipoteichoic Acid WTA Wall Teichoic Acid LTA->WTA D-alanine transfer Dlt_complex->LTA D-alanylation

Caption: D-Alanine metabolic and incorporation pathways in bacteria.

experimental_workflow start Start: Pre-culture in rich medium inoculate Inoculate minimal medium start->inoculate grow Grow to mid-exponential phase inoculate->grow harvest_wash1 Harvest and wash cells grow->harvest_wash1 labeling Resuspend in minimal medium with D-Alanine (3-13C) harvest_wash1->labeling incubate Incubate for incorporation labeling->incubate harvest_wash2 Harvest and wash labeled cells incubate->harvest_wash2 analysis Downstream Analysis: - Peptidoglycan Isolation - Mass Spectrometry harvest_wash2->analysis

Caption: Experimental workflow for D-Alanine (3-13C) labeling.

troubleshooting_logic start Low D-Alanine (3-13C) Incorporation? cause1 Endogenous D-Ala synthesis? start->cause1 Yes solution1 Use D-Ala auxotroph cause1->solution1 Yes cause2 Inefficient transport? cause1->cause2 No solution2 Optimize D-Ala (3-13C) concentration cause2->solution2 Yes cause3 Suboptimal growth phase? cause2->cause3 No solution3 Label during exponential phase cause3->solution3 Yes

Caption: Troubleshooting logic for low incorporation efficiency.

References

Technical Support Center: Minimizing Isotopic Scrambling in 13C Labeling Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for minimizing isotopic scrambling in 13C labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is isotopic scrambling and why is it a problem in 13C labeling experiments?

Q2: What are the main causes of isotopic scrambling?

A2: The primary causes of isotopic scrambling include:

  • Metabolic Interconversion: Many central metabolic pathways are interconnected, allowing for the carbon backbone of a labeled substrate to be rearranged and incorporated into unexpected metabolites. For example, the conversion of arginine to proline is a well-documented instance of scrambling in SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) experiments.[2][3][4]

  • Enzymatic Activity During Sample Preparation: If metabolic activity is not rapidly and completely quenched during sample harvesting and extraction, enzymes can continue to process labeled substrates, leading to scrambling.[5]

  • Symmetry in Metabolic Intermediates: Symmetrical molecules within a metabolic pathway, such as succinate and fumarate in the TCA cycle, can lead to the randomization of isotopic labels.[3]

  • Reverse (Bidirectional) Reactions: Many metabolic reactions are reversible. The backward flux through these reactions can redistribute isotopic labels in ways not anticipated by the forward pathway.

Q3: How can I detect if isotopic scrambling is occurring in my experiment?

A3: Detecting isotopic scrambling involves careful analysis of your mass spectrometry (MS) or nuclear magnetic resonance (NMR) data. Look for:

  • Unexpected Isotopologue Distributions: The presence of 13C enrichment in atoms that should not be labeled based on the known metabolic pathway of your tracer.

  • Fragment Analysis: For MS data, analyzing the isotopic enrichment of different fragments of a metabolite can reveal the specific positions of scrambled labels.

  • Comparison to Controls: Comparing the labeling patterns of your experimental samples to those of control samples (e.g., unlabeled cells or cells grown with a different labeled substrate) can help identify anomalous labeling.

  • Software Tools: Several software packages for metabolic flux analysis include tools to help identify and, in some cases, correct for scrambling.

Troubleshooting Guides

Issue 1: Unexpected 13C enrichment in proline when using 13C-labeled arginine.

Problem: You are performing a SILAC experiment using [U-13C6]-arginine and observe significant 13C enrichment in proline, complicating protein quantification. This is a common issue caused by the metabolic conversion of arginine to proline.[2][4]

Solution:

  • Supplement Media with Unlabeled Proline: The most effective method to prevent this conversion is to supplement your SILAC media with unlabeled L-proline. Adding as little as 200 mg/L of L-proline can completely prevent the conversion of arginine to proline.[2][3]

  • Supplement Media with Unlabeled Ornithine: As an alternative to proline, supplementing the media with L-ornithine (e.g., 5 mM) can also effectively reduce arginine-to-proline conversion.[4]

  • Reduce Arginine Concentration: Lowering the concentration of labeled arginine in the culture medium can make its conversion to proline less favorable, though this method may not completely eliminate scrambling.[2]

Issue 2: Label scrambling observed in TCA cycle intermediates when using [U-13C]-glucose.

Problem: You are tracing the metabolism of [U-13C]-glucose and observe a labeling pattern in TCA cycle intermediates (e.g., malate, fumarate, succinate) that suggests randomization of the 13C labels.

Solution:

  • Rapid Quenching and Extraction: Ensure that you are rapidly quenching all metabolic activity at the time of harvest. Prolonged enzymatic activity during sample preparation can exacerbate scrambling. See the detailed protocol below for rapid quenching and extraction.

  • Consider Alternative Tracers: Depending on the specific pathways you are investigating, using partially labeled glucose tracers (e.g., [1,2-13C2]-glucose) can sometimes provide clearer labeling patterns and reduce ambiguity from scrambling. The choice of tracer has a significant impact on the effectiveness of metabolic flux analysis.[6]

  • Kinetic Flux Profiling: Instead of steady-state labeling, consider a kinetic flux profiling approach where you measure the rate of label incorporation over a short time course. This can provide more dynamic information and help to distinguish between direct labeling and scrambling.[7]

  • Computational Correction: Utilize metabolic flux analysis software that can account for bidirectional reactions and symmetrical molecules to computationally correct for scrambling. It is crucial to correct for the natural abundance of isotopes before data interpretation.[8]

Quantitative Data on Isotopic Scrambling

The extent of isotopic scrambling can vary significantly depending on the cell type, culture conditions, and the specific metabolic pathways involved. Below is a summary of reported scrambling rates for the common issue of arginine-to-proline conversion in SILAC experiments.

Cell LineCulture ConditionArginine to Proline Conversion RateMitigation StrategyReference
HeLaStandard SILAC Media (0 mg/L Proline)~28% of monoisotopic signal-[2]
HeLaSILAC Media + 50 mg/L Proline~9% of monoisotopic signalProline Supplementation[2]
HeLaSILAC Media + 100 mg/L Proline~3% of monoisotopic signalProline Supplementation[2]
HeLaSILAC Media + 200 mg/L Proline~2% of monoisotopic signalProline Supplementation[2]
hESCE8TM Medium>10% conversion in over 90% of precursors-[4]
hESCE8TM Medium + 3.5 mM Proline40-45% of precursors with ≤10% conversionProline Supplementation[4]
hESCE8TM Medium + 5 mM Ornithine56.85% of precursors with ≤10% conversionOrnithine Supplementation[4]

Detailed Experimental Protocols

Protocol 1: Rapid Quenching and Metabolite Extraction to Minimize Scrambling

This protocol is designed for adherent mammalian cells and aims to rapidly halt metabolic activity to prevent isotopic scrambling during sample preparation.

Materials:

  • Liquid Nitrogen

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Pre-chilled (-80°C) extraction solvent: 80% Methanol / 20% Water

  • Cell scraper

Procedure:

  • Media Removal: Aspirate the culture medium from the cell culture dish.

  • Washing: Immediately wash the cells with an appropriate volume of ice-cold PBS to remove any remaining media. Perform this step quickly (less than 10 seconds) to minimize metabolic changes.

  • Quenching: Immediately after removing the PBS, place the culture dish on a level surface and add liquid nitrogen directly to the dish to flash-freeze the cells and halt all metabolic activity.

  • Metabolite Extraction: a. Transfer the frozen cell dish to a pre-chilled container on dry ice. b. Add the pre-chilled (-80°C) 80% methanol/water extraction solvent to the dish. c. Use a pre-chilled cell scraper to scrape the frozen cell lysate into the extraction solvent. d. Transfer the cell lysate and extraction solvent mixture to a pre-chilled tube.

  • Cell Lysis and Protein Precipitation: a. Vortex the tube vigorously for 1 minute to ensure complete cell lysis. b. Incubate the tube at -20°C for at least 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the tube at maximum speed (e.g., >14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled tube for subsequent analysis (e.g., by LC-MS or GC-MS).

Protocol 2: Minimizing Arginine-to-Proline Conversion in SILAC Experiments

This protocol details the preparation of SILAC media to prevent the metabolic conversion of labeled arginine to proline.

Materials:

  • SILAC-grade DMEM or RPMI 1640 medium lacking L-arginine and L-lysine

  • [U-13C6]-L-arginine

  • L-lysine (or labeled L-lysine, depending on the experiment)

  • Unlabeled L-proline

  • Dialyzed Fetal Bovine Serum (dFBS)

Procedure:

  • Prepare SILAC "Heavy" Medium: a. To the base medium, add the desired concentrations of L-lysine and [U-13C6]-L-arginine. b. Crucially, supplement the medium with 200 mg/L of unlabeled L-proline. [2][3] c. Add other necessary supplements, such as dFBS and antibiotics.

  • Prepare SILAC "Light" Medium: a. To the base medium, add the same concentrations of unlabeled L-lysine and unlabeled L-arginine as used in the "heavy" medium. b. Add 200 mg/L of unlabeled L-proline. c. Add the same supplements as in the "heavy" medium.

  • Cell Culture: a. Culture your cells in the "heavy" and "light" media for at least 5-6 cell doublings to ensure complete incorporation of the labeled amino acids. b. Proceed with your experimental treatment and subsequent proteomic analysis.

Visualizations

metabolic_pathway cluster_glycolysis Glycolysis cluster_tca TCA Cycle cluster_aa Amino Acid Metabolism Glucose Glucose (13C) Pyruvate Pyruvate (13C) Glucose->Pyruvate AcetylCoA Acetyl-CoA (13C) Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate aKG α-Ketoglutarate Isocitrate->aKG SuccinylCoA Succinyl-CoA aKG->SuccinylCoA Glutamate Glutamate aKG->Glutamate Succinate Succinate (Symmetrical) SuccinylCoA->Succinate Fumarate Fumarate (Symmetrical) Succinate->Fumarate Scrambling Point Malate Malate Fumarate->Malate Scrambling Point Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Proline Proline Glutamate->Proline Scrambling Pathway Arginine Arginine (13C) Arginine->Proline Metabolic Conversion (Scrambling)

Caption: Metabolic pathways with common points of isotopic scrambling.

experimental_workflow cluster_prep 1. Experimental Design & Preparation cluster_harvest 2. Sample Harvesting cluster_extraction 3. Metabolite Extraction cluster_analysis 4. Analysis & Data Interpretation Tracer Select Optimal 13C Tracer Media Prepare Specialized Media (e.g., with Proline supplement) Tracer->Media Culture Cell Culture to Isotopic Steady State Media->Culture Wash Rapid Wash with Ice-Cold PBS Culture->Wash Quench Immediate Quenching (e.g., Liquid Nitrogen) Wash->Quench Solvent Add Pre-chilled Extraction Solvent Quench->Solvent Lyse Vortex to Lyse Cells Solvent->Lyse Precipitate Precipitate Proteins at Low Temp Lyse->Precipitate Centrifuge Centrifuge to Pellet Debris Precipitate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Analysis LC-MS or GC-MS Analysis Collect->Analysis Correction Data Correction for Natural Abundance and Scrambling Analysis->Correction MFA Metabolic Flux Analysis Correction->MFA

Caption: Recommended workflow to minimize isotopic scrambling.

References

dealing with peak overlap in 13C NMR spectra of labeled samples

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and answers to frequently asked questions regarding peak overlap in 13C NMR spectra of isotopically labeled samples. It is intended for researchers, scientists, and drug development professionals working with NMR spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak overlap in my 13C NMR spectrum?

Peak overlap in 13C NMR spectra, even with the larger chemical shift dispersion compared to 1H NMR, is a common issue, particularly in complex molecules.[1] The primary causes include:

  • Molecular Complexity: Large molecules with many carbon atoms in similar chemical environments will naturally have closely spaced signals.

  • Structural Similarity: The presence of repeating units or numerous similar functional groups leads to carbons with very close chemical shifts.

  • Symmetry: Molecular symmetry can reduce the number of unique signals, but near-symmetries can lead to crowded spectral regions.

  • Limited Chemical Shift Dispersion: While broad, the ~200 ppm range for 13C NMR can become congested in very large molecules or in specific regions, such as the aromatic and alkene regions which can significantly overlap.[1][2]

Q2: My 1D 13C NMR spectrum is too crowded to interpret. What is my first step?

When facing a congested 1D spectrum, a systematic approach is recommended. Before moving to advanced experiments, ensure your basic acquisition parameters are optimized. If overlap persists, a variety of powerful techniques are available. The workflow below outlines a logical progression for troubleshooting.

G cluster_0 Troubleshooting Workflow for 13C NMR Peak Overlap start Peak Overlap Identified in 1D 13C Spectrum check_params Optimize Acquisition Parameters? (e.g., SW, AT) start->check_params use_2d Utilize 2D NMR (HSQC, HMBC) check_params->use_2d No resolved Spectrum Resolved check_params->resolved Yes spectral_edit Employ Spectral Editing? (DEPT) use_2d->spectral_edit shift_reagent Use Chemical Shift Reagents? spectral_edit->shift_reagent reagent_exp Perform Titration with Lanthanide Shift Reagent shift_reagent->reagent_exp Yes labeling Modify Isotopic Labeling Strategy? shift_reagent->labeling No / Not Applicable reagent_exp->resolved labeling_exp Use Selective or Fractional Labeling labeling->labeling_exp Yes unresolved Still Unresolved: Consider 3D NMR or Advanced Labeling labeling->unresolved No labeling_exp->resolved

Caption: Troubleshooting workflow for resolving peak overlap.

Q3: How can two-dimensional (2D) NMR experiments help resolve overlapped signals?

2D NMR techniques are powerful tools for resolving signal overlap by spreading the NMR signals across two frequency dimensions instead of one.[3][4] This is particularly useful for complex molecules where 1D spectra are crowded.[5][6] For 13C NMR of labeled samples, heteronuclear experiments that correlate 13C nuclei with protons (1H) are especially valuable.

  • Heteronuclear Single Quantum Coherence (HSQC): This experiment detects correlations between protons and directly attached heteronuclei, such as 13C or 15N.[3][7] An HSQC spectrum displays a peak for each unique proton directly bonded to a 13C atom, effectively resolving carbons based on the chemical shift of their attached protons.[8] This is very useful for assigning the backbone of proteins and metabolites.[9]

  • Heteronuclear Multiple Bond Correlation (HMBC): The HMBC technique reveals correlations between nuclei separated by two or more chemical bonds, while suppressing one-bond correlations.[9] This is crucial for piecing together molecular fragments and establishing long-range connectivity, which can help differentiate carbons that have similar one-bond neighbors but different long-range environments.

Technique Correlation Type Primary Use Case Key Advantage
HSQC 1-bond 1H-13CAssigning protonated carbons; Resolving CH, CH2, CH3 groups.High sensitivity and clean spectra with one peak per coupled pair.[8][9]
HMBC 2- to 4-bond 1H-13CEstablishing long-range connectivity; Assigning quaternary carbons.Provides information about the carbon skeleton and helps connect spin systems.[9]
Experimental Protocol: Basic HSQC Acquisition
  • Sample Preparation: Prepare a well-purified, degassed sample in a suitable deuterated solvent.[10]

  • Spectrometer Setup: Tune and match the 1H and 13C channels of the NMR probe. Calibrate the 90° pulse widths for both nuclei.

  • Acquisition Parameters:

    • Load a standard HSQC pulse sequence.

    • Set the spectral widths (SW) for both 1H (F2 dimension) and 13C (F1 dimension) to cover all expected signals.

    • Set the 1J(CH) coupling constant to an average value for one-bond C-H couplings (typically ~145 Hz for sp3 carbons). The delay τ is calculated as (1/4J).[9]

    • Set the number of scans and increments in the indirect (t1) dimension to achieve the desired resolution and signal-to-noise ratio.

  • Data Processing:

    • Apply a suitable window function (e.g., sine-bell) to both dimensions.

    • Perform a 2D Fourier Transform.

    • Phase correct the spectrum in both dimensions.

    • Calibrate the chemical shift axes using a known reference signal.

G cluster_0 HSQC Experimental Workflow prep Sample Prep & Spectrometer Tuning pulse 1H Pulse (Polarization) prep->pulse transfer1 Magnetization Transfer (1H -> 13C) pulse->transfer1 evolve Evolution (t1) (13C Chemical Shift) transfer2 Magnetization Transfer (13C -> 1H) evolve->transfer2 transfer1->evolve acquire Acquisition (t2) (1H Detection) transfer2->acquire process 2D Fourier Transform acquire->process spectrum 2D HSQC Spectrum process->spectrum

Caption: Simplified workflow of an HSQC experiment.

Q4: What are spectral editing techniques, and how can they simplify my 13C spectrum?

Spectral editing techniques are NMR pulse sequences that differentiate carbon signals based on the number of attached protons (i.e., CH, CH2, CH3, and quaternary carbons).[11] They simplify spectra by creating subspectra containing only specific types of carbons, which is invaluable for resolving overlap.[12][13]

The most common spectral editing experiment is Distortionless Enhancement by Polarization Transfer (DEPT) . DEPT experiments transfer polarization from protons to the directly attached carbon, which enhances the 13C signal.[13] By varying the final proton pulse angle (θ), different types of carbon signals can be manipulated.

Experiment Pulse Angle (θ) CH Signal CH2 Signal CH3 Signal
DEPT-45 45°PositivePositivePositive
DEPT-90 90°PositiveNull (No Signal)Null (No Signal)
DEPT-135 135°PositiveNegativePositive

By combining these experiments, you can generate clean, separated spectra for each multiplicity.[13]

Experimental Protocol: DEPT-135 Acquisition
  • Setup: Perform standard spectrometer setup as you would for a 1D 13C experiment, including 1H and 13C pulse calibration.

  • Pulse Program: Select the DEPT-135 pulse sequence on the spectrometer.

  • Parameters: Set the spectral width and transmitter offset as you would for a standard 13C experiment. The key parameter is the 1J(CH) coupling constant, which should be set to an average value (e.g., 145 Hz).

  • Acquisition: Acquire the DEPT-135 spectrum. The resulting spectrum will show CH and CH3 peaks pointing up and CH2 peaks pointing down.

  • Analysis: For complete editing, acquire DEPT-45 and DEPT-90 spectra as well. The DEPT-90 spectrum will show only CH peaks. A subtraction of the DEPT-135 from the DEPT-45 can help isolate CH2 signals.

Q5: When is it appropriate to use a chemical shift reagent to resolve peak overlap?

Chemical shift reagents, typically paramagnetic lanthanide complexes (often called Lanthanide Shift Reagents or LSRs), can be used to induce large changes in the chemical shifts of nuclei in a sample.[14][15] This effect can spread out overlapping resonances and simplify a complex spectrum.[15]

  • Mechanism: LSRs work by forming a weak complex with a Lewis basic functional group (e.g., -OH, -NH2, C=O) in the analyte molecule. The paramagnetic metal induces large shifts in nearby nuclei, primarily through a pseudo-contact (through-space) mechanism.[15][16] The magnitude of the induced shift is dependent on the distance and angle from the lanthanide ion, meaning nuclei closer to the binding site are shifted more dramatically.[16]

  • When to Use: This technique is most effective for molecules that have a suitable Lewis basic site for the reagent to coordinate with and when other methods like 2D NMR are not providing sufficient resolution. Chiral shift reagents are also available to resolve signals from enantiomers.[17]

  • Drawbacks: A significant disadvantage is that paramagnetic reagents can cause line broadening. Additionally, contact shifts (through-bond effects) can complicate the spectra for nuclei very close to the binding site, with Europium reagents being more prone to this than Praseodymium reagents.[18]

Reagent Type Common Example Typical Induced Shift Notes
Downfield Shift Eu(fod)3Shifts resonances to higher ppm (downfield).Can cause significant contact shifts for nearby carbons.[18]
Upfield Shift Pr(fod)3Shifts resonances to lower ppm (upfield).Generally preferred for 13C NMR as contact shifts are less pronounced.[18]
Experimental Protocol: Using a Lanthanide Shift Reagent
  • Initial Spectrum: Acquire a standard 1D 13C NMR spectrum of your purified, dry sample in a non-coordinating deuterated solvent (e.g., CDCl3, C6D6).

  • Prepare Reagent Stock: Prepare a stock solution of the chosen lanthanide shift reagent (e.g., Pr(fod)3) in the same deuterated solvent.

  • Titration: Add a small, known aliquot of the LSR stock solution to the NMR tube.

  • Acquire Spectrum: Shake the tube thoroughly to ensure mixing and re-acquire the 13C spectrum.

  • Repeat: Continue adding small aliquots of the LSR and acquiring spectra after each addition. Monitor the changes in chemical shifts. The goal is to add just enough reagent to resolve the overlapping signals without causing excessive line broadening.

  • Analysis: Plot the change in chemical shift (Δδ) for each resonance as a function of the [LSR]/[Substrate] molar ratio to track the movement of each peak.

Q6: Can I modify my isotopic labeling strategy to prevent peak overlap from the start?

Yes, optimizing the isotopic labeling scheme itself is a powerful, albeit more advanced, strategy to reduce spectral complexity. This is particularly relevant in solid-state NMR and for studies of large biomolecules.[19]

  • Fractional 13C Labeling: Instead of using 99% 13C-enriched media, using a lower percentage (e.g., 25-35%) can be optimal.[20] This reduces the probability of 13C-13C couplings that can complicate spectra and broadens lines, while still providing significant signal enhancement over natural abundance.

  • Selective Labeling: Use specifically labeled precursors (e.g., [2-13C]-glucose or [1,3-13C]-glycerol) as the sole carbon source during expression.[20] This ensures that only specific carbon positions within amino acid residues become labeled, dramatically simplifying the resulting spectrum by reducing the total number of observed peaks.[20][21] This approach is highly effective for targeting specific regions of a protein for analysis.[22]

  • Isotopic Dilution: A related strategy is to grow samples on a mixture of labeled and unlabeled media to achieve a desired level of random fractional labeling.[19]

References

Technical Support Center: Ensuring Purity of D-ALANINE (3-13C) for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D-Alanine (3-13C). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the purity of D-Alanine (3-13C) in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is D-Alanine (3-13C) and what are its primary research applications?

A1: D-Alanine (3-13C) is a stable isotope-labeled version of the D-alanine amino acid, where the third carbon atom (the methyl carbon) is replaced with a ¹³C isotope. This labeling makes it a powerful tool for tracing the metabolic fate of D-alanine in various biological systems without the use of radioactive isotopes. Its primary applications are in metabolic research, proteomics, and drug development, particularly for studying bacterial cell wall synthesis, where D-alanine is a key component.[1][2]

Q2: What are the typical specifications for commercially available D-Alanine (3-13C)?

A2: The quality of D-Alanine (3-13C) can vary between suppliers. It is crucial to obtain a Certificate of Analysis (CoA) for each batch. Key specifications to consider are summarized in the table below.

ParameterTypical SpecificationImportance
Chemical Purity >98%Ensures that the observed effects are due to D-alanine and not other chemical entities.
Isotopic Enrichment >99 atom % ¹³CHigh enrichment is critical for achieving a strong and clear signal in mass spectrometry-based analyses.[3]
Chiral Purity (Enantiomeric Excess) >98% D-isomerMinimizes interference from the L-alanine enantiomer, which has distinct biological roles.

Q3: How should I store D-Alanine (3-13C) to maintain its purity?

A3: D-Alanine (3-13C) should be stored at room temperature, away from light and moisture, to prevent degradation.[1][2] Improper storage can lead to the formation of degradation impurities.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with D-Alanine (3-13C).

Issue 1: Inconsistent or Unexpected Results in Metabolic Labeling Experiments

Symptoms:

  • Low or no incorporation of the ¹³C label into downstream metabolites.

  • High variability in labeling between replicate experiments.

  • Presence of unexpected labeled compounds.

Possible Causes and Solutions:

CauseTroubleshooting Step
Incorrect Isotopic Enrichment Analysis The natural abundance of ¹³C (~1.1%) can interfere with the analysis of labeling data.[4] Ensure your data analysis workflow includes a correction for natural isotope abundance. Several software tools are available for this purpose.[5]
Metabolic Scrambling The ¹³C label from D-Alanine (3-13C) may be metabolically transferred to other molecules, leading to unexpected labeled species.[6][7] This is a biological phenomenon and should be considered when interpreting results. Review relevant metabolic pathways to anticipate potential scrambling.
Incomplete Cell Lysis/Metabolite Extraction If metabolites are not efficiently extracted, the detected labeling will be artificially low. Optimize your extraction protocol. For example, using 80% (v/v) aqueous methanol is a common method for extracting intracellular metabolites.[5]
Contamination with Unlabeled D-Alanine The experimental system (e.g., cell culture media) may contain unlabeled D-alanine, which will compete with the labeled tracer and dilute the isotopic enrichment. Use defined media where possible and account for any unlabeled sources in your calculations.
Issue 2: Poor Resolution or Tailing Peaks in HPLC Analysis for Chiral Purity

Symptoms:

  • Co-elution of D- and L-alanine peaks.

  • Asymmetric (tailing or fronting) peak shapes.

Possible Causes and Solutions:

CauseTroubleshooting Step
Inappropriate HPLC Column Chiral separations require a specific chiral stationary phase (CSP). For underivatized amino acids, macrocyclic glycopeptide-based CSPs, such as those with teicoplanin, are effective.[8]
Incorrect Mobile Phase Composition The mobile phase composition is critical for achieving good separation. For chiral separations of amino acids, a common mobile phase consists of a water:methanol:formic acid mixture. The percentage of the organic modifier (methanol) can be adjusted to optimize retention and selectivity.[8]
Sample Overload Injecting too much sample onto the column can lead to peak broadening and poor resolution. Reduce the injection volume or the concentration of your sample.
Column Degradation Over time, the performance of an HPLC column can degrade. If you observe a consistent decline in performance, consider washing the column according to the manufacturer's instructions or replacing it.

Experimental Protocols

Protocol 1: Determination of Chiral Purity by HPLC

This protocol provides a general method for the chiral separation of D- and L-alanine.

1. Materials:

  • D-Alanine (3-13C) sample

  • Reference standards for D-alanine and L-alanine

  • HPLC-grade water, methanol, and formic acid

  • Chiral HPLC column (e.g., Astec® CHIROBIOTIC® T)

2. Sample Preparation:

  • Dissolve a known amount of the D-Alanine (3-13C) sample in the mobile phase to a final concentration of approximately 50 mmol/L.

  • Prepare individual solutions of the D- and L-alanine standards and a mixture of both for system suitability testing.

3. HPLC Conditions:

  • Column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm I.D.

  • Mobile Phase: Water:Methanol:Formic Acid (e.g., 80:20:0.1, v/v/v). The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

4. Data Analysis:

  • Identify the peaks for D- and L-alanine based on the retention times of the individual standards.

  • Calculate the percentage of each enantiomer in the D-Alanine (3-13C) sample by integrating the peak areas. The chiral purity is expressed as the percentage of the D-isomer relative to the total area of both D- and L-isomers.

Protocol 2: Determination of Isotopic Enrichment by LC-MS

This protocol outlines a method for determining the isotopic enrichment of D-Alanine (3-13C).

1. Materials:

  • D-Alanine (3-13C) sample

  • Unlabeled D-alanine standard

  • LC-MS grade water, methanol, and formic acid

  • Hydrophilic Interaction Liquid Chromatography (HILIC) column

2. Sample Preparation:

  • Prepare a stock solution of the D-Alanine (3-13C) sample and the unlabeled D-alanine standard in an appropriate solvent (e.g., 80% methanol).

  • Dilute the samples to a suitable concentration for LC-MS analysis.

3. LC-MS Conditions:

  • LC System: A standard HPLC or UHPLC system.

  • Column: Amide HILIC column.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from high organic to high aqueous to retain and elute the polar alanine molecule.

  • MS System: A triple quadrupole or high-resolution mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Data Acquisition: Selected Reaction Monitoring (SRM) or full scan mode. For SRM, monitor the transitions for unlabeled D-alanine (m/z 90 -> 44) and ¹³C-labeled D-alanine (m/z 91 -> 45).

4. Data Analysis:

  • Integrate the peak areas for the M+0 (unlabeled) and M+1 (¹³C-labeled) isotopologues of D-alanine.

  • Correct the raw data for the natural abundance of ¹³C.

  • Calculate the isotopic enrichment as the percentage of the corrected M+1 peak area relative to the sum of the corrected M+0 and M+1 peak areas.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Dissolve Dissolve D-Alanine (3-13C) Dilute Dilute for Analysis Dissolve->Dilute HPLC Chiral HPLC Dissolve->HPLC LCMS LC-MS Dissolve->LCMS ChiralPurity Determine Chiral Purity HPLC->ChiralPurity IsotopicEnrichment Determine Isotopic Enrichment LCMS->IsotopicEnrichment Signaling_Pathway L_Ala L-Alanine D_Ala_pool Intracellular D-Alanine Pool L_Ala->D_Ala_pool Alanine Racemase D_Ala_13C D-Alanine (3-13C) (Tracer) D_Ala_13C->D_Ala_pool Pyruvate Pyruvate Pyruvate->D_Ala_pool D-Amino Acid Transaminase D_Ala_D_Ala D-Alanyl-D-Alanine D_Ala_pool->D_Ala_D_Ala D-Alanine-D-Alanine Ligase Peptidoglycan Peptidoglycan Precursor D_Ala_D_Ala->Peptidoglycan CellWall Bacterial Cell Wall Peptidoglycan->CellWall Transpeptidation

References

storage and stability of D-ALANINE (3-13C) solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, stability, and handling of D-Alanine (3-13C) solutions.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid D-Alanine (3-13C) powder?

A: The solid powder is chemically stable under standard ambient conditions.[1] For optimal longevity, it should be stored in a cool, dry, well-ventilated area in its original, tightly sealed container.[2][3] It is also recommended to protect it from light and moisture.[4][5][6] Some suppliers recommend storage at room temperature, while others suggest -20°C for the powdered form.[5][6][7]

Q2: What is the best way to prepare a stock solution of D-Alanine (3-13C)?

A: To prepare a stock solution, dissolve the D-Alanine (3-13C) powder in the desired solvent. Water is a common solvent for D-Alanine.[8][9][10] For applications requiring sterility, such as cell culture, it is recommended to filter the solution through a 0.22 μm filter.[2][7] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes before freezing.[2]

Q3: What are the recommended storage conditions for D-Alanine (3-13C) solutions?

A: For long-term stability, frozen storage is recommended. The optimal storage temperature and duration can vary slightly depending on the specific product, but general guidelines are provided in the table below.

Q4: How stable are D-Alanine (3-13C) solutions at different temperatures?

A: D-Alanine solutions are most stable when stored frozen. Long-term storage at room temperature is not recommended, as it can lead to yellowing, cloudiness, and precipitation, particularly when stored in plastic containers.[11] At elevated temperatures, such as those used in hydrothermal studies, D-alanine can undergo degradation through processes like decarboxylation and deamination.[12]

Q5: What solvents are compatible with D-Alanine (3-13C)?

A: D-Alanine is soluble in water.[8][9][10] It is reported to be insoluble in DMSO and ethanol.[8]

Q6: Are there any materials that are incompatible with D-Alanine (3-13C)?

A: Yes, you should avoid contact with strong oxidizing agents, strong acids, and strong alkalis.[2][7]

Data on Storage and Stability

Recommended Storage Conditions for D-Alanine Solutions
Product TypeStorage TemperatureDurationSource(s)
General D-Alanine Solution-80°CUp to 2 years[2]
General D-Alanine Solution-20°CUp to 1 year[2]
D-Alanine-d3 Solution-80°CUp to 6 months[7]
D-Alanine-d3 Solution-20°CUp to 1 month[7]
Alanine Solution for Peptide Synthesis4°CAt least 6 weeks[11]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation observed in the solution upon thawing. The concentration of the solution may be too high, or the solution was not fully dissolved initially.Gently warm the solution and/or use sonication to aid dissolution.[2] If the issue persists, consider preparing a more dilute solution.
The solution has turned yellow or cloudy after storage. This can indicate degradation or contamination, especially if stored at room temperature for an extended period.[11]It is best to discard the solution and prepare a fresh one from solid powder. To prevent this, store solutions frozen at -20°C or -80°C and avoid prolonged storage at room temperature.
Inconsistent results in experiments (e.g., NMR, cell culture). This could be due to solution degradation, contamination, or improper concentration. Repeated freeze-thaw cycles can also affect stability.Prepare a fresh solution from the solid stock. Ensure accurate weighing and dissolution. Aliquot stock solutions to avoid multiple freeze-thaw cycles.[2] For cell culture, ensure the solution is sterile.[2][7]
Unexpected peaks in NMR spectrum. Contamination of the NMR tube or solvent. The presence of oxygen can also affect the spectrum.Use clean, dry NMR tubes and high-purity deuterated solvents. For sensitive experiments, degassing the sample using the freeze-pump-thaw technique may be necessary.[1]

Experimental Protocols

Protocol 1: Preparation of a Sterile D-Alanine (3-13C) Stock Solution for Cell Culture
  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of D-Alanine (3-13C) powder.

  • Dissolution: Dissolve the powder in a sterile, high-purity solvent (e.g., cell culture grade water or PBS). If needed, gentle warming or sonication can be used to facilitate dissolution.[2]

  • Sterilization: Filter the solution through a 0.22 μm sterile filter into a sterile container.[2][7]

  • Aliquoting and Storage: Dispense the sterile solution into smaller, single-use sterile tubes. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[2]

Protocol 2: General Sample Preparation for NMR Spectroscopy
  • Quantity: For a 13C NMR spectrum, aim for a saturated solution. Dissolving approximately 0.2 to 0.3 millimoles of D-Alanine (3-13C) in 0.7 mL of a deuterated solvent is a good starting point.[1]

  • Solvent and Internal Reference: Choose an appropriate deuterated solvent (e.g., D₂O). Add an internal reference standard such as DSS or TSP for samples in D₂O.[1]

  • Dissolution: Add the solvent to the D-Alanine (3-13C) powder in a clean, dry NMR tube. Cap the tube and vortex or sonicate until the solid is fully dissolved.

  • Degassing (if necessary): For certain experiments, oxygen needs to be removed. This can be achieved by the freeze-pump-thaw method, performing at least three cycles.[1]

  • Labeling: Clearly label the NMR tube with the sample information.[1]

Visual Guides

Experimental_Workflow cluster_prep Preparation cluster_use Application cluster_storage Storage weigh Weigh Solid D-Alanine (3-13C) dissolve Dissolve in Appropriate Solvent weigh->dissolve 1 sterile_filter Sterile Filter (0.22 µm) dissolve->sterile_filter 2a (Cell Culture) nmr_prep Add to NMR Tube dissolve->nmr_prep 2b (NMR) aliquot Aliquot into Single-Use Tubes sterile_filter->aliquot 3 nmr_acq Acquire NMR Spectrum nmr_prep->nmr_acq cell_culture Use in Cell Culture aliquot->cell_culture On Demand store_frozen Store Frozen (-20°C or -80°C) aliquot->store_frozen 4 Troubleshooting_Guide cluster_appearance Appearance Issues cluster_performance Performance Issues cluster_solutions Solutions start Problem with D-Alanine (3-13C) Solution precipitate Precipitate Visible? start->precipitate color_change Yellow/Cloudy? start->color_change inconsistent_results Inconsistent Experimental Results? start->inconsistent_results precipitate->color_change No warm_sonicate Warm and/or Sonicate Solution precipitate->warm_sonicate Yes discard_fresh Discard and Prepare Fresh Solution color_change->discard_fresh Yes check_protocol Review Protocol, Use Fresh Aliquot inconsistent_results->check_protocol Yes

References

Technical Support Center: D-Alanine (3-13C) Isotope Tracer Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing D-Alanine (3-13C) in mass spectrometry-based experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure accurate data acquisition and analysis, with a core focus on correcting for the natural abundance of ¹³C.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why do I see a signal for unlabeled D-Alanine (M+0) in my pure D-Alanine (3-¹³C) standard?

A1: Even highly pure isotopically labeled compounds are rarely 100% enriched. Commercially available D-Alanine (3-¹³C) typically has an isotopic purity of around 99%.[1] This means that approximately 1% of the molecules in the standard are the unlabeled (all ¹²C) form of D-Alanine. Therefore, a small M+0 peak is expected. Always check the certificate of analysis for your specific lot to confirm the isotopic purity.

Q2: My mass spectrum of unlabeled D-Alanine shows a small peak at M+1. What is this, and do I need to correct for it?

A2: The peak at M+1 in an unlabeled sample is due to the natural abundance of the heavy isotope of carbon, ¹³C, which constitutes about 1.1% of all carbon atoms.[2] Since D-Alanine has three carbon atoms, there is a statistical probability that any one of those carbons in a given molecule is a ¹³C atom. This natural abundance is the primary reason for performing a correction, as it can artificially inflate the signal of your intentionally labeled M+1 isotopologue.

Q3: How do I perform the natural abundance correction for my D-Alanine (3-¹³C) data?

A3: The correction involves removing the contribution of naturally occurring ¹³C from the measured intensity of the M+1 peak. This is typically done using a matrix-based correction algorithm.[3][4] A simplified formula to calculate the true fractional enrichment (FE) of your labeled sample is:

FE = (I_M+1_sample - I_M+1_unlabeled) / (I_M+0_sample + I_M+1_sample - I_M+1_unlabeled)

Where:

  • I_M+1_sample is the intensity of the M+1 peak in your labeled sample.

  • I_M+1_unlabeled is the intensity of the M+1 peak in an unlabeled (natural abundance) D-Alanine standard, normalized to the intensity of its M+0 peak.

  • I_M+0_sample is the intensity of the M+0 peak in your labeled sample.

For more complex experiments with multiple labeled atoms, specialized software packages are often used to perform these corrections.[2]

Q4: I am observing unexpected labeled isotopologues in my biological samples (e.g., M+2, M+3). What could be the cause?

A4: This phenomenon, often referred to as metabolic scrambling, can occur when the ¹³C from D-Alanine (3-¹³C) is incorporated into other metabolic pathways.[5] For instance, the carbon backbone of alanine can enter the tricarboxylic acid (TCA) cycle, and the ¹³C label can be transferred to other metabolites.[6] It is crucial to have a good understanding of the expected metabolic fate of D-Alanine in your experimental system to interpret these results correctly.

Q5: My results show poor reproducibility. What are some common sources of error?

A5: Poor reproducibility in isotope tracing experiments can stem from several factors:

  • Inconsistent Sample Preparation: Ensure that protein hydrolysis and derivatization steps are consistent across all samples.[7] Variations in reaction times, temperatures, or reagent concentrations can lead to variability.

  • Instrument Instability: Mass spectrometer performance can drift over time. It is important to run standards and blanks regularly throughout your sample queue to monitor for any changes in instrument response.

  • Contamination: Contamination from external sources can interfere with your measurements. Use high-purity solvents and reagents, and take care to avoid cross-contamination between samples.

Quantitative Data Summary

The following table summarizes key quantitative data relevant to experiments with D-Alanine (3-¹³C).

ParameterValueReference
Natural Abundance of ¹³C~1.1%[2]
Isotopic Purity of Commercial D-Alanine (3-¹³C)Typically ≥99%[1]
Molecular Weight of Unlabeled D-Alanine (C₃H₇NO₂)89.09 g/mol
Molecular Weight of D-Alanine (3-¹³C)90.09 g/mol [8]
Mass Difference (¹³C - ¹²C)1.003355 amu[9]

Experimental Protocols

Key Experiment: Analysis of D-Alanine (3-¹³C) Incorporation by GC-MS

This protocol provides a general workflow for the analysis of ¹³C incorporation from D-Alanine into a biological sample, such as bacterial cell culture.

1. Sample Quenching and Metabolite Extraction:

  • Rapidly quench metabolic activity by adding cold solvent (e.g., -80°C methanol) to your cell culture.
  • Lyse the cells and extract metabolites using a suitable solvent system (e.g., a chloroform/methanol/water extraction).

2. Protein Hydrolysis (if analyzing protein-bound alanine):

  • Precipitate the protein from the cell lysate.
  • Hydrolyze the protein pellet using 6 M hydrochloric acid at 110°C for 24 hours to release individual amino acids.[10]
  • Dry the hydrolysate under a stream of nitrogen.

3. Derivatization for GC-MS Analysis:

  • Amino acids are often not volatile enough for GC-MS analysis and require derivatization. A common method is silylation using a reagent like N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
  • Re-suspend the dried sample in a suitable solvent and add the derivatizing agent.
  • Heat the sample according to the derivatization protocol (e.g., 70°C for 30 minutes).

4. GC-MS Analysis:

  • Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.
  • Use a suitable GC column and temperature gradient to separate the derivatized amino acids.
  • Operate the mass spectrometer in a mode that allows for the detection of the molecular ions of the derivatized D-Alanine (both unlabeled and labeled forms). High-resolution mass spectrometry is recommended for resolving isotopologues.[9][11]

5. Data Analysis:

  • Integrate the peak areas for the M+0 and M+1 isotopologues of the derivatized D-Alanine.
  • Perform the natural abundance correction as described in the FAQ section.
  • Calculate the fractional enrichment or percentage of ¹³C incorporation.

Visualizations

experimental_workflow Experimental Workflow for D-Alanine (3-13C) Analysis cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis start Biological Sample with D-Alanine (3-13C) quench Quench Metabolism start->quench extract Metabolite Extraction quench->extract hydrolyze Protein Hydrolysis (Optional) extract->hydrolyze derivatize Derivatization for GC-MS hydrolyze->derivatize gcms GC-MS Analysis derivatize->gcms integrate Peak Integration (M+0, M+1) gcms->integrate correct Natural Abundance Correction integrate->correct calculate Calculate Isotopic Enrichment correct->calculate result Final Results calculate->result

Caption: Workflow for D-Alanine (3-¹³C) analysis.

correction_logic Logic of Natural Abundance Correction cluster_measured Measured Data cluster_calculation Correction Calculation cluster_result Corrected Data raw_m1 Raw M+1 Intensity subtract Subtract Natural Abundance Contribution raw_m1->subtract unlabeled_m1 M+1 Intensity from Unlabeled Standard unlabeled_m1->subtract corrected_m1 Corrected M+1 Intensity (True Labeled Signal) subtract->corrected_m1

Caption: Logic for natural ¹³C abundance correction.

References

Validation & Comparative

A Head-to-Head Comparison: Validating D-Alanine (3-13C) as a Probe for Peptidoglycan Synthesis Against Fluorescent Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of peptidoglycan (PG) synthesis is crucial for understanding bacterial growth, cell division, and the mechanism of action of antibiotics. This guide provides a comprehensive comparison of D-alanine (3-13C), a stable isotope-labeled probe, with the widely used fluorescent D-amino acids (FDAAs) for monitoring this fundamental process. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate tool for your research needs.

Peptidoglycan, a unique and essential component of the bacterial cell wall, is a prime target for antimicrobial agents. The ability to precisely track its synthesis provides invaluable insights into bacterial physiology and the efficacy of novel drugs. Metabolic probes that are incorporated into the PG structure during its biosynthesis have become indispensable tools in this endeavor. Here, we evaluate the performance of D-alanine (3-13C) and compare it with the popular FDAAs.

Probing Peptidoglycan Synthesis: An Overview

The core principle behind using D-alanine analogs as probes lies in the promiscuity of the enzymes involved in the final steps of PG synthesis. Specifically, L,D- and D,D-transpeptidases, which are responsible for cross-linking the peptide stems of the PG mesh, can recognize and incorporate modified D-alanine molecules. This allows for the introduction of a detectable tag—be it a stable isotope or a fluorophore—into the bacterial cell wall.

D-Alanine (3-13C): The Isotopic Approach

D-alanine (3-13C) is a non-radioactive, stable isotope-labeled version of the natural D-alanine amino acid. Its incorporation into PG can be quantified with high precision using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. This method provides a direct measure of the amount of new PG synthesized over a given period.

Fluorescent D-Amino Acids (FDAAs): The Visual Approach

FDAAs are D-alanine analogs conjugated to a fluorescent molecule. When introduced to bacterial cultures, they are incorporated into the PG, allowing for the visualization of sites of active cell wall synthesis using fluorescence microscopy. This technique provides excellent spatiotemporal resolution of PG dynamics.

Comparative Performance: D-Alanine (3-13C) vs. FDAAs

FeatureD-Alanine (3-13C)Fluorescent D-Amino Acids (FDAAs)
Detection Method Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)Fluorescence Microscopy
Data Output Quantitative (absolute or relative amount of incorporation)Qualitative (spatial localization) and Semi-quantitative (fluorescence intensity)
Sensitivity High (pmol to fmol range with MS)High (single-molecule detection possible with super-resolution microscopy)
Spatiotemporal Resolution Low (bulk analysis of cell populations)High (sub-cellular localization in real-time)
Potential for Perturbation Low (minimal structural difference from native D-alanine)Moderate (bulky fluorophore may affect enzyme kinetics or cell permeability)
Throughput Moderate (sample preparation for MS or NMR can be time-consuming)High (amenable to high-content screening)
Cost High (cost of 13C-labeled compounds and sophisticated instrumentation)Moderate (cost of fluorescent probes and microscopy equipment)

Supporting Experimental Data

While direct head-to-head comparative studies are limited, data from various publications allow for an assessment of their respective capabilities.

D-Alanine (3-13C) Incorporation

Studies utilizing stable isotopes for PG analysis have demonstrated significant incorporation of labeled precursors. For instance, in Escherichia coli, it has been shown that a substantial fraction of the D-alanine in the peptidoglycan can be replaced by exogenously supplied labeled D-alanine. Quantitative mass spectrometry can then be used to determine the exact percentage of incorporation, providing a precise measure of new PG synthesis.

One study analyzing muropeptides from E. coli incubated with an azide-functionalized D-alanine (a bio-orthogonal analog) found that the synthetic analogue replaced roughly 50% of the D-alanine in the tetrapeptide pool and 15% of the total muropeptide population.[1] While this is not D-alanine (3-13C), it provides an indication of the level of incorporation achievable with D-alanine analogs.

Fluorescent D-Amino Acid Labeling Efficiency

The efficiency of FDAA labeling can be assessed by the signal-to-noise ratio (SNR) in fluorescence microscopy images. The choice of fluorophore and the bacterial species significantly impact the labeling quality.

Table 1: Signal-to-Noise Ratio (SNR) of Different FDAAs in E. coli and B. subtilis

FDAAEmission ColorSNR in E. coliSNR in B. subtilis
HADABlue6.32.69
NADAGreen1.91.55
TDLRed1.072.91
Data adapted from a study on the synthesis and use of FDAAs. The low SNR of TDL in E. coli is attributed to poor outer-membrane permeability.

These data highlight that while FDAAs provide a powerful visual tool, the choice of probe must be carefully considered for each bacterial species and experimental setup to ensure optimal signal.

Experimental Protocols

Protocol 1: Labeling of Bacterial Peptidoglycan with D-Alanine (3-13C) and Analysis by LC-MS

This protocol outlines the general steps for metabolic labeling of bacteria with D-alanine (3-13C) followed by peptidoglycan extraction, hydrolysis, and analysis by liquid chromatography-mass spectrometry (LC-MS).

  • Bacterial Growth and Labeling:

    • Grow the bacterial species of interest in a defined minimal medium to mid-exponential phase.

    • Supplement the medium with a known concentration of D-alanine (3-13C) (e.g., 1 mM).

    • Continue incubation for a defined period (e.g., one to two generations) to allow for incorporation of the labeled amino acid.

  • Peptidoglycan Isolation:

    • Harvest the bacterial cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer (e.g., containing SDS) and boil to lyse the cells and denature proteins.

    • Collect the insoluble peptidoglycan sacculi by ultracentrifugation.

    • Wash the sacculi extensively with water to remove detergents and other contaminants.

    • Treat the sacculi with proteases (e.g., trypsin, proteinase K) to remove any remaining proteins.

  • Hydrolysis of Peptidoglycan:

    • Resuspend the purified peptidoglycan in 6 M HCl.

    • Hydrolyze the peptidoglycan by heating at 100°C for 4-6 hours. This will break down the glycan strands and peptide cross-links into their constituent amino sugars and amino acids.

    • Remove the HCl by evaporation under a stream of nitrogen or by vacuum centrifugation.

  • LC-MS Analysis:

    • Resuspend the hydrolyzed sample in a suitable solvent for LC-MS analysis.

    • Separate the amino acids using a suitable chromatography method (e.g., hydrophilic interaction liquid chromatography - HILIC).

    • Detect and quantify the abundance of unlabeled D-alanine and D-alanine (3-13C) using a high-resolution mass spectrometer. The ratio of the labeled to unlabeled D-alanine provides a measure of the proportion of newly synthesized peptidoglycan.

Protocol 2: Fluorescent Labeling of Bacterial Peptidoglycan with FDAAs

This protocol describes the labeling of live bacteria with a fluorescent D-amino acid (FDAA) for visualization by fluorescence microscopy.

  • Bacterial Culture Preparation:

    • Grow the bacterial species of interest to the desired growth phase in a suitable medium.

    • Dilute the culture to an appropriate optical density for microscopy.

  • FDAA Labeling:

    • Add the desired FDAA (e.g., HADA, NADA) to the bacterial culture at a final concentration typically ranging from 100 µM to 500 µM.

    • Incubate for a period ranging from a few seconds for pulse-labeling to several generations for uniform labeling of the cell wall. The incubation time will depend on the bacterial growth rate and the experimental question.

  • Sample Preparation for Microscopy:

    • (Optional) For endpoint assays, the labeling can be stopped by fixing the cells (e.g., with paraformaldehyde or ethanol).

    • Wash the cells by centrifugation and resuspension in phosphate-buffered saline (PBS) to remove excess unbound FDAA. This step is crucial for reducing background fluorescence.

    • Mount the labeled cells on a microscope slide or in a suitable imaging chamber.

  • Fluorescence Microscopy:

    • Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen FDAA.

    • Acquire images in both phase-contrast or DIC and fluorescence channels to visualize the bacterial morphology and the localization of PG synthesis.

Visualization of Workflows

PeptidoglycanLabelingWorkflow Experimental Workflow for Peptidoglycan Synthesis Analysis cluster_Isotopic D-Alanine (3-13C) Labeling cluster_Fluorescent Fluorescent D-Amino Acid (FDAA) Labeling IL1 Bacterial Culture IL2 Add D-Alanine (3-13C) IL1->IL2 IL3 Incubate IL2->IL3 IL4 Harvest & Lyse Cells IL3->IL4 IL5 Isolate Peptidoglycan IL4->IL5 IL6 Acid Hydrolysis IL5->IL6 IL7 LC-MS Analysis IL6->IL7 IL8 Quantitative Data IL7->IL8 FL1 Bacterial Culture FL2 Add FDAA FL1->FL2 FL3 Incubate FL2->FL3 FL4 Wash Excess Probe FL3->FL4 FL5 Mount for Microscopy FL4->FL5 FL6 Fluorescence Imaging FL5->FL6 FL7 Spatiotemporal Data FL6->FL7

Caption: Comparative workflows for analyzing peptidoglycan synthesis.

PeptidoglycanSynthesisPathway Incorporation of D-Alanine Probes into Peptidoglycan cluster_Probes Exogenous Probes Cytoplasm Cytoplasm LipidII Lipid II Precursor (UDP-MurNAc-pentapeptide) Cytoplasm->LipidII Biosynthesis Periplasm Periplasm PG_Backbone Growing Peptidoglycan Chain Periplasm->PG_Backbone Transglycosylase Periplasm->PG_Backbone Probe Incorporation LipidII->Periplasm Flippase Crosslinked_PG Cross-linked Peptidoglycan PG_Backbone->Crosslinked_PG Transpeptidase D_Ala_13C D-Alanine (3-13C) D_Ala_13C->Periplasm FDAA FDAA FDAA->Periplasm

References

A Comparative Guide to Stable Isotope Tracing: D-ALANINE (3-13C) vs. 15N-D-alanine for Tracking Nitrogen Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of metabolic research, stable isotope tracers are indispensable tools for elucidating complex biochemical pathways. For scientists focused on bacterial processes, particularly peptidoglycan synthesis and nitrogen metabolism, D-alanine is a key target molecule. The choice between different isotopically labeled versions of D-alanine, such as D-ALANINE (3-13C) and 15N-D-alanine, is critical and depends entirely on the specific metabolic question being addressed. This guide provides an objective comparison of these two tracers, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their studies.

Core Principles: Tracing Carbon vs. Nitrogen

The fundamental difference between D-ALANINE (3-13C) and 15N-D-alanine lies in the specific atom being traced.[][2] 15N-D-alanine allows for the direct tracking of nitrogen atoms, making it the premier choice for studies focused on nitrogen uptake, assimilation, and flux within an organism.[3][4] Conversely, D-ALANINE (3-13C) tracks the carbon skeleton of the molecule.[5][6] While its incorporation into cellular structures implies the concurrent incorporation of the associated nitrogen atom, it is an indirect measure of nitrogen metabolism and is more directly suited for studies of carbon source utilization and metabolic flux in pathways like glycolysis and the TCA cycle.[5][7]

D-alanine is a crucial component of the peptidoglycan cell wall in most bacteria, making labeled D-alanine an excellent tool for probing bacterial viability and cell wall synthesis.[8][9][10]

cluster_tracers Isotopic Tracers cluster_metabolism Metabolic Focus cluster_application Primary Application T1 D-ALANINE (3-13C) M1 Carbon Metabolism (Glycolysis, TCA Cycle) T1->M1 Directly Tracks M2 Nitrogen Metabolism (N Uptake, Assimilation) T1->M2 Indirectly Implies T2 15N-D-alanine T2->M2 Directly Tracks A1 Metabolic Flux Analysis (Carbon) M1->A1 Informs A2 Quantifying Nitrogen Flow M2->A2 Informs

Fig 1. Logical relationship between tracers and metabolic focus.

Performance Comparison

The selection of a tracer is dictated by the experimental goals. For quantifying nitrogen flow, 15N-D-alanine is superior due to its direct measurement capabilities. For understanding the carbon sources that contribute to D-alanine synthesis, D-ALANINE (3-13C) is the appropriate tool.

FeatureD-ALANINE (3-13C)15N-D-alanineRationale
Primary Target Carbon SkeletonNitrogen AtomEach isotope directly tracks its corresponding element.[]
Primary Application Carbon metabolic flux analysis, carbon source tracking.[5][7]Direct quantification of nitrogen uptake and assimilation.[3]The labeled atom determines the metabolic pathway that can be most accurately traced.
Suitability for Nitrogen Metabolism Indirect. Assumes incorporation of the carbon skeleton includes the nitrogen.Direct. The labeled nitrogen is the molecule of interest in the metabolic pathway.[11]Direct measurement is always preferable for accuracy and avoids assumptions about molecular integrity.
Key Analytical Technique Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR).[12][13]Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-c-IRMS), MS, NMR.[3][8]Both tracers can be detected by MS and NMR, but GC-c-IRMS is particularly powerful for nitrogen isotope ratio analysis.
Potential Complications Isotope scrambling from central carbon metabolism can complicate data interpretation.[14]Isotopic fractionation by enzymes (e.g., alanine racemase) can alter the isotopic ratio, which needs to be accounted for.[8][15]Biological systems can process isotopes at slightly different rates, a factor that must be considered during data analysis.

Supporting Experimental Data

Research by Chikaraishi et al. provides quantitative data on the natural abundance nitrogen isotopic compositions (δ¹⁵N) of D- and L-alanine in the peptidoglycan of various bacteria. These differences highlight the enzymatic isotopic fractionation that can occur. While this study does not use externally supplied labeled D-alanine, it demonstrates the principles of nitrogen isotope analysis in this context.

Bacterial Speciesδ¹⁵N D-alanine (‰)δ¹⁵N L-alanine (‰)Δδ¹⁵N (D-Ala - L-Ala)
Staphylococcus staphylolyticus19.2 ± 0.521.3 ± 0.8-2.1
Bacillus subtilis6.2 ± 0.28.2 ± 0.4-2.0
Enterococcus faecalisNot specifiedNot specified~0.0
(Data sourced from Chikaraishi et al., Analytical Chemistry)[8]

This data indicates that in S. staphylolyticus and B. subtilis, D-alanine is depleted in ¹⁵N relative to L-alanine, suggesting that alanine racemase or other enzymes in the peptidoglycan synthesis pathway discriminate against the heavier isotope.[8][10] This is a critical consideration for researchers designing and interpreting ¹⁵N tracing experiments.

Experimental Protocols

Protocol 1: General Workflow for Stable Isotope Labeling in Bacteria

This protocol provides a generalized workflow for a bacterial labeling experiment using either D-ALANINE (3-13C) or 15N-D-alanine.

start Start: Bacterial Culture (e.g., E. coli, B. subtilis) culture 1. Culture Growth: Grow bacteria in defined minimal medium to mid-log phase. start->culture add_tracer 2. Tracer Introduction: Introduce labeled D-alanine (13C or 15N) into the medium. culture->add_tracer incubation 3. Incubation: Incubate for a defined period to allow for tracer incorporation. add_tracer->incubation harvest 4. Cell Harvesting: Harvest bacterial cells by centrifugation. incubation->harvest quench 5. Metabolism Quenching: Quench metabolism rapidly (e.g., with cold methanol). harvest->quench extract 6. Extraction: Extract peptidoglycan or total amino acids. quench->extract hydrolysis 7. Hydrolysis: Hydrolyze the extracted components to release amino acids. extract->hydrolysis analysis 8. Analysis: Analyze isotopic enrichment via MS or GC-c-IRMS. hydrolysis->analysis end End: Data Interpretation analysis->end

Fig 2. General experimental workflow for stable isotope tracing.
Protocol 2: Sample Preparation for GC-c-IRMS Analysis of 15N-D-alanine

This method is adapted from the work of Veuger et al. for analyzing ¹⁵N incorporation into D-alanine from environmental or cultured samples.[3]

  • Sample Hydrolysis: Samples (e.g., sediment or cell pellets) are hydrolyzed with 6 M HCl at 110°C for 20 hours to release amino acids from proteins and peptidoglycan.

  • Neutralization and Desalting: The hydrolysate is neutralized and desalted using cation-exchange chromatography.

  • Derivatization: The purified amino acids are derivatized to make them volatile for gas chromatography. A common method is to convert them to their N-pivaloyl/isopropyl esters.

  • GC-c-IRMS Analysis: The derivatized amino acids are injected into a gas chromatograph (GC) equipped with a chiral column to separate D- and L-alanine.

  • Combustion and Reduction: The eluted compounds are combusted at high temperature (e.g., 940°C) to CO₂, H₂O, and N₂. NOx species are then reduced to N₂.[3]

  • Isotope Ratio Analysis: The N₂ gas is introduced into an isotope ratio mass spectrometer (IRMS), which measures the ratio of ¹⁵N to ¹⁴N. The ¹⁵N enrichment is then calculated.[3]

Signaling and Metabolic Pathway Visualization

The incorporation of D-alanine into bacterial peptidoglycan is a multi-step process that begins with L-alanine. The diagram below illustrates this pathway and indicates where the ¹³C and ¹⁵N labels would reside.

L_Ala L-Alanine D_Ala D-Alanine (15N on amino group) (13C on methyl group) L_Ala->D_Ala Alanine Racemase (Alr) D_Ala_D_Ala D-Ala-D-Ala Dipeptide D_Ala->D_Ala_D_Ala D-Ala-D-Ala Ligase (Ddl) UDP_MurNAc_peptide UDP-MurNAc-pentapeptide D_Ala_D_Ala->UDP_MurNAc_peptide MurF Ligase Lipid_II Lipid II UDP_MurNAc_peptide->Lipid_II MraY Transferase PGN Peptidoglycan Lipid_II->PGN Transglycosylation & Transpeptidation

Fig 3. D-alanine incorporation into the peptidoglycan pathway.

Conclusion

Both D-ALANINE (3-13C) and 15N-D-alanine are powerful tracers, but their applications are distinct. For researchers aiming to quantify nitrogen uptake, flow, and metabolism within bacteria, 15N-D-alanine is the direct and more appropriate tool. Its use, particularly when coupled with techniques like GC-c-IRMS, can provide precise measurements of nitrogen flux through specific cellular components like the cell wall.[3] In contrast, D-ALANINE (3-13C) serves as an excellent probe for carbon metabolism, helping to identify the carbon sources and pathways that contribute to the synthesis of D-alanine. The choice is not about which tracer is better overall, but which is the right tool for the specific biological question.

References

A Researcher's Guide to Comparative Metabolic Profiling with 13C-Labeled Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Metabolic profiling using stable isotope tracers has become an indispensable tool for elucidating the intricate metabolic pathways that underpin cellular function and disease. Among the various tracers, 13C-labeled amino acids offer a powerful means to probe specific pathways and understand the contributions of different substrates to cellular metabolism. This guide provides an objective comparison of the use of different 13C-labeled amino acids in metabolic profiling, supported by experimental data and detailed protocols, to aid researchers in designing robust and informative experiments.

The Critical Role of Tracer Selection in Metabolic Profiling

The choice of a 13C-labeled tracer is a critical determinant of the success and precision of a metabolic flux analysis (MFA) experiment.[1][2] Different amino acids enter central carbon metabolism at distinct points, leading to unique labeling patterns in downstream metabolites. Therefore, the selection of the optimal 13C-labeled amino acid is contingent on the specific metabolic pathway under investigation. For instance, while some tracers are excellent for probing glycolysis and the pentose phosphate pathway (PPP), others are better suited for analyzing the tricarboxylic acid (TCA) cycle.[1][2]

Comparative Performance of 13C-Labeled Amino Acid Tracers

The utility of different 13C-labeled amino acids as tracers varies depending on the metabolic pathway of interest. While comprehensive head-to-head comparisons of a wide array of labeled amino acids are still emerging in the literature, existing studies on key tracers like glutamine provide valuable insights.

TracerTarget Pathway(s)Key AdvantagesConsiderations
[U-13C5]Glutamine TCA Cycle, Anaplerosis, Fatty Acid Synthesis- Preferred isotopic tracer for the analysis of the TCA cycle.[1][2]- Effectively labels TCA cycle intermediates and metabolites derived from them.[3]- Allows for the study of glutamine's contribution to biomass and energy production.[4]- Provides minimal information for glycolysis and the pentose phosphate pathway.[1]
[1-13C]Glutamine TCA Cycle, Reductive Carboxylation- Useful for evaluating the fraction of glutamine metabolized through reductive carboxylation.[3]- Less comprehensive labeling of the entire TCA cycle compared to uniformly labeled glutamine.
[5-13C]Glutamine TCA Cycle- Can be used to trace glutamine catabolism in the TCA cycle.[3]- Similar to [1-13C]glutamine, provides more specific but less global labeling of the TCA cycle.

Experimental Protocols for Comparative Metabolic Profiling

The following provides a generalized, detailed methodology for conducting a comparative metabolic profiling experiment using different 13C-labeled amino acids.

Cell Culture and Isotope Labeling
  • Cell Seeding: Plate cells at a desired density in standard culture medium and allow them to adhere and enter the exponential growth phase.

  • Media Preparation: Prepare experimental media by supplementing base medium (lacking the amino acid to be used as a tracer) with the respective 13C-labeled amino acid (e.g., [U-13C5]Glutamine, [1-13C]Leucine, etc.) and other essential nutrients.

  • Isotope Labeling: At the start of the experiment, replace the standard culture medium with the prepared 13C-labeling medium. Culture the cells for a predetermined duration to allow for the incorporation of the stable isotope and to reach an isotopic steady state. The time required to reach steady state can vary depending on the cell type and the specific metabolic pathway being investigated.[3]

Metabolite Extraction
  • Quenching Metabolism: Rapidly quench metabolic activity by aspirating the labeling medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

  • Cell Lysis and Extraction: Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water mixture) to the cell culture plates. Scrape the cells and collect the cell lysate.

  • Centrifugation: Centrifuge the lysate to pellet cellular debris and proteins.

  • Supernatant Collection: Collect the supernatant containing the polar metabolites.

Sample Analysis by Mass Spectrometry
  • Sample Preparation: Dry the collected supernatant under a stream of nitrogen or using a vacuum concentrator. The dried metabolites can then be derivatized, if necessary, for gas chromatography-mass spectrometry (GC-MS) analysis.

  • GC-MS or LC-MS/MS Analysis: Analyze the prepared samples using GC-MS or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the mass isotopomer distributions of the metabolites of interest.

Data Analysis and Flux Estimation
  • Mass Isotopomer Distribution (MID) Analysis: Correct the raw mass spectrometry data for natural isotope abundance to obtain the MIDs for each metabolite.

  • Metabolic Flux Analysis (MFA): Utilize MFA software to estimate intracellular metabolic fluxes by fitting the measured MIDs to a metabolic network model. This computational step allows for the quantification of the rates of metabolic reactions.

Visualizing Experimental Workflows and Metabolic Pathways

Diagrams are essential for visualizing complex experimental workflows and metabolic pathways. The following are examples of diagrams created using the DOT language, adhering to the specified formatting requirements.

cluster_exp_design Experimental Design cluster_exp_execution Experimental Execution cluster_data_analysis Data Analysis Cell Culture Cell Culture Tracer Selection Tracer Selection Cell Culture->Tracer Selection Labeling Strategy Labeling Strategy Tracer Selection->Labeling Strategy Isotope Labeling Isotope Labeling Labeling Strategy->Isotope Labeling Metabolite Extraction Metabolite Extraction Isotope Labeling->Metabolite Extraction MS Analysis MS Analysis Metabolite Extraction->MS Analysis MID Analysis MID Analysis MS Analysis->MID Analysis Flux Estimation Flux Estimation MID Analysis->Flux Estimation Pathway Interpretation Pathway Interpretation Flux Estimation->Pathway Interpretation

Caption: A generalized workflow for a 13C-Metabolic Flux Analysis experiment.

Gln Glutamine Glu Glutamate Gln->Glu Glutaminase aKG α-Ketoglutarate Glu->aKG Glutamate Dehydrogenase aKG->Glu SucCoA Succinyl-CoA aKG->SucCoA Cit Citrate IsoCit Isocitrate Cit->IsoCit IsoCit->aKG Suc Succinate SucCoA->Suc Fum Fumarate Suc->Fum Mal Malate Fum->Mal OAA Oxaloacetate Mal->OAA OAA->Cit

Caption: Anaplerotic entry of Glutamine into the TCA Cycle.

References

Cross-Validation of NMR and Mass Spectrometry Data for D-ALANINE (3-13C): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate characterization of isotopically labeled compounds is paramount. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for D-ALANINE (3-13C), offering supporting experimental data and detailed protocols to facilitate cross-validation and ensure data integrity.

This document serves as a comprehensive resource for the analytical characterization of D-ALANINE (3-13C), a stable isotope-labeled amino acid crucial in various research applications, including metabolic flux analysis and mechanistic studies. By presenting data from two orthogonal high-resolution analytical techniques, NMR and MS, this guide aims to provide a robust framework for data validation and interpretation.

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative data obtained from the NMR and Mass Spectrometry analysis of D-ALANINE (3-13C).

Parameter Technique Observed Value Expected Value
Chemical Shift (δ) 13C NMRC1: ~175 ppm, C2: ~50 ppm, 13C3: ~16 ppmConsistent with L-Alanine
J-coupling (¹JC2-C3) 13C NMR~35 HzN/A
Molecular Ion (M+H)+ Mass Spectrometrym/z 91.0691.055
Key Fragment Ions Mass Spectrometrym/z 45.04N/A

Table 1: Summary of Quantitative NMR and Mass Spectrometry Data for D-ALANINE (3-13C).

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the chemical environment of the 13C labeled carbon atom.

13C NMR Spectral Data

The 13C NMR spectrum of D-ALANINE (3-13C) in D₂O exhibits three distinct signals corresponding to the three carbon atoms in the molecule. The signal for the labeled methyl carbon (13C3) appears at approximately 16 ppm. The carboxyl carbon (C1) resonates at around 175 ppm, and the alpha-carbon (C2) is observed at approximately 50 ppm. The one-bond coupling constant between the alpha-carbon (C2) and the labeled methyl carbon (13C3), denoted as ¹JC2-C3, is approximately 35 Hz. This coupling provides direct evidence of the isotopic labeling at the C3 position.

Carbon Position Chemical Shift (δ) in ppm Observed Multiplicity J-coupling (Hz)
C1 (Carboxyl)~175SingletN/A
C2 (Alpha-carbon)~50Doublet¹JC2-C3 ≈ 35
13C3 (Methyl)~16SingletN/A

Table 2: 13C NMR Data for D-ALANINE (3-13C) in D₂O.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming the incorporation of the 13C isotope.

Mass Spectral Data

Under electrospray ionization (ESI) in positive mode, D-ALANINE (3-13C) is expected to show a protonated molecular ion [M+H]+ at m/z 91.06, which is one mass unit higher than unlabeled D-Alanine (m/z 90.05) due to the presence of the 13C isotope. Collision-induced dissociation (CID) of the m/z 91 precursor ion would likely result in a characteristic fragment ion at m/z 45.04, corresponding to the loss of the carboxyl group (HCOOH). The observation of this fragment confirms that the 13C label is retained in the charged fragment containing the amino group and the alpha-carbon.

Ion m/z (Observed) m/z (Expected) Interpretation
[M+H]+91.0691.055Protonated molecular ion
[M+H - HCOOH]+45.0445.042Loss of the carboxyl group

Table 3: Key Mass Spectrometry Data for D-ALANINE (3-13C).

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

NMR Spectroscopy Protocol

Sample Preparation:

  • Dissolve 5-10 mg of D-ALANINE (3-13C) in 0.6 mL of Deuterium Oxide (D₂O).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Acquire a one-dimensional 13C NMR spectrum on a spectrometer operating at a proton frequency of 400 MHz or higher.

  • Use a standard pulse program for 13C acquisition with proton decoupling.

  • Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).

  • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

Mass Spectrometry Protocol

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of D-ALANINE (3-13C) in a 50:50 mixture of acetonitrile and water.

  • Dilute the stock solution to a final concentration of 10 µg/mL with the same solvent system.

Data Acquisition (LC-MS/MS):

  • Inject the sample into a liquid chromatography-tandem mass spectrometer (LC-MS/MS) system.

  • Use a suitable C18 column for chromatographic separation.

  • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

  • Acquire full scan mass spectra to identify the protonated molecular ion.

  • Perform a product ion scan (tandem MS) on the [M+H]+ ion to obtain the fragmentation pattern.

Mandatory Visualization

D-Alanine Metabolic Pathway

D-Alanine plays a crucial role in bacterial cell wall biosynthesis. The following diagram illustrates the key enzymatic steps in the synthesis of D-alanine from L-alanine.

D_Alanine_Metabolism L_Alanine L-Alanine D_Alanine D-Alanine L_Alanine->D_Alanine Alanine Racemase (Alr) Peptidoglycan Peptidoglycan Precursor D_Alanine->Peptidoglycan D-Ala-D-Ala Ligase Pyruvate Pyruvate Pyruvate->D_Alanine D-Amino Acid Transaminase (Dat) D_Glutamate D-Glutamate alpha_Ketoglutarate α-Ketoglutarate alpha_Ketoglutarate->D_Glutamate D-Amino Acid Transaminase (Dat) Cross_Validation_Workflow cluster_NMR NMR Analysis cluster_MS Mass Spectrometry Analysis NMR_Sample Prepare D-ALANINE (3-13C) Sample in D₂O Acquire_13C_NMR Acquire 1D ¹³C NMR Spectrum NMR_Sample->Acquire_13C_NMR Analyze_NMR Analyze Chemical Shifts, Multiplicity, and J-coupling Acquire_13C_NMR->Analyze_NMR Cross_Validation Cross-Validation Analyze_NMR->Cross_Validation MS_Sample Prepare D-ALANINE (3-13C) Sample for LC-MS Acquire_MS Acquire Full Scan and Tandem MS Spectra MS_Sample->Acquire_MS Analyze_MS Analyze Molecular Ion and Fragmentation Pattern Acquire_MS->Analyze_MS Analyze_MS->Cross_Validation Confirmation Confirmed Identity and Isotopic Labeling Cross_Validation->Confirmation

A Researcher's Guide to Internal Standards in Quantitative Proteomics: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the pursuit of understanding complex biological processes and advancing drug development, the accurate quantification of protein expression levels is paramount. Quantitative proteomics, a key discipline in life sciences, relies on precise and reproducible measurement of protein abundance. The use of internal standards is fundamental to achieving this accuracy. This guide provides a comprehensive comparison of D-ALANINE (3-13C) as a potential internal standard against established methods like Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) and Absolute Quantification (AQUA) using synthetic peptides.

The Role of Internal Standards in Quantitative Proteomics

Internal standards are essential in mass spectrometry-based proteomics to correct for variations that can occur during sample preparation, chromatography, and ionization.[1] By introducing a known quantity of a labeled compound that is chemically similar to the analyte of interest, researchers can normalize the signal of the endogenous protein or peptide, leading to more accurate and reliable quantification.[1]

Comparison of Quantitative Proteomics Strategies

Here, we compare three approaches for protein quantification: metabolic labeling (SILAC), the use of synthetic isotope-labeled peptides (AQUA), and the theoretical application of a labeled D-amino acid, D-ALANINE (3-13C), as a spike-in standard.

FeatureSILAC (Stable Isotope Labeling with Amino Acids in Cell Culture)AQUA (Absolute Quantification)D-ALANINE (3-13C) (Theoretical)
Principle Metabolic incorporation of "heavy" amino acids (e.g., 13C, 15N-labeled L-arginine and L-lysine) into the entire proteome of living cells.[2][3]Spiking a protein digest with a known quantity of a synthetic, stable isotope-labeled peptide that is identical in sequence to a target peptide from the protein of interest.[2][4][5][6]Spiking a protein digest with a known quantity of a stable isotope-labeled D-amino acid.
Type of Quantification Relative quantification between two or more cell populations.Absolute quantification of specific target proteins.[7][8]Potentially for global normalization of protein digests.
Sample Mixing Point At the cell level, before protein extraction and digestion.At the protein digest level, before mass spectrometry analysis.[5]At the protein digest level, before mass spectrometry analysis.
Advantages - High precision and accuracy due to early-stage sample mixing.- Global proteome coverage.- Reduced sample-to-sample variation.- Enables absolute quantification of any protein from any source.- High specificity and sensitivity for targeted proteins.- Applicable to complex samples like tissues and clinical specimens.[7]- Cost-effective if a single standard can be used for global normalization.- Simple to implement as a spike-in standard.
Disadvantages - Limited to metabolically active, culturable cells.- Can be time-consuming and expensive due to specialized media.- Potential for amino acid conversion (e.g., arginine to proline) can complicate analysis.[3]- Requires synthesis of a specific labeled peptide for each protein of interest, which can be costly for large-scale studies.- Does not account for variability in protein extraction and digestion efficiency.- D-amino acids are not naturally present in most proteins, so their chemical behavior during sample preparation and analysis may not perfectly mimic that of L-peptides.- A single amino acid standard may not adequately represent the diversity of peptides in a complex digest.- Potential for chromatographic separation from L-peptides, complicating co-elution and quantification.
Typical Isotopes Used 13C, 15N13C, 15N, 2H13C

Experimental Protocols

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC)
  • Cell Culture: Two populations of cells are cultured in parallel. One population is grown in "light" medium containing normal amino acids (e.g., 12C-Arginine and 12C-Lysine), while the other is grown in "heavy" medium where these amino acids are replaced with their stable isotope-labeled counterparts (e.g., 13C6-Arginine and 13C6-Lysine).

  • Metabolic Labeling: The cells are cultured for a sufficient number of doublings to ensure near-complete incorporation of the labeled amino acids into the proteome.

  • Experimental Treatment: The two cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. control).

  • Sample Mixing and Protein Extraction: The "light" and "heavy" cell populations are mixed in a 1:1 ratio. Total protein is then extracted from the combined cell lysate.

  • Protein Digestion: The extracted protein mixture is digested into peptides, typically using trypsin.

  • Mass Spectrometry Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer detects pairs of chemically identical peptides that differ only by the mass of the incorporated stable isotopes.

  • Data Analysis: The relative abundance of a protein between the two samples is determined by the ratio of the signal intensities of the "heavy" and "light" peptide pairs.

Absolute Quantification (AQUA) using Synthetic Peptides
  • Target Peptide Selection: For each protein of interest, one or more unique "proteotypic" peptides are selected that are readily detectable by mass spectrometry.

  • Synthetic Peptide Synthesis: A synthetic version of each target peptide is chemically synthesized with one or more stable isotope-labeled amino acids (e.g., 13C, 15N). The exact concentration of the synthetic peptide is determined.[2][4]

  • Sample Preparation: The biological sample (e.g., cell lysate, tissue homogenate) is prepared, and the proteins are extracted.

  • Protein Digestion: The extracted proteins are digested into peptides.

  • Spiking of Internal Standard: A precisely known amount of the stable isotope-labeled synthetic peptide (the AQUA peptide) is spiked into the peptide digest.[5]

  • Mass Spectrometry Analysis: The sample is analyzed by LC-MS/MS, often using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for targeted quantification.[2][4]

  • Data Analysis: The signal intensity of the endogenous "light" peptide is compared to the signal intensity of the co-eluting "heavy" AQUA peptide. Since the concentration of the AQUA peptide is known, the absolute quantity of the endogenous peptide, and thus the target protein, can be calculated.[2]

Visualizing the Workflows

SILAC_Workflow cluster_cell_culture Cell Culture & Labeling light_cells Light Cells (Normal Amino Acids) treatment Experimental Treatment light_cells->treatment heavy_cells Heavy Cells (13C/15N Amino Acids) heavy_cells->treatment mix Mix Cell Populations (1:1) treatment->mix extraction Protein Extraction mix->extraction digestion Protein Digestion (e.g., Trypsin) extraction->digestion lcms LC-MS/MS Analysis digestion->lcms data Data Analysis (Relative Quantification) lcms->data

Caption: Workflow for SILAC-based relative quantification.

AQUA_Workflow cluster_sample_prep Sample Preparation cluster_standard Internal Standard sample Biological Sample (e.g., Tissue, Cells) extraction Protein Extraction sample->extraction digestion Protein Digestion extraction->digestion spike Spike Heavy Peptide into Digest digestion->spike synth_pep Synthesize Heavy Peptide (Known Concentration) synth_pep->spike lcms Targeted LC-MS/MS (e.g., SRM/MRM) spike->lcms data Data Analysis (Absolute Quantification) lcms->data

Caption: Workflow for AQUA-based absolute quantification.

D_Alanine_Workflow cluster_sample_prep Sample Preparation cluster_standard Internal Standard sample Biological Sample extraction Protein Extraction sample->extraction digestion Protein Digestion extraction->digestion spike Spike D-ALANINE (3-13C) into Digest digestion->spike d_ala D-ALANINE (3-13C) (Known Concentration) d_ala->spike lcms LC-MS/MS Analysis spike->lcms data Data Analysis (Global Normalization) lcms->data

References

Unraveling D-Alanine Metabolism: A Comparative Analysis in Diverse Bacterial Strains

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the metabolic intricacies of bacteria is paramount for developing novel antimicrobial strategies. D-alanine, a crucial component of the bacterial cell wall peptidoglycan, presents a unique target due to its chirality and specific metabolic pathways. This guide provides a comparative analysis of metabolic flux in different bacterial strains utilizing D-alanine (3-13C) as a tracer, supported by experimental data and detailed protocols.

The metabolic fate of D-alanine varies among bacterial species, influencing not only cell wall integrity but also central carbon metabolism. By tracing the incorporation of the stable isotope 13C from D-alanine, researchers can quantify the flux through different metabolic routes, offering insights into bacterial physiology and potential vulnerabilities. This comparison focuses on the distinct utilization of exogenous D-alanine by Staphylococcus aureus and Aerococcus viridans, highlighting key differences in their metabolic strategies.

Quantitative Data Presentation

The following table summarizes the quantitative data on the incorporation and metabolic fate of 13C-labeled D-alanine in Staphylococcus aureus and Aerococcus viridans.

ParameterStaphylococcus aureusAerococcus viridans
D-Alanine Tracer D-[1-13C]alanineD-[13C]alanine
Primary Fate Incorporation into peptidoglycanIncorporation into peptidoglycan and soluble protein precursors
Incorporation into Peptidoglycan 46% of peptidoglycan stems have D-alanine-D-alanine termini~20% of D-alanine in peptidoglycan is from the growth medium
Metabolic Conversion Data not availableInverted to L-alanyl residues of soluble proteins
Analytical Method Solid-state NMRCross-polarization magic-angle spinning 13C and 15N NMR

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the comparative data.

Staphylococcus aureus - Peptidoglycan Analysis

The study on Staphylococcus aureus focused on the structural characterization of peptidoglycan by tracing the incorporation of D-[1-13C]alanine.

  • Bacterial Strain and Culture: Staphylococcus aureus cells were grown in a medium containing D-[1-13C]alanine. To inhibit the endogenous synthesis of D-alanine and enhance the uptake of the labeled substrate, the alanine racemase inhibitor, alaphosphin, was also included in the growth medium.

  • Labeling Strategy: D-[1-13C]alanine was used as the sole source of exogenous D-alanine.

  • Sample Preparation: Intact whole cells were harvested for analysis.

  • Analytical Method: Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy was employed to examine the cell walls of the intact bacteria. This technique allows for the in situ analysis of the peptidoglycan structure without the need for extraction and purification, thus preserving the native architecture.[1]

Aerococcus viridans - Metabolic Fate Analysis

The research on Aerococcus viridans aimed to determine the metabolic fate of both D- and L-alanine.

  • Bacterial Strain and Culture: Aerococcus viridans (formerly Gaffkya homari) was cultured in a growth medium supplemented with D-[13C]alanine.

  • Labeling Strategy: The medium contained equimolar concentrations of both labeled D-alanine and unlabeled L-alanine to assess the preferential uptake and metabolism.

  • Sample Preparation: Lyophilized whole cells, isolated cell walls, and crude cellular extracts were prepared for analysis.

  • Analytical Method: Cross-polarization magic-angle spinning 13C and 15N NMR spectroscopy was used to analyze the different cellular fractions. This allowed for the quantification of the labeled carbon in various biomolecules, including peptidoglycan and proteins.[2]

Visualizing the Processes

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the experimental workflow and the metabolic pathways involved.

Experimental_Workflow cluster_culture Bacterial Culture cluster_labeling Isotope Labeling cluster_analysis Sample Preparation & Analysis Culture Bacterial Strain (e.g., S. aureus, A. viridans) Medium Growth Medium + D-Alanine (3-13C) Culture->Medium Inoculation Incubation Incubation under controlled conditions Medium->Incubation Harvest Cell Harvesting (Centrifugation) Incubation->Harvest Fractionation Cellular Fractionation (Optional) Harvest->Fractionation Analysis Metabolite Analysis (NMR, MS) Fractionation->Analysis Data Data Acquisition (Labeling Patterns) Analysis->Data Flux Metabolic Flux Calculation Data->Flux

Caption: Experimental workflow for metabolic flux analysis using D-alanine (3-13C).

D_Alanine_Metabolism cluster_uptake Cellular Uptake cluster_cytoplasm Cytoplasmic Metabolism cluster_cellwall Cell Wall Synthesis D_Ala_ext D-Alanine (3-13C) (extracellular) D_Ala_int D-Alanine (3-13C) (intracellular) D_Ala_ext->D_Ala_int Transport L_Ala L-Alanine D_Ala_int->L_Ala Alanine Racemase (e.g., Alr) Pyruvate Pyruvate D_Ala_int->Pyruvate D-amino acid dehydrogenase (e.g., DadA) D_Ala_D_Ala D-Ala-D-Ala (Peptidoglycan Precursor) D_Ala_int->D_Ala_D_Ala D-Ala-D-Ala ligase (e.g., Ddl) L_Ala->Pyruvate Transamination Pyruvate->L_Ala Transamination Peptidoglycan Peptidoglycan D_Ala_D_Ala->Peptidoglycan Incorporation

Caption: Metabolic pathways of D-alanine in bacteria.

References

Assessing the Specificity of D-ALANINE (3-13C) Incorporation into the Bacterial Cell Wall: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanisms of bacterial cell wall synthesis is paramount. Metabolic labeling with stable isotopes, such as D-alanine (3-13C), offers a powerful tool to probe peptidoglycan (PG) dynamics. This guide provides a comprehensive comparison of D-alanine (3-13C) with alternative labeling strategies, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.

The bacterial cell wall, a unique and essential structure, is a primary target for antimicrobial agents. The ability to specifically label and track the synthesis and remodeling of its key component, peptidoglycan, is crucial for developing new therapeutics and understanding bacterial physiology. D-alanine is a central component of the peptide side chains that cross-link the glycan strands of peptidoglycan, making isotopically labeled D-alanine an effective probe for metabolic incorporation.

Specificity of D-Alanine Incorporation: Peptidoglycan vs. Off-Target Labeling

The cornerstone of any metabolic labeling strategy is its specificity. Ideally, the isotopic label should be exclusively incorporated into the target molecule. In the case of D-alanine (3-13C), the primary target is the peptidoglycan. However, potential incorporation into other cellular components, such as proteins and teichoic acids (in Gram-positive bacteria), must be considered.

Studies have shown that D-alanine analogues are specifically incorporated into the nascent peptidoglycan of various bacterial species[1]. The incorporation primarily occurs via the terminal positions of the pentapeptide precursor of peptidoglycan, which is assembled in the cytoplasm and subsequently incorporated into the growing cell wall by transpeptidases[2][3][4][5].

However, in Gram-positive bacteria, D-alanine is also a known component of wall teichoic acids (WTA) and lipoteichoic acids (LTA)[6]. The DltABCD operon is responsible for the D-alanylation of teichoic acids[6]. Therefore, when studying Gram-positive organisms, it is crucial to consider that a portion of the D-alanine (3-13C) label may be incorporated into these polymers.

Incorporation into proteins is generally considered minimal. While alanine racemases can interconvert L-alanine and D-alanine, the cellular pools and enzyme specificities generally favor the use of L-amino acids for protein synthesis.

Alternative Probes for Enhanced Specificity

To address the potential for off-target labeling and to probe different aspects of cell wall synthesis, several alternative metabolic labels have been developed.

D-Alanyl-D-Alanine (DA-DA) Dipeptide Probes

A significant advancement in specific peptidoglycan labeling is the use of D-alanyl-D-alanine (DA-DA) dipeptide probes[7][8]. These probes bypass the D-alanine-D-alanine ligase (Ddl) enzyme, which is responsible for creating the D-Ala-D-Ala dipeptide in the cytoplasm[9]. By providing the complete dipeptide, these probes can offer more specific labeling of the peptidoglycan synthesis pathway that utilizes MurF to add the dipeptide to the UDP-MurNAc-tripeptide precursor[7][9]. This is particularly advantageous in organisms or conditions where D-alanine might be catabolized or incorporated into other pathways before reaching the peptidoglycan precursors.

Fluorescent D-Amino Acids (FDAAs)

Fluorescent D-amino acids (FDAAs) are powerful tools for visualizing cell wall synthesis in real-time using microscopy. These are typically D-alanine or other D-amino acids conjugated to a fluorophore. While not isotopically labeled, they provide spatial and temporal information on peptidoglycan incorporation. Their specificity is subject to the same considerations as D-alanine, but their direct visualization capabilities are a significant advantage for certain applications.

Comparative Performance of Labeling Strategies

Labeling Strategy Target Advantages Limitations Primary Detection Method(s)
D-Alanine (3-13C) Peptidoglycan, Teichoic Acids (Gram+)Direct probe of D-alanine metabolism. Enables quantitative analysis of peptidoglycan synthesis and turnover.Potential for off-target labeling in teichoic acids of Gram-positive bacteria.Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)[10][11][12]
D-Alanyl-D-Alanine (DA-DA) Dipeptides PeptidoglycanBypasses D-Ala-D-Ala ligase (Ddl), potentially increasing specificity for peptidoglycan synthesis via the MurF pathway.[7][9]Synthesis of labeled dipeptides can be more complex.MS, Fluorescence Microscopy (if fluorescently tagged)
Fluorescent D-Amino Acids (FDAAs) Peptidoglycan, Teichoic Acids (Gram+)Enables direct visualization of cell wall synthesis in live bacteria. Provides spatial and temporal information.Indirect measure of incorporation. Potential for steric hindrance from the fluorophore.Fluorescence Microscopy

Experimental Protocols

Metabolic Labeling of Bacteria with D-Alanine (3-13C)

Objective: To incorporate D-alanine (3-13C) into the peptidoglycan of bacterial cells for subsequent analysis by mass spectrometry or NMR.

Materials:

  • Bacterial culture in the appropriate growth medium.

  • D-alanine (3-13C) solution (sterile).

  • Centrifuge and sterile tubes.

  • Phosphate-buffered saline (PBS), sterile.

Protocol:

  • Grow the bacterial culture to the desired optical density (e.g., mid-exponential phase).

  • Add D-alanine (3-13C) to the culture medium to a final concentration of 1-5 mM. The optimal concentration may need to be determined empirically for each bacterial species.

  • Incubate the culture for a period equivalent to one or more cell divisions to allow for incorporation of the label.

  • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

  • Wash the cell pellet twice with ice-cold PBS to remove any unincorporated D-alanine (3-13C).

  • The labeled cell pellet is now ready for downstream applications, such as peptidoglycan isolation and analysis.

Analysis of Peptidoglycan Incorporation by HPLC-Mass Spectrometry

Objective: To quantify the incorporation of D-alanine (3-13C) into peptidoglycan by analyzing the muropeptide composition.

Materials:

  • Labeled bacterial cell pellet.

  • Lysis buffer (e.g., with SDS).

  • Enzymes for peptidoglycan digestion (e.g., lysozyme, mutanolysin).

  • Buffers for enzymatic digestion.

  • HPLC system with a reverse-phase column.

  • Mass spectrometer.

Protocol:

  • Peptidoglycan Isolation: Resuspend the labeled cell pellet in lysis buffer and boil to lyse the cells and denature proteins. Isolate the insoluble peptidoglycan sacculi by repeated centrifugation and washing steps to remove cytoplasmic and membrane components.

  • Enzymatic Digestion: Resuspend the purified peptidoglycan in an appropriate buffer and digest with a muramidase (e.g., lysozyme or mutanolysin) to break the glycan backbone, releasing the muropeptide fragments.

  • Reduction of Muropeptides: Reduce the muramic acid residues with sodium borohydride to prevent the formation of anomers.

  • HPLC Separation: Acidify the sample and inject it into a reverse-phase HPLC column. Separate the muropeptides using a gradient of an appropriate organic solvent (e.g., acetonitrile) in a volatile buffer (e.g., formic acid).

  • Mass Spectrometry Analysis: Eluting muropeptides are directly introduced into the mass spectrometer. Analyze the mass spectra to identify muropeptides containing D-alanine (3-13C) based on the expected mass shift. Quantify the relative abundance of labeled and unlabeled muropeptides.

Fluorescence Microscopy of FDAA-labeled Bacteria

Objective: To visualize the sites of active peptidoglycan synthesis using fluorescent D-amino acid analogs.

Materials:

  • Bacterial culture.

  • Fluorescent D-amino acid (FDAA) solution.

  • Microscope slides and coverslips.

  • Fluorescence microscope with appropriate filter sets.

Protocol:

  • Grow the bacterial culture to the desired density.

  • Add the FDAA to the culture at a final concentration typically ranging from 100 µM to 1 mM.

  • Incubate for a short period (e.g., a few minutes to one generation), depending on the desired labeling pattern.

  • (Optional) Wash the cells with PBS to remove excess FDAA.

  • Mount a small volume of the bacterial culture on a microscope slide.

  • Image the cells using a fluorescence microscope. The fluorescent signal will indicate the locations of recent peptidoglycan synthesis.

Visualizing the Pathway: Peptidoglycan Biosynthesis

The following diagrams illustrate the key stages of peptidoglycan biosynthesis and the points of incorporation for D-alanine and its analogs.

Peptidoglycan_Biosynthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP_GlcNAc UDP-GlcNAc UDP_MurNAc UDP-MurNAc UDP_GlcNAc->UDP_MurNAc MurA/B UDP_MurNAc_L_Ala UDP-MurNAc-L-Ala UDP_MurNAc->UDP_MurNAc_L_Ala MurC UDP_MurNAc_tripeptide UDP-MurNAc-tripeptide UDP_MurNAc_L_Ala->UDP_MurNAc_tripeptide MurD/E UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide (Park's Nucleotide) UDP_MurNAc_tripeptide->UDP_MurNAc_pentapeptide MurF D_Ala D-Alanine (3-13C) DA_DA D-Ala-D-Ala D_Ala->DA_DA Ddl DA_DA->UDP_MurNAc_pentapeptide MurF Lipid_I Lipid I UDP_MurNAc_pentapeptide->Lipid_I MraY UDP_MurNAc_pentapeptide->Lipid_I Lipid_II Lipid II Lipid_I->Lipid_II MurG Nascent_PG Nascent Peptidoglycan Lipid_II->Nascent_PG Transglycosylase Lipid_II->Nascent_PG Crosslinked_PG Cross-linked Peptidoglycan Nascent_PG->Crosslinked_PG Transpeptidase

Caption: Cytoplasmic synthesis of the peptidoglycan precursor, Lipid II.

The above diagram outlines the cytoplasmic and membrane-associated steps of peptidoglycan precursor synthesis. D-alanine (3-13C) is incorporated into D-Ala-D-Ala by the Ddl ligase, which is then added to the UDP-MurNAc-tripeptide by MurF to form the pentapeptide precursor.

DA_DA_Probe_Incorporation cluster_cytoplasm Cytoplasm UDP_MurNAc_tripeptide UDP-MurNAc-tripeptide UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide UDP_MurNAc_tripeptide->UDP_MurNAc_pentapeptide MurF DA_DA_probe D-Ala-D-Ala Probe DA_DA_probe->UDP_MurNAc_pentapeptide MurF Lipid I Lipid I UDP_MurNAc_pentapeptide->Lipid I

Caption: Incorporation pathway of D-Ala-D-Ala dipeptide probes.

This diagram illustrates how D-Ala-D-Ala dipeptide probes bypass the Ddl-catalyzed step and are directly incorporated into the peptidoglycan precursor by the MurF ligase, potentially enhancing labeling specificity.

Conclusion

The choice of metabolic label for studying bacterial cell wall synthesis depends on the specific research question. D-alanine (3-13C) remains a valuable tool for quantitative analysis of peptidoglycan dynamics, particularly in Gram-negative bacteria. However, for studies in Gram-positive organisms or when enhanced specificity is required, D-alanyl-D-alanine dipeptide probes present a compelling alternative. Fluorescent D-amino acid analogs are indispensable for visualizing the spatial and temporal aspects of cell wall synthesis. By carefully considering the advantages and limitations of each approach and employing the appropriate analytical techniques, researchers can gain deeper insights into this essential bacterial process, paving the way for novel antimicrobial strategies.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling D-ALANINE (3-13C)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This document provides essential, immediate safety and logistical information for D-ALANINE (3-13C), a stable isotope-labeled amino acid.

Personal Protective Equipment (PPE)

When handling D-ALANINE (3-13C), appropriate personal protective equipment must be worn to minimize exposure and ensure personal safety. The required PPE may vary depending on the specific handling procedure. Below is a summary of recommended PPE.

Operation/ScenarioEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Weighing and Handling of Small Quantities (in a well-ventilated area) Safety glasses with side shields[1]Nitrile gloves[2]Laboratory coat[2]Not generally required
Preparing Solutions and Dilutions Chemical safety goggles[1]Nitrile gloves[2]Laboratory coat[2]Recommended if not in a fume hood
Handling Large Quantities or Generating Dust Chemical safety goggles[1]Nitrile gloves[2]Impervious clothing/apron[1]Suitable respirator (e.g., N95)[1]
Cleaning Spills Chemical safety goggles[1]Heavy-duty nitrile or rubber glovesImpervious clothing/apron[1]Suitable respirator[1]
Emergency Situations (e.g., large spill, fire) Chemical safety goggles and face shield[2]Chemical-resistant glovesFull protective suitSelf-contained breathing apparatus[3]

Operational Plan: Step-by-Step Handling Procedures

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Verify that the product name, CAS number, and other identifiers on the label match the order.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[3].

2. Weighing and Preparation of Solutions:

  • Perform all weighing and solution preparation in a designated area, such as a chemical fume hood or a well-ventilated laboratory bench.

  • To avoid generating dust, handle the solid material carefully.

  • Use appropriate tools (e.g., spatula, weigh paper) and clean them thoroughly after use.

  • When preparing solutions, slowly add the solid to the solvent to avoid splashing.

3. Experimental Use:

  • Handle all solutions containing D-ALANINE (3-13C) with the same precautions as the solid material.

  • Avoid contact with skin and eyes. In case of contact, rinse the affected area immediately with plenty of water[1].

  • Do not eat, drink, or smoke in the laboratory.

4. Spill Management:

  • In the event of a small spill, carefully sweep up the solid material and place it in a sealed container for disposal.

  • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Ventilate the area of the spill.

  • For large spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

All waste containing D-ALANINE (3-13C) must be disposed of in accordance with local, state, and federal regulations.

  • Solid Waste: Collect solid waste, including contaminated consumables (e.g., weigh paper, gloves), in a clearly labeled, sealed container.

  • Liquid Waste: Collect liquid waste in a separate, clearly labeled, and sealed container. Do not mix with other chemical waste unless it is known to be compatible.

  • Container Disposal: Empty containers should be rinsed thoroughly with a suitable solvent. The rinsate should be collected as liquid waste. Dispose of the clean container according to institutional guidelines.

Some safety data sheets indicate that D-ALANINE (3-13C) is very toxic to aquatic life with long-lasting effects[1]. Therefore, it is crucial to prevent the release of this compound into the environment.

Experimental Workflow

The following diagram illustrates the general workflow for the safe handling of D-ALANINE (3-13C) from receipt to disposal.

cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Waste Management cluster_ppe Personal Protective Equipment cluster_safety Safety Measures Receive Receive Shipment Inspect Inspect Container Receive->Inspect Visually Check Store Store Appropriately Inspect->Store If OK Weigh Weigh Solid Store->Weigh Prepare Prepare Solution Weigh->Prepare In Fume Hood Experiment Perform Experiment Prepare->Experiment CollectSolid Collect Solid Waste Experiment->CollectSolid CollectLiquid Collect Liquid Waste Experiment->CollectLiquid Dispose Dispose via EHS CollectSolid->Dispose CollectLiquid->Dispose ppe_info Lab Coat Safety Glasses Gloves safety_info Work in Ventilated Area Avoid Inhalation/Contact Follow Spill Procedures

Caption: Workflow for Safe Handling of D-ALANINE (3-13C).

References

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